N-(Methoxycarbonyl)-l-tryptophan methyl ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKFSMKXYQRLC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-(Methoxycarbonyl)-l-tryptophan methyl ester
Abstract
This technical guide provides a comprehensive overview of the core physical properties of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a key derivative of the amino acid L-tryptophan utilized in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed examination of the compound's chemical identity, physicochemical characteristics, and spectroscopic profile. Included are field-proven, step-by-step methodologies for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is elucidated, and all data is supported by authoritative references.
Introduction
This compound (CAS 58635-46-4) is a protected amino acid derivative that plays a significant role in synthetic organic chemistry. The protection of both the amine and carboxylic acid functionalities—via methoxycarbonyl and methyl ester groups, respectively—renders the tryptophan indole side chain available for various chemical modifications and facilitates its use as a building block in complex molecular architectures. An accurate and thorough understanding of its physical properties is paramount for its effective application, influencing critical parameters such as reaction kinetics, purification strategies, formulation, and storage stability. This guide synthesizes available data and provides robust protocols for its characterization.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent analysis.
-
IUPAC Name: methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate[1]
The molecular structure, depicted below, is fundamental to interpreting its physical and chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state and behavior of the compound under various conditions are critical for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Appearance | Solid | [3] |
| Melting Point | 99-101 °C | [3] |
| Optical Rotation | [α]²⁰/D −1.4° (c = 1 in methanol) | [3] |
| Assay | ≥ 98% | [3] |
Melting Point
The sharp melting range of 99-101 °C is indicative of a compound with high purity.[3] A broader melting range would suggest the presence of impurities, which disrupt the crystalline lattice and lead to melting point depression.
Optical Activity
As a derivative of the chiral amino acid L-tryptophan, the compound is optically active, rotating plane-polarized light. The specific rotation of -1.4° in methanol confirms the retention of the (S)-configuration at the α-carbon.[3] This property is crucial for applications in stereoselective synthesis and for the development of chiral drugs, where enantiomeric purity is a regulatory requirement.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be predicted from its structure and determined empirically. The presence of two ester groups and a carbamate reduces the polarity compared to the parent amino acid. The indole ring contributes significant nonpolar character. Therefore, it is expected to have limited solubility in water but good solubility in moderately polar to nonpolar organic solvents.
A systematic approach to determining solubility is essential for tasks such as choosing a solvent for reaction, extraction, or chromatography.
Caption: Workflow for qualitative solubility testing.
Spectroscopic Profile
Spectroscopic data provides an unambiguous fingerprint of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. Key expected signals in ¹H NMR would include distinct singlets for the two methyl ester protons, signals for the aromatic protons of the indole ring, and resonances for the α- and β-protons of the amino acid backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic vibrational frequencies. Key absorptions are expected for the N-H stretch of the carbamate and indole, C=O stretches for the ester and carbamate groups (typically in the 1680-1750 cm⁻¹ region), and C-O stretches.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique that would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 277.29.
Experimental Methodologies
The following protocols are standardized procedures for the determination of the key physical properties discussed. Adherence to these methods ensures data quality and consistency.
Melting Point Determination (Capillary Method)
This method provides a sharp, reproducible melting range for a pure crystalline solid.[4][5]
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5][6]
-
Measurement (Initial): Place the capillary into the heating block of a melting point apparatus. Heat rapidly (10-20 °C/min) to determine an approximate melting point.[7] This initial run prevents time loss during the precise measurement.
-
Measurement (Accurate): Allow the apparatus to cool at least 20 °C below the approximate melting point. Insert a new sample capillary. Heat at a medium rate until the temperature is ~15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.[7]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (0.5-2 °C).
Optical Rotation Measurement (Polarimetry)
This procedure quantifies the extent to which the chiral molecule rotates plane-polarized light.
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up and stabilize. Calibrate the instrument by running a blank with the pure solvent (methanol). The reading should be zero.[8]
-
Sample Preparation: Accurately prepare a 1.0 g/100 mL (c=1) solution of this compound in high-purity methanol. Ensure the solid is completely dissolved.
-
Cell Filling: Rinse a clean polarimeter cell (typically 1 decimeter in length) with a small amount of the sample solution. Carefully fill the cell with the solution, ensuring no air bubbles are present in the light path.[9][10] Bubbles will scatter light and lead to erroneous readings.
-
Measurement: Place the filled cell in the polarimeter's sample chamber. Allow the temperature to equilibrate to 20 °C. Record the observed rotation (α). Perform at least three separate measurements and average the results.
-
Calculation of Specific Rotation [α]: Use the following formula: [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a rapid and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[11][12]
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Use a soft tissue lightly moistened with isopropanol to wipe the crystal surface, then allow it to dry completely. Acquire a background spectrum of the empty, clean crystal.[13][14] This is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[14]
-
Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[12]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000-400 cm⁻¹.
-
Data Processing & Cleaning: After the measurement, raise the press arm and remove the sample. Clean the ATR crystal surface thoroughly with a solvent-moistened tissue. The resulting spectrum can be processed to label key peaks corresponding to specific functional group vibrations.
¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[15][16]
-
Solvent Addition: Using a glass pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[15][17] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[17]
-
Dissolution & Transfer: Cap the vial and gently swirl or vortex to ensure the sample is completely dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid impurities will degrade the magnetic field homogeneity and result in poor spectral resolution.
-
Acquisition: Cap the NMR tube and wipe the outside clean. Insert the tube into the spectrometer's spinner turbine and place it in the instrument. The spectrometer's software will be used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum.
-
Processing: After data acquisition, the resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (the residual CHCl₃ peak at 7.26 ppm is a common reference).
Conclusion
The physical properties of this compound are well-defined and consistent with a pure, chiral organic compound. Its solid nature, sharp melting point, and specific optical rotation provide critical benchmarks for identity and purity assessment in research and development settings. The spectroscopic and solubility characteristics further inform its application in chemical synthesis. The standardized protocols provided herein serve as a robust framework for the reliable and reproducible characterization of this and similar compounds, underpinning the principles of scientific integrity and quality control in drug development and chemical research.
References
- Bruker Alpha-P ATR FTIR Standard Operating Procedure. (n.d.). Retrieved from University of Toronto Scarborough website.
- NMR Sample Preparation. (n.d.). Retrieved from University of Cambridge, Department of Chemistry website.
- Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from a university chemistry lab manual source.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry lab manual source.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- NMR Sample Preparation. (n.d.).
- Optical Rotation - Specific Rotation Measurement Procedures. (n.d.). Rudolph Research Analytical.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. [Video]. YouTube.
- Melting point determin
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a university chemistry lab manual source.
- How to Use a Polarimeter. (n.d.). Drawell.
- Melting point determination. (n.d.).
- SOP FOR POLARIMETER: OPERATION AND CALIBRATION. (2017, August 2).
- Quick guide for running a simple ATR/IR on the Smith instrument on solids or liquids. (n.d.). Retrieved from Wipf Group, University of Pittsburgh website.
- Sample Preparation. (n.d.).
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
- Melting point determin
- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. [Video]. YouTube.
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Polarimeter Guide: Optical Activity & Applic
- 781 OPTICAL ROTATION. (n.d.). Rudolph Research Analytical.
- Electrospray Direct Injection. (n.d.). Retrieved from University of Wisconsin-Madison, Biotechnology Center website.
- FTIR Spectrophotometer - Operation & Calibration - Guidelines - SOPs. (2021, February 2). Pharmaceutical Guidelines.
- Melting Point. (2010, February 4). MIT Digital Lab Techniques Manual. [Video]. YouTube.
- Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. (n.d.). ETH Zurich Research Collection.
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Versace, F., Déglon, J., Mangin, P., & Staub, C. (2014). Application of direct-infusion ESI–MS/MS for toxicological screening. Bioanalysis, 6(15), 2043-2055.
- Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. (n.d.). Analytical Methods (RSC Publishing).
- Versace, F., Déglon, J., Mangin, P., & Staub, C. (2014). Application of direct-infusion ESI-MS/MS for toxicological screening. PubMed.
- NMR SAMPLE PREPARATION. (n.d.). Retrieved from Western University, JB Stothers NMR Facility website.
- Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. (2024, August 9).
- This compound. (n.d.). PubChem.
- N-Boc-l-tryptophan methyl ester. (n.d.). Organic Syntheses.
Sources
- 1. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Nα-甲氧羰基-L-色氨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. edisco.it [edisco.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. rudolphresearch.com [rudolphresearch.com]
- 10. pharmastate.academy [pharmastate.academy]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. organomation.com [organomation.com]
N-(Methoxycarbonyl)-l-tryptophan methyl ester CAS number
An In-Depth Technical Guide to N-(Methoxycarbonyl)-L-tryptophan methyl ester
This guide provides a comprehensive technical overview of this compound (CAS No. 58635-46-4), a key building block for researchers, chemists, and professionals in drug development and peptide synthesis. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, core applications, and analytical characterization, grounding all information in established scientific principles.
Core Identity and Physicochemical Properties
This compound is a derivative of the essential amino acid L-tryptophan, where both the alpha-amino group and the carboxylic acid group are chemically protected. The N-terminal amine is protected by a methoxycarbonyl group, and the C-terminus is protected as a methyl ester. This dual protection makes it a stable and valuable intermediate in multi-step organic syntheses.
Chemical Identifiers
-
IUPAC Name: methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate[3]
-
Synonyms: Nα-Methoxycarbonyl-L-tryptophan methyl ester, Methyl (methoxycarbonyl)-L-tryptophanate[3]
-
SMILES String: COC(=O)NC(=O)OC
Physicochemical Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental work.
| Property | Value | Source(s) |
| Molecular Weight | 276.29 g/mol | [1][3][5][6] |
| Appearance | Solid form, typically a white to off-white powder. | |
| Melting Point | 99-101 °C (literature) | [7] |
| Optical Activity | [α]20/D −1.4° (c = 1 in methanol) | |
| Storage | Store in a cool, dry place. Recommended storage at 0-8 °C. | |
| Solubility | While specific data is not widely published, based on its structure and data for related compounds like L-tryptophan methyl ester hydrochloride, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.[8][9] It has low predicted water solubility. |
Synthesis and Mechanism
The synthesis of this compound is a standard procedure in organic chemistry, involving the protection of the alpha-amino group of L-tryptophan methyl ester. The following protocol is based on well-established N-protection reactions.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from L-tryptophan methyl ester hydrochloride.
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Methyl chloroformate
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent system (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Dissolution: Suspend L-tryptophan methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 equivalents) dropwise. The first equivalent neutralizes the hydrochloride salt to liberate the free amine, while the second acts as a base for the subsequent reaction. Stir for 15-20 minutes.
-
N-Protection: While maintaining the temperature at 0 °C, add methyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. Causality: This slow addition prevents a rapid exotherm and minimizes side reactions.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Quenching & Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess base, the bicarbonate wash removes any unreacted chloroformate and acidic byproducts, and the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound as a solid.[1]
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a protected amino acid building block, particularly in the field of peptide chemistry.
Peptide Synthesis
This compound is well-suited for solution-phase peptide synthesis . In this methodology, peptide chains are assembled sequentially in a solvent. The methoxycarbonyl group on the nitrogen serves as a robust urethane-type protecting group, preventing the amine from participating in unwanted reactions during the formation of a peptide bond at the C-terminal methyl ester.
The tryptophan side chain itself is prone to modification during acidic cleavage steps often used in solid-phase peptide synthesis, making carefully chosen protecting groups crucial.[10] While less common than Boc or Fmoc protection, the methoxycarbonyl group offers an alternative with different deprotection conditions, adding versatility to a synthetic chemist's toolkit.
Role in a Peptide Coupling Cycle
Caption: Role as a building block in a solution-phase peptide coupling cycle.
Intermediate in Pharmaceutical Synthesis
The tryptophan indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. As a stable, protected derivative, this compound can serve as a key starting material for the synthesis of more complex molecules targeting a range of therapeutic areas.[5]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed. Store in a cool, dry place, often refrigerated (0-8 °C) or frozen for long-term stability.
-
Incompatible Materials: Avoid strong oxidizing agents.[11]
-
Hazardous Decomposition: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11]
Analytical Characterization
Confirming the identity and purity of the synthesized or purchased material is a critical step.
Analytical Techniques
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | Peaks corresponding to the indole ring protons, the α- and β-protons of the amino acid backbone, and the two distinct methyl groups of the ester and carbamate. A spectrum is available for reference.[12] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for the carbonyl carbons of the ester and carbamate, aromatic carbons of the indole, and aliphatic carbons. |
| Mass Spectrometry | Confirms the molecular weight. | An exact mass corresponding to the molecular formula C₁₄H₁₆N₂O₄ (Monoisotopic Mass: 276.1110 Da).[3] |
| HPLC | Purity determination. | A single major peak under appropriate reversed-phase conditions (e.g., C18 column with a water/acetonitrile gradient). Detection is typically at 280 nm due to the indole chromophore.[13] |
Conclusion
This compound, identified by CAS number 58635-46-4 , is a synthetically valuable derivative of L-tryptophan. Its strategic use of protecting groups makes it an important intermediate for peptide synthesis and the development of complex pharmaceutical agents. The well-defined physicochemical properties and established analytical methods for its characterization ensure its reliable application in research and development. Proper adherence to the synthesis, purification, and handling protocols outlined in this guide will enable scientists to effectively utilize this compound in their work.
References
- Vertex AI Search. This compound | 58635-46-4.
- King Scientific. N-(Methoxycarbonyl) L-tryptophan methyl ester, 95% Purity, C14H16N2O4, 1 gram.
- Chem-Impex. Nα-Boc-L-tryptophan methyl ester.
- Santa Cruz Biotechnology. This compound | CAS 58635-46-4 | SCBT.
- Fisher Scientific. SAFETY DATA SHEET - N-Boc-L-tryptophan methyl ester.
- Sigma-Aldrich. Nα-Methoxycarbonyl- L -tryptophan methyl ester 98 58635-46-4.
- PubChem. This compound | C14H16N2O4 | CID 7018187.
- ChemicalBook. L-TRYPTOPHAN METHYL ESTER(58635-46-4) 1H NMR spectrum.
- PubChem. This compound | C14H16N2O4 | CID 7018187.
- Google Patents. CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
- ChemBK. This compound - Physico-chemical Properties.
- Sigma-Aldrich. Na-Methoxycarbonyl- L -tryptophan methyl ester 98 58635-46-4.
- The Royal Society of Chemistry.
- Junk, L., Ullrich, A., & Kazmaier, U.
- PubMed. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. Int J Pept Protein Res. 1993 Jul;42(1):58-63.
- ACS Publications. Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K.
- ResearchGate.
- de la Torre, B.G., et al. “Solid-phase peptide synthesis using N -trityl-amino acids.” Lett. Pept. Sci.
- Santa Cruz Biotechnology. This compound | CAS 58635-46-4.
- BenchChem. Application Notes and Protocols: N-Boc-6-methyl-L-tryptophan in Solution-Phase Synthesis.
- BenchChem. An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scbt.com [scbt.com]
- 3. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. afgsci.com [afgsci.com]
- 7. chembk.com [chembk.com]
- 8. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. This compound(58635-46-4) 1H NMR [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
structure of N-(Methoxycarbonyl)-l-tryptophan methyl ester
An In-Depth Technical Guide to N-(Methoxycarbonyl)-L-tryptophan methyl ester
Introduction
This compound is a derivative of the essential amino acid L-tryptophan, characterized by the protection of both its amino and carboxyl functional groups. The introduction of a methoxycarbonyl (Moc) group at the α-amino position and an esterification of the carboxylic acid to a methyl ester renders the molecule a crucial building block in synthetic organic chemistry. Its primary utility lies in peptide synthesis, where the temporary masking of reactive sites is paramount to achieving controlled, sequential assembly of amino acid residues. This guide provides a comprehensive technical overview of its structure, synthesis, analytical validation, and applications, designed for researchers and professionals in chemical synthesis and drug development.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structural and chemical properties is fundamental to its effective application.
Structural Elucidation
The compound is systematically named methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate.[1] Its structure features the characteristic indole side chain of tryptophan, with the chiral α-carbon maintained in the naturally occurring L-configuration.
Stereochemistry
The "(2S)" designation, corresponding to the L-isomer, is critical. In the context of drug development and peptide chemistry, chirality dictates biological activity. The use of the L-enantiomer ensures that synthetic peptides or molecules derived from this building block can mimic the stereochemistry of their natural counterparts, which is essential for proper interaction with biological targets like enzymes and receptors.
Physicochemical Data Summary
The physical properties of this compound are summarized below. These parameters are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Weight | 276.29 g/mol | [1][2] |
| Appearance | Solid, white to off-white powder/solid | [4] |
| Melting Point | 99-101 °C | |
| Optical Rotation | [α]20/D −1.4° (c = 1 in methanol) | |
| Assay | ≥98% |
Synthesis and Purification
The synthesis of this compound is logically approached as a two-stage process: first, the protection of the carboxylic acid, followed by the protection of the α-amino group. This sequence is causal; esterifying the acid first under acidic conditions (Fischer-Speier esterification) conveniently leaves the amino group as an ammonium salt, preventing it from undergoing side reactions. The free amine is then regenerated in a basic workup, ready for the subsequent N-protection step.
Experimental Protocol: A Plausible Synthetic Route
This protocol describes a standard, reliable method for laboratory-scale synthesis.
Step A: Synthesis of L-Tryptophan Methyl Ester
This procedure is based on the well-established Fischer-Speier esterification.[5]
-
Reaction Setup: Suspend L-tryptophan (1.0 eq) in anhydrous methanol (approx. 8 mL per gram of tryptophan) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
-
Acid Catalyst Addition: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred suspension. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This method is preferable to using gaseous HCl as it is more convenient for laboratory scale.
-
Reaction: After addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. The resulting crude product is L-tryptophan methyl ester hydrochloride.[5] This can be carried forward or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., saturated NaHCO₃ solution) to yield the free amine.
Step B: N-protection to form this compound
-
Reaction Setup: Dissolve the L-tryptophan methyl ester (free amine, 1.0 eq) from the previous step in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.5 eq), to scavenge the HCl produced during the reaction.
-
Acylation: Cool the solution to 0 °C and add methyl chloroformate (1.1 eq) dropwise. The highly reactive acid chloride readily acylates the nucleophilic α-amino group.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture sequentially with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified.
Purification Workflow
Purification is typically achieved via flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is an effective eluent system, with the polar product eluting at higher concentrations of ethyl acetate.
Sources
An In-depth Technical Guide to N-(Methoxycarbonyl)-l-tryptophan methyl ester
This guide provides a comprehensive technical overview of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a key building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a validated synthesis protocol, and its applications, all grounded in authoritative scientific sources.
Core Molecular Attributes and Physicochemical Properties
This compound, with a molecular weight of 276.29 g/mol , is a derivative of the essential amino acid L-tryptophan.[1] The introduction of a methoxycarbonyl protecting group on the alpha-amino group and a methyl ester at the carboxylic acid terminus renders the molecule suitable for various synthetic transformations where the reactivity of these functional groups needs to be modulated.
Key Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [1] |
| Molecular Weight | 276.29 g/mol | [1][2] |
| CAS Number | 58635-46-4 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 99-101 °C | [2][3] |
| Optical Activity | [α]20/D −1.4°, c = 1 in methanol | [3] |
The structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Synthesis Protocol: A Validated Approach
The synthesis of this compound is typically achieved through a two-step process starting from L-tryptophan. The first step involves the esterification of the carboxylic acid, followed by the protection of the α-amino group.
Step 1: Fischer-Speier Esterification of L-Tryptophan
This classic method utilizes an acid catalyst in methanol to produce L-tryptophan methyl ester hydrochloride.[4]
Materials:
-
L-Tryptophan
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas
-
Diethyl ether
Procedure:
-
Suspend L-tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the solution.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the L-tryptophan methyl ester hydrochloride.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: N-Methoxycarbonylation
The free amino group of the L-tryptophan methyl ester is then protected using methyl chloroformate.
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Methyl chloroformate
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent)
Procedure:
-
Dissolve or suspend L-tryptophan methyl ester hydrochloride in the chosen solvent system.
-
Cool the mixture in an ice bath.
-
Add the base dropwise to neutralize the hydrochloride and liberate the free amine.
-
Slowly add methyl chloroformate (1.1 equivalents) to the reaction mixture while maintaining the low temperature and vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature, monitoring its progress by TLC.
-
Upon completion, perform an aqueous workup to remove salts and excess reagents. The organic layer is washed with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Caption: A simplified workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary application of this compound is in peptide synthesis, where it serves as a protected building block for the incorporation of a tryptophan residue into a peptide chain.
Role in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the methoxycarbonyl group serves as a stable Nα-protecting group. It prevents the unwanted polymerization of the amino acid and allows for the sequential addition of other amino acids to the growing peptide chain. The choice of protecting group is critical for the overall success of the synthesis, and the methoxycarbonyl group offers an alternative to the more common Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, particularly in solution-phase peptide synthesis.[3]
The indole side chain of tryptophan is susceptible to oxidation and other side reactions under certain peptide synthesis conditions. While the methoxycarbonyl group on the alpha-amino group does not directly protect the indole ring, its presence is part of an overall strategy to control the reactivity of the tryptophan unit during peptide assembly.
Utility as a Synthetic Intermediate
Beyond peptide synthesis, this compound is a versatile intermediate for the synthesis of more complex molecules. The protected amino acid can undergo various transformations at the indole nucleus, allowing for the creation of a library of tryptophan derivatives with potential biological activity. These derivatives are valuable in drug discovery for probing structure-activity relationships.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized this compound.
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the α- and β-protons of the amino acid backbone, and the methyl protons of the ester and the methoxycarbonyl group.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons of the indole ring, and the aliphatic carbons.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indole, C=O stretches of the ester and carbamate, and aromatic C-H and C=C vibrations.[1]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[1]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its utility in peptide synthesis and as an intermediate for the preparation of complex tryptophan derivatives makes it a key compound for researchers in medicinal chemistry and drug discovery. The synthetic protocol and analytical data presented in this guide provide a solid foundation for its preparation and application in the laboratory.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP.
- SpectraBase. (n.d.). L-Tryptophan, N,N'-dimethoxycarbonyl-, methyl ester.
- SpectraBase. (n.d.). L-Tryptophan, N-ethoxycarbonyl-, methyl ester.
- Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester.
- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.
- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- Waser, M., & Gising, J. (2021). Photoredox-catalyzed oxidative decarboxylative coupling of small peptides. Chemical Science, 12(1), 222-226. [Link]
- ChemBK. (n.d.). This compound.
- ResearchGate. (n.d.). FTIR spectrum of the L-tryptophan biomolecule.
Sources
A Senior Application Scientist's Guide to the Synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive, technically-grounded guide for the synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a pivotal derivative of l-tryptophan. Esteemed for its role as a protected building block in complex peptide synthesis and as a key intermediate in the development of novel therapeutics, a robust and reproducible synthetic protocol is paramount.[1] This guide moves beyond a mere recitation of steps, delving into the mechanistic rationale and practical considerations that underpin a successful synthesis, ensuring both high yield and purity.
Strategic Overview: A Two-Step Approach to Derivatization
The transformation of the zwitterionic l-tryptophan into its N-protected methyl ester derivative necessitates two primary chemical modifications: the esterification of the carboxylic acid and the protection of the α-amino group.
-
Step 1: Esterification of the Carboxylic Acid. The initial step focuses on converting the carboxylic acid of l-tryptophan into its corresponding methyl ester. This is crucial for enhancing solubility in organic solvents and preventing unwanted side reactions of the carboxyl group in subsequent steps.
-
Step 2: N-Protection of the Amine. Following esterification, the primary amino group is protected with a methoxycarbonyl group. This protection strategy is vital for peptide synthesis, as it prevents the nucleophilic amine from participating in unintended reactions during peptide bond formation.[1][2]
The sequential execution of these steps is a deliberate choice. Attempting to protect the amine first can be complicated by the poor solubility of the resulting N-protected amino acid. By first forming the methyl ester hydrochloride salt, we create an intermediate that is readily soluble in the reaction medium for the subsequent N-protection step.
Caption: Overall workflow for the two-step synthesis.
Part I: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
The esterification of amino acids can be achieved through various methods, including the classic Fischer-Speier esterification.[3] However, for a highly efficient and straightforward synthesis, the use of thionyl chloride (SOCl₂) in methanol is the superior choice.
Causality of Reagent Selection: The genius of this method lies in its dual-functionality. Thionyl chloride reacts with the solvent, methanol, to generate hydrochloric acid (HCl) in situ. This HCl serves two purposes:
-
Catalysis: It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
-
In-Situ Protection: It protonates the α-amino group, forming the ammonium salt. This positively charged group is non-nucleophilic, thereby preventing the amine from engaging in side reactions, such as intermolecular amide bond formation.
Experimental Protocol: Esterification
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).
-
Reagent Addition: Cool the methanol to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂) (e.g., 1.2 equivalents) dropwise to the stirred methanol. Caution: This reaction is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Addition of L-Tryptophan: Once the addition of SOCl₂ is complete and the solution has stirred for 15 minutes, add l-tryptophan (1.0 equivalent) portion-wise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.
-
Isolation: Add diethyl ether to the residue and triturate (scrape and stir) to induce the precipitation of a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield l-tryptophan methyl ester hydrochloride.[4]
Part II: Synthesis of this compound
With the ester in hand, the next step is the protection of the amino group. This is an acylation reaction using methyl chloroformate as the acylating agent under basic conditions, often referred to as a Schotten-Baumann reaction.
Mechanistic Rationale: The l-tryptophan methyl ester hydrochloride is first neutralized with a base (e.g., triethylamine or sodium bicarbonate) to liberate the free, nucleophilic primary amine. This amine then attacks the electrophilic carbonyl carbon of methyl chloroformate. The resulting tetrahedral intermediate collapses, expelling the chloride ion. The base also serves to neutralize the HCl that is formed as a byproduct, driving the reaction to completion.
Caption: Simplified mechanism for the N-protection step.
Experimental Protocol: N-Protection
-
Reaction Setup: Dissolve the l-tryptophan methyl ester hydrochloride (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (2.2 equivalents), dropwise to the stirred solution.
-
Acylation: While maintaining the temperature at 0 °C, slowly add methyl chloroformate (1.1 equivalents) to the reaction mixture.[5]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM). Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove excess triethylamine, saturated sodium bicarbonate solution to remove any unreacted methyl chloroformate, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound as a white solid.[6]
Product Characterization and Data
Rigorous analytical characterization is essential to confirm the identity and purity of the final product.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [2][7][8][9] |
| Molecular Weight | 276.29 g/mol | [2][7][8] |
| Appearance | White solid | [2] |
| Melting Point | 99-101 °C | [2][10] |
| Optical Rotation ([α]20/D) | -1.4° (c=1 in methanol) | [2] |
Spectroscopic Data Summary
| Technique | Key Signals / Peaks |
| ¹H NMR | Signals corresponding to the indole ring protons, the α- and β-protons of the tryptophan backbone, and the two distinct methyl groups of the ester and the carbamate.[7][11] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, aromatic carbons of the indole ring, and the aliphatic carbons of the backbone and methyl groups.[7][12] |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretch (indole, ~3400 cm⁻¹), C=O stretch (ester, ~1740-1750 cm⁻¹), and C=O stretch (carbamate, ~1680-1700 cm⁻¹).[7][13] |
| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z ≈ 277.1. |
References
- PubChem.this compound. [Link]
- Arai, I., & Muramatsu, I. (2002).A simple and convenient method for esterification of tryptophan and other amino acids. ChemInform.
- Organic Syntheses.N-Boc-l-tryptophan methyl ester. [Link]
- Arai, I., & Muramatsu, I.A Simple and Convenient Method for Esterification of Tryptophan and Other Amino Acids.
- Google Patents.CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
- Arai, I., & Muramatsu, I. (1983).A simple and convenient method for esterification of tryptophan and other amino acids. The Journal of Organic Chemistry.
- ResearchGate.FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]
- The Royal Society of Chemistry.
- SpectraBase.L-Tryptophan, N,N'-dimethoxycarbonyl-, methyl ester. [Link]
- Google Patents.CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
- ResearchGate.Reagents and conditions: a)
- Organic Chemistry Portal.
- Investigation of thermochemical Features of Gamma Irradi
- Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents.PMC - NIH. [Link]
- ResearchGate.Reagents and conditions: (a)
- Google Patents.
- ResearchGate.ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and.... [Link]
- Analyst (RSC Publishing).Fragmentation study of tryptophan-derived metabolites.... [Link]
- ChemBK.this compound. [Link]
- National Institute of Standards and Technology.L-Tryptophan - the NIST WebBook. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nα-甲氧羰基-L-色氨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]
- 10. chembk.com [chembk.com]
- 11. This compound(58635-46-4) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of N-(Methoxycarbonyl)-l-tryptophan methyl ester in Organic Solvents
Foreword: Navigating the Solubility Landscape for Enhanced Drug Development
In the intricate world of pharmaceutical sciences and drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely a perfunctory step but a cornerstone of successful formulation and process development. The solubility profile of a compound dictates its bioavailability, dictates the choice of reaction and purification solvents, and profoundly influences the design of crystallization processes. This guide is dedicated to providing an in-depth technical exploration of the solubility of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a crucial building block in organic synthesis and medicinal chemistry.
While direct, comprehensive quantitative solubility data for this specific compound remains elusive in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and experimental frameworks necessary to navigate its solubility characteristics. By leveraging data from structurally analogous compounds and first principles of physical chemistry, we will construct a robust understanding of how this compound is likely to behave in a variety of organic solvents. This document is structured to empower the reader with not just data, but with the scientific rationale to make informed decisions in their research and development endeavors.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. These properties provide clues to its potential interactions with different solvents.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 276.29 g/mol | [1][2] |
| Melting Point | 99-101 °C | |
| Appearance | White solid | [3] |
| CAS Number | 58635-46-4 | [1][2] |
| Computed XLogP3 | 1.8 | [1] |
The presence of both hydrogen bond donors (the N-H of the indole ring and the carbamate) and acceptors (the carbonyl oxygens), along with a significant nonpolar surface area from the indole and methyl groups, suggests a nuanced solubility profile. The computed XLogP3 of 1.8 indicates a moderate lipophilicity.[1]
Theoretical Framework: The Energetics of Dissolution
The process of dissolution is governed by a delicate interplay of energetic factors, which can be conceptualized as a three-step process. Understanding this framework is essential for rational solvent selection.
Figure 1. A simplified diagram illustrating the key energetic contributions to the overall enthalpy of solution.
A favorable dissolution process occurs when the energy released during solvation is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.
Predictive Solubility Analysis: Insights from a Structural Analogue
In the absence of direct experimental data for this compound, we can draw valuable inferences from its close structural analogue, l-tryptophan methyl ester hydrochloride . A comprehensive study on the solubility of this hydrochloride salt in twelve pure solvents provides a strong predictive foundation.[4]
It is crucial to acknowledge the structural differences: our target compound has a methoxycarbonyl group protecting the alpha-amino group, rendering it neutral, whereas the analogue is a hydrochloride salt, making it more polar and likely more soluble in polar protic solvents. Despite this, the relative solubility trends across a range of solvents can offer significant guidance.
Table 1: Mole Fraction Solubility (x₁) of l-Tryptophan Methyl Ester Hydrochloride at 298.15 K (25 °C) [4]
| Solvent | Dielectric Constant (approx.) | Solvent Type | Mole Fraction (x₁) |
| Methanol | 32.7 | Polar Protic | 0.033403 |
| Water | 80.1 | Polar Protic | 0.011939 |
| Ethanol | 24.5 | Polar Protic | 0.007368 |
| n-Propanol | 20.1 | Polar Protic | 0.003708 |
| n-Butanol | 17.5 | Polar Protic | 0.002632 |
| Isobutanol | 17.9 | Polar Protic | 0.001716 |
| sec-Butanol | 16.5 | Polar Protic | 0.001651 |
| Isopropanol | 19.9 | Polar Protic | 0.001573 |
| Acetone | 20.7 | Polar Aprotic | 0.000605 |
| 2-Butanone | 18.5 | Polar Aprotic | 0.000401 |
| Ethyl acetate | 6.0 | Polar Aprotic | 0.000074 |
| Acetonitrile | 37.5 | Polar Aprotic | 0.000065 |
Analysis and Extrapolation for this compound:
-
Polar Protic Solvents: The high solubility of the hydrochloride salt in alcohols is driven by strong ion-dipole and hydrogen bonding interactions.[4] For the neutral this compound, while the ionic interactions will be absent, the ability of the molecule to engage in hydrogen bonding with protic solvents like methanol and ethanol suggests that these will likely be effective solvents. The solubility is expected to be significant, though likely lower than its hydrochloride counterpart.
-
Polar Aprotic Solvents: The lower solubility of the hydrochloride salt in polar aprotic solvents like acetone and ethyl acetate is notable.[4] For our neutral, more lipophilic target compound, the solubility in these solvents is expected to be comparatively better. Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) should be considered as potentially good candidates for dissolving this compound.
-
Nonpolar Solvents: While not included in the analogue study, it can be inferred that the solubility of this compound in nonpolar solvents such as hexanes or toluene will be limited due to the presence of multiple polar functional groups.
Key Factors Influencing Solubility
The solubility of this compound is a multifactorial property. A systematic approach to solvent screening should consider the following:
-
Solvent Polarity: As a moderately polar molecule, it will exhibit the highest solubility in solvents of similar polarity, following the "like dissolves like" principle. A blend of polar and nonpolar characteristics in the solvent is likely to be optimal.
-
Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its interaction with the solute's carbamate, ester, and indole functionalities.
-
Temperature: The dissolution of most solid organic compounds is an endothermic process; therefore, the solubility of this compound is expected to increase with rising temperature.[4]
-
Cohesive Energy Density: This parameter, related to the Hildebrand and Hansen solubility parameters, quantifies the energy of vaporization of a solvent and is a good indicator of the energy required to create a cavity for the solute. Solvents with cohesive energy densities similar to that of the solute are more likely to be effective.[4]
Figure 2. A diagram showing the primary factors that govern the solubility of the target compound in organic solvents.
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive solubility data, a well-controlled experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow:
Figure 3. A step-by-step workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into several vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the dissolution equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Quantification: Accurately weigh the filtered sample. Evaporate the solvent and weigh the remaining solid, or, more accurately, dilute the filtered solution with a suitable mobile phase and analyze its concentration using a pre-validated HPLC method. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
Data Analysis: Calculate the solubility from the determined concentration in the saturated solution. Express the results in appropriate units, such as mg/mL, g/L, or molarity.
Safety and Handling Considerations
As with any chemical compound, proper safety protocols must be observed when handling this compound and the associated organic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound and solvents in a well-ventilated area, preferably within a fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for detailed information on hazards, handling, and disposal.
-
Storage: Store the compound in a cool, dry place, away from incompatible materials.
Conclusion and Future Perspectives
-
Predicted Good Solvents: Polar protic solvents like methanol and ethanol, and polar aprotic solvents such as acetone and ethyl acetate, are likely to be effective solvents.
-
Experimental Verification is Key: The provided shake-flask protocol offers a reliable method for obtaining precise solubility data.
-
Influencing Factors: Temperature and the hydrogen bonding capacity of the solvent will be critical determinants of solubility.
Future work in this area should focus on the systematic experimental determination of the solubility of this compound in a diverse range of organic solvents at various temperatures. Such data would be invaluable for the development of predictive solubility models and for optimizing synthetic and purification processes involving this important molecule.
References
- Cheméō. (n.d.). Chemical Properties of L-Tryptophan, N-acetyl- (CAS 1218-34-4).
- Journal of Chemical & Engineering Data. (2024). Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. ACS Figshare.
- ResearchGate. (2025). Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan in aqueous mixtures of N,N-dimethylformamide and several alcohols.
- ResearchGate. (n.d.). Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K.
- Cheméō. (n.d.). L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties.
- Semantic Scholar. (n.d.). Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K.
- PubChem. (n.d.). This compound.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
Sources
- 1. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
An In-depth Technical Guide to the Spectral Analysis of N-(Methoxycarbonyl)-l-tryptophan methyl ester
Introduction
N-(Methoxycarbonyl)-l-tryptophan methyl ester is a derivative of the essential amino acid l-tryptophan, characterized by the protection of both the amine and carboxylic acid functionalities.[1][2] Its molecular formula is C₁₄H₁₆N₂O₄, with a molecular weight of 276.29 g/mol .[1][2] This compound serves as a key building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is the foundation for interpreting its spectral data. The key structural features include an indole ring, a chiral alpha-carbon, a carbamate group (N-methoxycarbonyl), and a methyl ester group. Each of these moieties will give rise to characteristic signals in the various spectra.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3][4][5][6][7] By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of an organic compound can be determined.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data integrity.
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.60-7.00 | m | 5H | Ar-H |
| ~5.20 | d | 1H | N-H (carbamate) |
| ~4.60 | m | 1H | α-CH |
| ~3.70 | s | 3H | OCH₃ (ester) |
| ~3.60 | s | 3H | OCH₃ (carbamate) |
| ~3.30 | m | 2H | β-CH₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Indole N-H (~8.10 ppm): The broad singlet in the downfield region is characteristic of the indole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Aromatic Protons (~7.60-7.00 ppm): The complex multiplet in this region corresponds to the five protons on the indole ring. The complexity arises from the various coupling interactions between these protons.
-
Carbamate N-H (~5.20 ppm): The doublet is assigned to the proton on the carbamate nitrogen, which is coupled to the adjacent α-proton.
-
Alpha-Proton (~4.60 ppm): This multiplet corresponds to the chiral proton on the α-carbon. It is coupled to the carbamate N-H and the two diastereotopic protons of the β-methylene group.
-
Methyl Ester Protons (~3.70 ppm): The sharp singlet integrating to three protons is characteristic of the methyl group of the ester functionality.
-
Carbamate Methyl Protons (~3.60 ppm): This singlet, also integrating to three protons, is assigned to the methyl group of the N-methoxycarbonyl protecting group.
-
Beta-Protons (~3.30 ppm): The multiplet corresponds to the two diastereotopic protons of the methylene group attached to the indole ring.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (ester) |
| ~156.0 | C=O (carbamate) |
| ~136.0 | C (indole, quaternary) |
| ~127.0 | C (indole, quaternary) |
| ~123.0 - 111.0 | CH (indole) |
| ~109.0 | C (indole, C-3) |
| ~55.0 | α-CH |
| ~52.5 | OCH₃ (ester) |
| ~52.0 | OCH₃ (carbamate) |
| ~28.0 | β-CH₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons (~172.0 and ~156.0 ppm): The two downfield signals correspond to the two carbonyl carbons of the ester and carbamate groups, respectively. Their chemical shifts are characteristic of these functional groups.
-
Indole Carbons (~136.0 - 109.0 ppm): The signals in this range are assigned to the eight carbons of the indole ring. The quaternary carbons appear at the lower field end of this range, while the protonated carbons are found at the higher field end.
-
Alpha-Carbon (~55.0 ppm): This signal corresponds to the chiral carbon atom attached to the nitrogen and the indole-3-methylene group.
-
Methyl Carbons (~52.5 and ~52.0 ppm): These two signals are assigned to the methyl carbons of the ester and carbamate groups.
-
Beta-Carbon (~28.0 ppm): The upfield signal is attributed to the methylene carbon adjacent to the indole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9][10][11]
Experimental Protocol: IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
Caption: Workflow for ATR-IR data acquisition.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch (indole) |
| ~3350 | Medium, Sharp | N-H stretch (carbamate) |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1740 | Strong, Sharp | C=O stretch (ester) |
| ~1715 | Strong, Sharp | C=O stretch (carbamate) |
| ~1600-1450 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester and carbamate) |
| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |
Interpretation of the IR Spectrum:
-
N-H Stretching (~3400 and ~3350 cm⁻¹): The two distinct peaks in this region are indicative of the two different N-H bonds in the molecule: the indole N-H and the carbamate N-H.
-
C-H Stretching (~3000-2850 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the C-H bonds in both the aromatic indole ring and the aliphatic portions of the molecule.
-
C=O Stretching (~1740 and ~1715 cm⁻¹): The two strong, sharp absorptions are characteristic of the carbonyl groups. The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate carbonyl.
-
C=C Stretching (~1600-1450 cm⁻¹): These absorptions are due to the carbon-carbon double bond stretching vibrations within the aromatic indole ring.
-
C-O Stretching (~1250 cm⁻¹): The strong band in this region is attributed to the C-O single bond stretching of both the ester and carbamate functionalities.
-
C-H Bending (~740 cm⁻¹): This strong absorption is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring portion of the indole nucleus.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13][14][15] It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry
A common ionization technique for this type of molecule is Electrospray Ionization (ESI).
Caption: Workflow for ESI-MS data acquisition.
Mass Spectral Data and Fragmentation Analysis
The mass spectrum will typically show the molecular ion peak (or a protonated/sodiated adduct) and several fragment ions. The molecular weight of this compound is 276.29 g/mol .
Expected Key Ions:
-
[M+H]⁺: m/z 277
-
[M+Na]⁺: m/z 299
Plausible Fragmentation Pathway:
The fragmentation of the molecular ion is a key diagnostic tool. The following diagram illustrates a likely fragmentation pathway for this compound.
Caption: A plausible fragmentation pathway for this compound.
Interpretation of the Mass Spectrum:
-
Molecular Ion: The observation of a peak at m/z 277 ([M+H]⁺) or 299 ([M+Na]⁺) confirms the molecular weight of the compound.
-
Loss of Methanol (m/z 245): A common fragmentation for methyl esters is the loss of a neutral methanol molecule (32 Da).
-
Loss of Carbon Dioxide (m/z 201): Subsequent loss of carbon dioxide (44 Da) from the carbamate moiety is a likely fragmentation step.
-
Indolylmethyl Cation (m/z 130): The most stable and often most abundant fragment ion is the indolylmethyl cation (skatole cation), which is characteristic of tryptophan derivatives.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. Each technique offers unique and complementary information. ¹H and ¹³C NMR elucidate the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides structural clues through fragmentation analysis. This in-depth guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important synthetic building block.
References
- PubChem. This compound.
- Vedantu.
- Fiveable. 12.7 Interpreting Infrared Spectra - Organic Chemistry. [Link][8]
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link][9]
- Scribd.
- PREMIER Biosoft.
- JoVE.
- Chemistry Steps. Interpreting IR Spectra. [Link][11]
- ijirset.
- Wikipedia. Nuclear magnetic resonance spectroscopy. [Link][6]
- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link][7]
- Wikipedia.
- Michigan State University Department of Chemistry. Mass Spectrometry. [Link][14]
- University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link][15]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 4. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 5. ijirset.com [ijirset.com]
- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. fiveable.me [fiveable.me]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. scribd.com [scribd.com]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
commercial availability of N-(Methoxycarbonyl)-l-tryptophan methyl ester
An In-depth Technical Guide to the Commercial Sourcing and Application of N-(Methoxycarbonyl)-l-tryptophan methyl ester (CAS 58635-46-4)
Abstract
This compound is a key protected amino acid derivative utilized by researchers, medicinal chemists, and drug development professionals. Its unique structure, featuring protection on both the alpha-amino and carboxyl functional groups, makes it a valuable intermediate in multi-step organic syntheses, particularly in solution-phase peptide synthesis. This guide provides a comprehensive overview of its commercial availability, offering insights into the supplier landscape, critical quality control parameters, and best practices for handling and storage. Furthermore, it delves into the scientific context of its applications, providing actionable protocols and workflows to ensure its effective use in a laboratory setting. This document is designed to bridge the gap between procurement and application, empowering scientists to source and utilize this reagent with confidence and technical proficiency.
Chemical Identity and Physicochemical Properties
Accurate identification is the cornerstone of reproducible science. This compound is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a methoxycarbonyl group and the carboxylic acid is esterified to a methyl ester.
A common point of confusion arises with a similar, more frequently used derivative, N-Boc-l-tryptophan methyl ester. The protecting groups, while both serving to prevent unwanted reactivity of the amine, have different chemical properties and deprotection conditions. The methoxycarbonyl group is typically more robust than the tert-butoxycarbonyl (Boc) group, which is famously acid-labile. This distinction is critical when planning a synthetic route.
Caption: Structural comparison of Methoxycarbonyl vs. Boc-protected Tryptophan Methyl Ester.
The key physicochemical properties of the title compound are summarized below, compiled from various commercial and database sources.
| Property | Value | Source(s) |
| CAS Number | 58635-46-4 | [1][2] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [1][2][3] |
| Molecular Weight | 276.29 g/mol | [1][2][3] |
| Appearance | White to off-white or light yellow solid/powder | [4] |
| Melting Point | 99-101 °C (lit.) | [4][5] |
| Optical Activity | [α]20/D −1.4° (c = 1 in methanol) | [4] |
| Purity (Typical) | ≥95% - 98% (by HPLC) | [1][6] |
Commercial Availability and Supplier Landscape
This compound is readily available from a wide range of chemical suppliers, catering to both small-scale research and larger development needs. Sourcing is not a significant challenge, but selecting the right supplier for a specific application requires careful consideration of purity, documentation, and scale.
Representative Commercial Suppliers:
| Supplier | Typical Purity/Grade | Notes |
| Sigma-Aldrich (Merck) | 98% | A leading supplier for research-grade chemicals with extensive documentation. |
| Thermo Fisher Scientific | 96% | Often available under the legacy Alfa Aesar brand, providing reliable quality.[6] |
| CP Lab Chemicals | 95% | Supplier for laboratory and research use.[1] |
| CymitQuimica | 98% | European supplier offering various pack sizes.[7] |
| ChemicalBook | Varies (e.g., 99.9%) | An aggregator platform listing multiple, often China-based, manufacturers suitable for bulk inquiries.[5][8] |
| Santa Cruz Biotechnology | Research Grade | Provides the compound for research use only. |
Expert Insights on Procurement:
-
Purity vs. Price: A significant price variance exists between suppliers.[1][4][6] This often correlates with the level of quality control, analytical testing performed, and the provided documentation. For discovery and non-critical applications, a lower-cost source may be acceptable. For drug development or GMP-adjacent work, a premium supplier with comprehensive batch-specific data is essential.
-
The Certificate of Analysis (CoA): Always request a lot-specific CoA before purchase or upon receipt. This document is the primary guarantee of quality and should detail the purity (typically by HPLC), appearance, and identity confirmation (e.g., by spectroscopy).[2]
-
Scale and Origin: For gram-scale quantities, established distributors in North America and Europe like Sigma-Aldrich and Thermo Fisher are reliable choices. For multi-kilogram or custom synthesis needs, contacting manufacturers directly or through platforms like ChemicalBook may be more economical.[8]
-
Intended Use: Suppliers explicitly state that this chemical is for research, manufacturing, or industrial use only, not for direct medical or consumer applications.[1][2]
Quality Control and Analytical Characterization
Ensuring the quality of starting materials is a non-negotiable aspect of scientific integrity. Upon receiving a shipment of this compound, independent verification is a prudent step, especially for critical applications.
Caption: A self-validating workflow for qualifying incoming chemical reagents.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for verifying the purity of the compound. It is based on standard reverse-phase chromatography principles suitable for aromatic amino acid derivatives.[9]
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Detection Wavelength: 280 nm (for the indole chromophore).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Return to 20% B and equilibrate.
-
-
-
Data Analysis (Causality):
-
Why this works: The C18 stationary phase retains the molecule via hydrophobic interactions with its indole side chain. The gradient elution with increasing acetonitrile (Mobile Phase B) systematically decreases the polarity of the mobile phase, eventually eluting the compound.
-
Expected Result: A pure sample will yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Impurities will appear as separate, smaller peaks.
-
Handling, Storage, and Safety
Proper handling and storage are crucial for user safety and maintaining the chemical's integrity. Information is consolidated from multiple Safety Data Sheets (SDS).[10]
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, N95 dust mask (if handling powder). | Prevents eye/skin contact and inhalation of fine particles. |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid dust formation. | Minimizes inhalation exposure. |
| Storage | Store in a tightly sealed container at room temperature, protected from light. | Protects from atmospheric moisture and light-induced degradation. While some sources suggest refrigeration (0-8°C), room temperature is generally sufficient for short-to-medium term storage if dry and dark.[4][11] |
| Incompatibilities | Strong oxidizing agents. | Can lead to vigorous, exothermic reactions.[10] |
| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). | Standard for nitrogen-containing organic compounds.[10] |
The compound is not generally considered hazardous under US OSHA Hazard Communication Standards, but good laboratory practices should always be followed.[10]
Core Applications and Scientific Context
The primary utility of this compound lies in its role as a building block in organic synthesis.
Solution-Phase Peptide Synthesis
In peptide synthesis, protecting reactive functional groups is essential to direct the formation of the correct amide bond. This compound has both the N-terminus (amino group) and C-terminus (carboxyl group) blocked, making it an ideal starting point or intermediate.
The methoxycarbonyl group on the nitrogen prevents it from acting as a nucleophile. The methyl ester on the carboxyl group prevents it from reacting with activating agents intended for another amino acid. A typical workflow involves the selective deprotection of one end of the molecule, followed by coupling.
Caption: Generalized workflow for using the title compound in dipeptide synthesis.
Intermediate in Complex Molecule Synthesis
Beyond peptides, this derivative serves as a precursor in the synthesis of other complex molecules. It has been documented as an intermediate in the dye-sensitized photooxidation of tryptophan to formylkynurenine and in the total synthesis of alkaloids such as (-)-Calycanthine.[12] Its utility stems from the predictable reactivity of the protected amino acid scaffold, allowing chemists to perform modifications on the indole ring before revealing the amino acid functionality.
Conclusion
This compound is a commercially accessible and valuable reagent for chemical synthesis. While its procurement is straightforward, researchers and drug development professionals must exercise due diligence in supplier selection and material qualification to ensure experimental reproducibility and success. Understanding its physicochemical properties, implementing robust quality control checks, and adhering to safe handling practices are paramount. This guide serves as a technical resource to empower scientists to confidently source, verify, and apply this versatile building block in their research and development endeavors.
References
- CP Lab Chemicals. (n.d.). N-(Methoxycarbonyl) L-tryptophan methyl ester, 95% Purity, C14H16N2O4, 1 gram.
- ChemBK. (n.d.). This compound.
- Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester.
- Molbase. (n.d.). This compound.
- Chemdad. (n.d.). This compound.
- PubChem. (n.d.). This compound.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 58635-46-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. H66442.06 [thermofisher.com]
- 7. N-(Methoxycarbonyl) L-tryptophan methyl ester | CymitQuimica [cymitquimica.com]
- 8. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide on the Stability and Storage of N-(Methoxycarbonyl)-L-tryptophan methyl ester
Introduction
N-(Methoxycarbonyl)-L-tryptophan methyl ester is a protected amino acid derivative crucial in peptide synthesis and as a building block in the development of complex pharmaceutical agents. Its chemical integrity is paramount to ensure the reliability and reproducibility of research outcomes and the quality of final products. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, offering insights into its degradation pathways and methodologies for assessing its purity over time. This document is intended for researchers, scientists, and professionals in drug development who handle or utilize this compound in their work.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [1][2][3][4] |
| Molecular Weight | 276.29 g/mol | [1][2][4] |
| Appearance | Solid | |
| Melting Point | 99-101 °C | [1] |
| CAS Number | 58635-46-4 | [2][3][4] |
Stability Profile and Potential Degradation Pathways
While specific, long-term stability data for this compound is not extensively published, an understanding of its chemical structure allows for the prediction of its stability profile and potential degradation pathways. The molecule possesses two primary points of potential instability: the indole ring of the tryptophan side chain and the two ester linkages.
1. Oxidation of the Indole Ring: The indole ring is susceptible to oxidation, a common degradation pathway for tryptophan and its derivatives. This can be initiated by exposure to light (photo-oxidation), atmospheric oxygen, and trace metal ions. Oxidation can lead to the formation of a variety of degradation products, including kynurenine derivatives, which often results in a yellowing of the material.[5]
2. Hydrolysis of Ester Linkages: The compound has two ester groups: a methyl ester at the C-terminus and a methoxycarbonyl group protecting the amine. Both are susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester linkages can be cleaved to yield the corresponding carboxylic acids and methanol.
-
Base-Catalyzed Hydrolysis (Saponification): Basic conditions will also readily hydrolyze the esters.
3. Thermal Degradation: While the melting point is relatively high, prolonged exposure to elevated temperatures, even below the melting point, can accelerate both oxidation and hydrolysis. L-tryptophan itself can undergo decomposition at high temperatures.[6]
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
Based on the available data and the inherent chemical properties of tryptophan derivatives, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.[1] |
| Light | Store in the dark (e.g., in an amber vial or a light-blocking container). | To prevent photo-oxidation of the indole ring. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation by atmospheric oxygen. |
| Humidity | Store in a dry environment, preferably in a desiccator. | To prevent hydrolysis of the ester groups. The parent compound L-tryptophan has a good shelf life if kept dry.[7] |
For handling, it is advised to use personal protective equipment such as eye shields and gloves. Avoid the formation of dust and aerosols and handle in a well-ventilated area.[8]
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to establish a reliable shelf-life for this compound. The following protocols are based on general guidelines for stability testing of active pharmaceutical ingredients.[9][10][11][12][13]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
1. Acidic Hydrolysis:
- Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize a sample with 0.1 M NaOH before analysis.
2. Basic Hydrolysis:
- Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.
- Incubate at room temperature for 8 hours.
- Neutralize a sample with 0.1 M HCl before analysis.
3. Oxidative Degradation:
- Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide.
- Incubate at room temperature for 24 hours, protected from light.
4. Photostability:
- Spread a thin layer of the solid compound in a suitable transparent container.
- Expose to a light source according to ICH Q1B guidelines.
- Simultaneously, keep a control sample in the dark.
5. Thermal Degradation:
- Store the solid compound at 60°C for 48 hours.
The following workflow outlines the process for conducting forced degradation studies:
Caption: Workflow for forced degradation studies.
Long-Term Stability Study
A long-term stability study under the recommended storage conditions is necessary to establish the shelf-life.
1. Study Design:
- Use at least two different batches of the compound.[9][10]
- Package the samples in containers that are representative of the intended storage containers.
- Store the samples at the recommended long-term storage condition: 2-8°C.
- Include an accelerated stability study at 25°C/60% RH or 40°C/75% RH to predict the stability profile more quickly.[10][13]
2. Testing Schedule:
- Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
- Accelerated: Test at 0, 3, and 6 months.
3. Analytical Method:
- A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is a suitable starting point.[14]
- Detection should be performed using a UV detector at approximately 280 nm, which is the absorbance maximum for the indole ring.[14]
- The method must be validated to demonstrate that it can separate the intact compound from its degradation products.
The following diagram illustrates the analytical workflow for a stability study:
Caption: Analytical workflow for a stability study.
Conclusion
The stability of this compound is critical for its successful application in research and development. While this compound is a stable solid, its susceptibility to oxidation and hydrolysis necessitates careful storage and handling. By adhering to the recommended storage conditions of 2-8°C, protection from light, and a dry, inert atmosphere, the integrity of the compound can be maintained. A robust stability testing program, including forced degradation studies and a long-term stability protocol with a validated stability-indicating HPLC method, is essential for establishing a definitive shelf-life and ensuring the quality of this important chemical building block.
References
- ChemBK. This compound. [Link]
- Carl ROTH.
- Nielsen, H. K., Klein, A., & Hurrell, R. F. (1985). Stability of tryptophan during food processing and storage. British Journal of Nutrition, 53(2), 291-300. [Link]
- Organic Syntheses. N-Boc-l-tryptophan methyl ester. [Link]
- PubChem. This compound. [Link]
- National Pharmaceutical Regulatory Agency (NPRA).
- European Medicines Agency (EMA).
- ResearchGate. (PDF) Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. [Link]
- Google Patents. CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
- European Medicines Agency (EMA).
- U.S. Food and Drug Administration (FDA). Expiration Dating and Stability Testing for Human Drug Products. [Link]
- Lejan Team. STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. L-Tryptophan SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. npra.gov.my [npra.gov.my]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. lejan-team.com [lejan-team.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Strategic Use of Methyl Ester Protection for Tryptophan in Synthetic Chemistry
Abstract
Tryptophan is an amino acid of immense biological importance, yet its incorporation into synthetic peptides and complex molecules presents significant challenges for the medicinal and organic chemist. The indole side chain, a nucleophilic and electron-rich heterocycle, is highly susceptible to degradation, oxidation, and unwanted side reactions under common synthetic conditions, particularly acid-catalyzed cleavage steps. This guide provides an in-depth analysis of the role of methyl ester protection in the overall strategy for handling tryptophan. We will explore its primary function in protecting the C-terminus, the underlying rationale for its use, detailed protocols for its application and removal, and its integration into complex, orthogonal protection schemes designed to safeguard the delicate indole nucleus. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of tryptophan-containing molecules.
The Tryptophan Challenge: A Chemist's Perspective
The successful synthesis of peptides and complex organic molecules hinges on the precise control of reactivity. Tryptophan is notoriously problematic due to the chemical nature of its indole side chain.[1] This heterocycle is prone to several undesirable reactions during synthesis:
-
Alkylation: The indole ring is a potent nucleophile and can be readily alkylated by carbocations. These electrophiles are abundantly generated during the acidolytic cleavage of other protecting groups, such as the tert-butyloxycarbonyl (Boc) group or side-chain protecting groups used for arginine (e.g., Pbf, Pmc).[1][2] This leads to byproducts that are often difficult to separate from the desired product.[3][4][5]
-
Oxidation: The pyrrole moiety of the indole is susceptible to oxidation, which can occur under various conditions, leading to a range of degradation products.
-
Modification during Cleavage: Standard cleavage cocktails used in solid-phase peptide synthesis (SPPS) can cause modification. For instance, sulfonyl moieties released from arginine protecting groups can modify the indole ring.[6]
To navigate these challenges, a multi-faceted and "orthogonal" protection strategy is not just beneficial, but essential.[7][8] This involves shielding the N-terminal amine (typically with Fmoc or Boc), the C-terminal carboxylic acid, and the indole side-chain nitrogen (N_in_) with groups that can be removed under distinct conditions without affecting one another.[9]
Carboxyl Group Protection: The Foundational Role of the Methyl Ester
Before addressing the complexities of the indole ring, the protection of the α-carboxylic acid is a fundamental first step in many synthetic strategies, particularly in solution-phase synthesis. The methyl ester is a classic and highly effective choice for this purpose.
Causality Behind Carboxyl Protection
The primary reasons for protecting the carboxyl group as a methyl ester are:
-
Preventing Intramolecular and Intermolecular Reactions: An unprotected carboxylic acid can act as a nucleophile (as the carboxylate) or be activated, leading to undesired side reactions or oligomerization.
-
Enabling Selective N-terminal Coupling: With the C-terminus masked, coupling reactions can be directed specifically to the N-terminal amino group, allowing for the controlled, stepwise assembly of a peptide chain.[10][11]
-
Improving Solubility: Esterification can enhance the solubility of the amino acid in organic solvents commonly used for synthesis.
Experimental Protocol: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
This protocol describes a reliable method for the Fischer esterification of L-tryptophan using thionyl chloride in methanol. This method is efficient and generates the hydrochloride salt of the ester, which is typically a stable, crystalline solid.
Materials:
-
L-Tryptophan (1.0 eq)
-
Anhydrous Methanol (MeOH) (5-10 mL per gram of L-Tryptophan)
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Diethyl ether
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend L-Tryptophan in anhydrous methanol.
-
Cooling: Cool the suspension to 0 °C using an ice bath. This is critical to control the exothermic reaction.
-
Reagent Addition: Slowly add thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Caution: This reaction is highly exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-5 hours or until the reaction is complete. The suspension should become a clear solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed. (Typical mobile phase: Dichloromethane/Methanol 9:1).
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and HCl.
-
Precipitation: Add diethyl ether to the resulting oil or solid to precipitate the product.
-
Isolation: Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is L-Tryptophan methyl ester hydrochloride (Trp-OMe·HCl).[12]
Deprotection: Saponification of the Methyl Ester
The methyl ester is robust under acidic and neutral conditions but is readily cleaved under basic conditions via saponification.
Procedure:
-
Dissolve the tryptophan-containing peptide methyl ester in a suitable solvent mixture (e.g., MeOH/water or THF/water).
-
Add 1-2 equivalents of an aqueous base, such as 1 M NaOH or LiOH.
-
Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Upon completion, carefully neutralize the mixture with a weak acid (e.g., 1 M HCl or acetic acid) to pH ~7.
-
Extract the product with an appropriate organic solvent or purify directly. It is important to use mild conditions to minimize the risk of racemization at the α-carbon.[13]
Integrating Methyl Ester with Indole Side-Chain Protection
While the methyl ester effectively protects the C-terminus, the indole side chain remains vulnerable. Therefore, in most modern applications, particularly Fmoc-based SPPS, the strategy involves a combination of protecting groups. The "gold standard" is the use of an acid-labile Boc group on the indole nitrogen.[1][14]
Orthogonal Protection in Practice
The true power of modern peptide synthesis lies in orthogonality.[9] The combination of Nα-Fmoc, N_in_-Boc, and C-terminal protection (either as a resin linkage or an ester) provides a robust system:
-
Nα-Fmoc group: Removed by a base (e.g., 20% piperidine in DMF).[1]
-
N_in_-Boc and other side-chain groups (e.g., tBu): Stable to piperidine but removed by acid (e.g., Trifluoroacetic acid, TFA).[1][15]
-
C-terminal Methyl Ester: Stable to both piperidine and TFA, but cleaved by nucleophiles like NaOH or hydrazine.[10]
The methyl ester's role is often as a temporary protecting group during the synthesis of the advanced building block, Fmoc-Trp(Boc)-OH, before it is incorporated into a solid-phase synthesis workflow.[16]
Comparative Analysis of Indole Protection Strategies
The choice of indole protection is dictated by the overall synthetic strategy (Boc-SPPS vs. Fmoc-SPPS) and the specific sequence being synthesized.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages | Primary Application |
| None | -H | N/A | Low cost of amino acid derivative.[2] | Highly susceptible to alkylation and oxidation, leading to low purity and yield.[2][4] | Short peptides lacking sensitive residues (not recommended). |
| Formyl (For) | -CHO | HF; Nucleophiles (e.g., hydrazine, piperidine); TMSBr-thioanisole/TFA.[17][18] | Effective in preventing many side reactions; Compatible with Boc-SPPS.[6] | Can be partially cleaved by piperidine during Fmoc deprotection; requires harsh HF for full removal.[6] | Boc-based SPPS. |
| Boc | -COOtBu | Strong Acid (TFA).[1] | Excellent prevention of indole alkylation; Orthogonal to Fmoc group; Considered the gold standard.[1][2][14][19] | Higher cost of the derivative. | Fmoc-based SPPS, especially for Arg-containing peptides. |
Advanced Applications & Case Studies
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, where no solid support is used, L-Tryptophan methyl ester is an indispensable building block. The general workflow involves coupling an N-protected amino acid (e.g., Boc-Phe-OH) with Trp-OMe·HCl in the presence of a coupling agent (like DCC or HBTU) and a base (like DIPEA) to neutralize the hydrochloride salt. The resulting dipeptide, Boc-Phe-Trp-OMe, can then have its Boc group removed with TFA to allow for further chain elongation at the N-terminus.[20]
Synthesis of Tryptophan Analogs
Protected intermediates like N-Boc-Trp-OMe serve as versatile starting materials for creating novel tryptophan analogs for drug discovery.[21] The protected N- and C-termini allow for selective chemical modification of the indole ring, such as C-H borylation or halogenation, to introduce new functionalities before the protecting groups are removed for biological testing or incorporation into larger molecules.[22]
Conclusion
The methyl ester plays a critical and foundational role in the strategic protection of tryptophan. While its primary application is the robust and reversible protection of the C-terminal carboxylic acid, its utility extends further as a key component in the synthesis of advanced, indole-protected building blocks like Fmoc-Trp(Boc)-OH. Understanding the causality behind its use—preventing unwanted reactivity and enabling selective transformations—is paramount. By integrating methyl ester protection into a broader, orthogonal framework, researchers and drug development professionals can effectively mitigate the inherent challenges of tryptophan chemistry, paving the way for the successful synthesis of complex peptides and therapeutics with higher purity and yield.
References
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link][4]
- Wünsch, E., Jaeger, E., Kisfaludy, L., & Löw, M. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English, 16(5), 317-318. [Link][5]
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link][24]
- Jaeger, E., Thamm, P., Schmidt, I., Knof, S., Moroder, L., & Wünsch, E. (1978). Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(12), 1617-1628. [Link][3]
- Wang, H., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(12), 20092-20102. [Link][22]
- Sheng, C., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(19), 6959. [Link][7]
- Wendl, U. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- Scott, D., et al. (2018). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. Molecules, 23(11), 2977. [Link][23]
- AAPPTec. (n.d.).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][16]
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link][11]
- University of Bristol. (n.d.).
- Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International journal of peptide and protein research, 30(4), 489-495. [Link][18]
- Stierand, K., & Kates, S. A. (2004). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
- Sharma, A., & Kumar, P. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Organic Chemistry Research. [Link][9]
- Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1987). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures.
- Stathopoulos, P., et al. (2009). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Tetrahedron Letters, 50(24), 2976-2978. [Link][27]
- Kocienski, P. J. (1994). Protecting Groups. Thieme. (Concept of Orthogonal Sets). [Link][10]
- Röttele, J., et al. (2019). C–H arylation of tryptophan: transformation of the directing group into an activated amide. Chemical Science, 10(35), 8176-8181. [Link][28]
- Rutherfurd, S. M., & Dunn, B. M. (2015). The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods. Food Chemistry, 188, 269-275. [Link][14]
- LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. peptide.com [peptide.com]
- 16. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 17. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. BOC-TRP-PHE-OME synthesis - chemicalbook [chemicalbook.com]
- 21. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
N-(Methoxycarbonyl)-l-tryptophan Methyl Ester: A Comprehensive Technical Guide for Synthetic Chemists
An In-depth Exploration of a Versatile Chiral Building Block in Modern Organic Synthesis and Drug Discovery
Abstract
N-(Methoxycarbonyl)-l-tryptophan methyl ester is a pivotal chiral building block derived from the essential amino acid L-tryptophan. By masking the reactive amino and carboxyl groups, this derivative provides a stable yet versatile scaffold for synthetic transformations, primarily targeting the indole nucleus. Its inherent chirality, derived from a natural amino acid pool, makes it an invaluable asset in the asymmetric synthesis of complex molecules, particularly in the development of pharmaceutical agents where precise stereochemistry is paramount for biological activity. This guide provides a detailed overview of its synthesis, physicochemical properties, and strategic applications, complete with validated experimental protocols and mechanistic insights for researchers and drug development professionals.
Introduction: The Strategic Importance of Protected Amino Acids
In the landscape of medicinal chemistry and total synthesis, chiral building blocks are fundamental tools for constructing enantiomerically pure molecules. L-tryptophan and its derivatives are considered "privileged scaffolds" due to the indole moiety's ability to participate in various biological interactions, including hydrogen bonding and π-π stacking.[1] However, the native amino acid's zwitterionic nature and multiple reactive sites (amine, carboxylic acid, and indole N-H) necessitate a strategic use of protecting groups to achieve selective chemical modifications.
This compound emerges as an ideal intermediate. The N-methoxycarbonyl (Moc) and C-terminal methyl ester groups offer robust protection under a wide range of reaction conditions, yet they can be removed orthogonally when needed. This dual protection channels the reactivity towards the indole ring, allowing chemists to leverage the compound's fixed (S)-stereocenter for the stereocontrolled synthesis of advanced intermediates and active pharmaceutical ingredients (APIs).
Physicochemical Properties and Characterization
Accurate identification and quality assessment are critical for the successful application of any chemical reagent. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 58635-46-4 | [2][3] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [2][3] |
| Molecular Weight | 276.29 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 99-101 °C | [2] |
| Optical Rotation | [α]²⁰/D −1.4°, c = 1 in methanol | [5] |
| IUPAC Name | methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | [3] |
Table 2: Spectroscopic Data for Structural Verification
| Spectroscopy | Characteristic Peaks/Shifts | Source(s) |
| ¹H NMR | Spectra available for reference. Key signals include indole protons, α-proton, β-protons, and methyl groups of the ester and carbamate. | [3][6] |
| ¹³C NMR | Spectra available for reference. Distinct signals for carbonyls, aromatic carbons, and aliphatic carbons. | [7][8] |
| IR Spectroscopy | Data available for reference, showing characteristic stretches for N-H, C=O (ester and carbamate), and aromatic C-H bonds. | [3][9] |
| Mass Spectrometry | Expected m/z for [M+H]⁺, [M+Na]⁺, etc., confirming the molecular weight. | [3] |
Synthesis of this compound
The preparation of the title compound is a straightforward, two-step process starting from commercially available L-tryptophan. The workflow involves esterification of the carboxylic acid followed by protection of the α-amino group.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from L-tryptophan.
Step 1: Methyl Esterification of L-Tryptophan
-
Suspend L-tryptophan (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of tryptophan) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. Causality: The slow addition at 0 °C is crucial to control the exothermic reaction between thionyl chloride and methanol, which forms HCl gas and methyl sulfite in situ. This prevents degradation of the acid-sensitive indole ring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid, L-tryptophan methyl ester hydrochloride, can be used in the next step without further purification, or it can be recrystallized from methanol/ether.
Step 2: N-Methoxycarbonylation
-
Dissolve the crude L-tryptophan methyl ester hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Cool the biphasic mixture to 0 °C and add a base such as sodium bicarbonate (approx. 2.5 eq) to neutralize the hydrochloride salt and the HCl that will be generated in the reaction.
-
Add methyl chloroformate (1.1 - 1.3 eq) dropwise while vigorously stirring the mixture. Maintain the temperature at 0 °C. Causality: This Schotten-Baumann reaction is performed at low temperature to minimize side reactions, such as hydrolysis of the chloroformate and potential double acylation. The base is essential to scavenge the HCl byproduct, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until completion is confirmed by TLC/LC-MS.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield this compound as a white solid.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value (99-101 °C).[2]
Core Applications as a Chiral Building Block
The true value of this compound lies in its application in stereoselective synthesis. The protected, stable nature of the amino acid backbone allows for a wide array of modifications on the indole ring.
Key Synthetic Transformations
Caption: Key reactions targeting the indole ring of the protected tryptophan.
Example Application: Synthesis of Tryptophan Analogues
This building block is frequently used in the synthesis of tryptophan analogues with modified indole rings for use as biological probes or therapeutic agents.[10][11] For example, C7-functionalized tryptophan derivatives can be prepared via directed metalation-borylation, a strategy where the protecting groups are crucial for guiding the reaction.[12] The N-Moc group, while less bulky than the common N-Boc group, still influences the regioselectivity of such transformations. These analogues are instrumental in studying protein interactions and developing novel peptides with enhanced properties.[4][13]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Minimize dust generation.[14]
-
Storage: Store in a cool, dry, and tightly sealed container. Some suppliers recommend freezer storage.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[15]
-
Toxicity: The toxicological properties have not been fully investigated. Handle with care and avoid ingestion, inhalation, and contact with skin and eyes.[14] This product is generally not considered hazardous under standard OSHA communication standards.[15][16]
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for the precise and stereocontrolled introduction of the tryptophan scaffold into complex molecular architectures. Its straightforward synthesis, well-defined properties, and the robust nature of its protecting groups make it an indispensable resource for chemists in academia and industry. By enabling selective functionalization of the indole nucleus while preserving the integrity of the chiral center, this building block will continue to facilitate discoveries in drug development, chemical biology, and materials science.
References
- ChemBK. This compound.
- PubChem. This compound. National Center for Biotechnology Information.
- The Royal Society of Chemistry. Supporting Information for a related publication.
- Organic Syntheses. N-Boc-l-tryptophan methyl ester - Direct C7 Functionalization of Tryptophan.
- AFG Bioscience LLC. SAFETY DATA SHEET: Nα-Acetyl-L-tryptophan methyl ester.
- J&K Scientific LLC. Na-Boc-L-tryptophan benzyl ester.
- SpectraBase. L-Tryptophan, N,N'-dimethoxycarbonyl-, methyl ester.
- Google Patents. CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
- National Institutes of Health. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties.
- PubChem. N-[(1,1-Dimethylethoxy)carbonyl]-D-tryptophan methyl ester. National Center for Biotechnology Information.
- SpectraBase. L-Tryptophan, N-ethoxycarbonyl-, methyl ester.
- Junk, L., Ullrich, A., & Kazmaier, U. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.
- National Institutes of Health. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents.
- Chongqing Chemdad Co., Ltd. This compound.
- Semantic Scholar. Asymmetric Synthesis of Tryptophan Driviatives and Its Application to Streamlined Synthesis of Tryprosatain A and B.
- ResearchGate. Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent.
- National Institutes of Health. L-(+)-Tryptophan methyl ester derived polymeric microbeads as an efficient heterogeneous catalyst for green synthesis of 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles.
Sources
- 1. L-(+)-Tryptophan methyl ester derived polymeric microbeads as an efficient heterogeneous catalyst for green synthesis of 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound(58635-46-4) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. afgsci.com [afgsci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Fundamental Chemistry of Protected Tryptophan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of Tryptophan in Peptide Synthesis
Tryptophan, with its distinctive indole side chain, is a cornerstone of many biologically active peptides and proteins, contributing to structure and function through aromatic interactions and serving as a precursor to vital biomolecules.[1] However, the very properties that make it unique also present significant challenges in synthetic peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS).[2] The electron-rich indole ring is highly susceptible to electrophilic attack, oxidation, and other modifications during the repetitive acidic conditions required for peptide chain elongation and final cleavage from the solid support.[3][4]
This guide, designed for professionals in research and drug development, delves into the core chemistry of tryptophan protection. It provides an in-depth analysis of why protection is necessary, compares common and advanced protection strategies, and offers field-proven protocols to mitigate side reactions, thereby maximizing the yield and purity of tryptophan-containing peptides.
The Achilles' Heel: Reactivity of the Indole Side Chain
The primary challenge in synthesizing peptides with tryptophan lies in the reactivity of its indole nucleus. During the final cleavage step in Fmoc-based SPPS, strong acids like trifluoroacetic acid (TFA) are used to remove side-chain protecting groups from other amino acids (e.g., tert-butyl groups from Asp, Glu, Tyr) and to cleave the peptide from the resin.[3] This process generates highly reactive carbocations.[3][5]
These electrophilic carbocations can readily alkylate the nucleophilic indole ring of tryptophan, leading to a variety of undesired side products that are often difficult to separate from the target peptide.[3][6] Furthermore, prolonged exposure to acidic conditions can lead to oxidation of the indole ring.[3] Even the resin linker itself, such as the Wang linker, can be a source of alkylating cations during TFA cleavage, leading to a well-documented +106 Da adduct.[6][7][8]
To overcome these challenges, two primary strategies are employed: the use of scavengers in the cleavage cocktail and, more robustly, the protection of the indole nitrogen (Nin) itself.
Indole Side-Chain Protection: A Comparative Analysis
Protecting the indole nitrogen is the most effective method to prevent unwanted side reactions.[3] The choice of the protecting group is critical and depends on the overall synthetic strategy, including the other amino acids present in the sequence.
| Protecting Group | Abbreviation | Key Advantages | Cleavage Conditions & Considerations |
| tert-Butyloxycarbonyl | Boc | Excellent prevention of alkylation, especially from carbocations generated from Arg(Pbf/Pmc) groups.[2][3] Highly recommended for Fmoc-SPPS.[3] | Cleaved by TFA. The resulting intermediate carbamic acid protects the indole ring until neutralization, which then releases CO2.[9] |
| Formyl | For | Stable in moderate acid.[2] Can be removed under basic conditions or with strong acid and scavengers.[2][10] Protects against oxidation.[10] | Removal often requires a separate basic step (e.g., with N,N'-dimethylethylenediamine in water) or specific cleavage cocktails.[2][11][12] |
The Gold Standard: Fmoc-Trp(Boc)-OH
For most applications in Fmoc-SPPS, the use of Fmoc-Trp(Boc)-OH is considered the gold standard.[13][14][15][16] The Boc group on the indole nitrogen provides robust protection against tert-butylation and other alkylation side reactions that are common when residues like Arg(Pbf) are present.[2][9] The use of Fmoc-Trp(Boc)-OH has been shown to result in extremely low levels of tryptophan alkylation, leading to purer crude peptides and higher yields.[2][9][15]
The Classic Choice: Fmoc-Trp(For)-OH
The formyl (For) protecting group is another widely used option.[17][18] It is particularly effective at preventing oxidative degradation.[10] While stable to the piperidine used for Fmoc removal, its own removal requires specific conditions, often a separate step post-cleavage, which adds complexity to the workflow.[2][11]
The Critical Role of Scavengers in TFA Cleavage
Even when using unprotected tryptophan, and as an essential precaution with protected derivatives, a "cocktail" of scavengers must be included in the TFA cleavage mixture.[3] Scavengers are nucleophilic compounds that "trap" or quench the reactive carbocations before they can modify the sensitive tryptophan indole ring.[3]
Common Scavenger Cocktails:
-
TFA/TIS/H₂O (95:2.5:2.5): A simple and effective cocktail for many peptides. Triisopropylsilane (TIS) is a highly efficient carbocation scavenger.[3]
-
Reagent K: A more complex mixture containing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT), offering broad protection for various sensitive residues.[3]
-
Reagent R: Recommended for peptides containing arginine protected with sulfonyl groups (e.g., Pmc, Pbf) to minimize side reactions.[3]
The choice of scavenger cocktail is sequence-dependent. For instance, if Arg(Pmc) or Arg(Pbf) is present, scavengers are crucial to trap the sulfonyl moieties released during cleavage, which can otherwise modify tryptophan.[19]
Diagrams and Workflows
Logical Workflow for Tryptophan-Containing Peptide Synthesis
The following diagram outlines the critical stages in the synthesis of a tryptophan-containing peptide using Fmoc-SPPS, highlighting the points where key decisions regarding protection and cleavage are made.
Caption: Mechanism of tryptophan alkylation and its prevention by scavengers.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Incorporation of Fmoc-Trp(Boc)-OH
This protocol outlines a standard manual synthesis cycle for incorporating the protected tryptophan derivative.
-
Resin Swelling: Place the desired resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour. [2]2. Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. [2]3. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [2]4. Coupling:
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.
-
Add an activation base (e.g., DIPEA) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours or until a negative Kaiser test indicates complete coupling.
-
-
Final Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
-
Repeat Cycle: Return to Step 2 for the next amino acid in the sequence. [2]
Protocol 2: Cleavage and Deprotection of a Tryptophan-Containing Peptide
This protocol details the final cleavage from the resin and removal of side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a vacuum. [2]2. Test Cleavage (Recommended): Before committing the entire batch, perform a small-scale test cleavage on 10-20 mg of the peptide-resin to optimize conditions and check for side products by HPLC/MS. [3]3. Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide containing Trp, a suitable mixture is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water (H₂O)
-
2.5% Triisopropylsilane (TIS)
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours. The duration may need to be optimized based on the peptide sequence and other protecting groups present. [20]5. Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).
-
-
Washing and Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and organic impurities. [3] * Dry the final peptide pellet under a vacuum.
-
-
Analysis and Purification:
Analytical Considerations: Detecting Tryptophan Modification
Identifying potential side products is crucial for quality control. Mass spectrometry is the primary tool for this purpose.
Common Mass Adducts on Tryptophan:
| Mass Addition (Da) | Modification | Likely Source | Prevention Strategy |
| +57 | tert-butylation | tBu protecting groups (Asp, Glu, Tyr, etc.) | Use of effective scavengers (TIS, water); Indole protection with Fmoc-Trp(Boc)-OH. [3] |
| +106 | p-hydroxybenzyl alkylation | Wang resin linker | Use of 2-chlorotrityl chloride (2-CTC) resin; Optimized scavenger cocktail. [3][7] |
| +16, +32 | Oxidation | Air/prolonged acid exposure | Minimize cleavage time; Use of scavengers; Indole protection (e.g., Fmoc-Trp(For)-OH). [3] |
In addition to mass spectrometry, RP-HPLC with photodiode-array (PDA) detection can be used, as the characteristic UV absorbance of the indole ring will be altered by modification. [21]
Conclusion
The synthesis of tryptophan-containing peptides requires a nuanced understanding of the indole ring's reactivity. While seemingly a minor detail, the strategic choice between an unprotected, Boc-protected, or Formyl-protected tryptophan derivative can be the deciding factor in the success of a complex peptide synthesis. For routine Fmoc-SPPS, the use of Fmoc-Trp(Boc)-OH combined with an optimized scavenger cocktail during TFA cleavage provides the most robust and reliable defense against deleterious side reactions. By implementing the protocols and analytical strategies outlined in this guide, researchers can confidently navigate the challenges of tryptophan chemistry to produce high-purity peptides for downstream applications in research and drug development.
References
- A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis - Benchchem.
- Preventing tryptophan indole alkyl
- A side-reaction in the SPPS of Trp-containing peptides - PubMed. J Pept Sci.
- A side-reaction in the SPPS of Trp-containing peptides - ResearchG
- Fmoc-Trp(Boc)-OH | 143824-78-6 - Biosynth.
- Fmoc-Trp(Boc)-OH [143824-78-6] - Aapptec Peptides.
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- The Role of Tryptophan Deriv
- Amino Acid Deriv
- Fmoc-Trp(Boc)-OH synthesis - ChemicalBook.
- Fmoc-Trp(Boc)-OH - Bachem Products.
- US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google P
- Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH - ResearchG
- Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed.
- Protection of tryptophan with the formyl group in peptide synthesis - PubMed. J Org Chem.
- Protection of tryptophan with the formyl group in peptide synthesis - ACS Publications. The Journal of Organic Chemistry.
- Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed.
- Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA)
- Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides - ResearchG
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - ACS Public
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc-Trp(Boc)-OH | 143824-78-6 | FF15878 | Biosynth [biosynth.com]
- 14. Fmoc-Trp(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 15. shop.bachem.com [shop.bachem.com]
- 16. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 17. Protection of tryptophan with the formyl group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Utility of N-(Methoxycarbonyl)-l-tryptophan methyl ester
This guide provides a comprehensive technical overview of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a key derivative of the essential amino acid L-tryptophan. Designed for researchers, scientists, and professionals in drug development and peptide synthesis, this document delves into the foundational principles of its synthesis, the rationale behind the chosen methodologies, and its applications in the broader scientific landscape. While the initial synthesis of this specific molecule is not marked by a singular, high-profile discovery, its preparation relies on robust and well-established principles of amino acid chemistry. This guide will, therefore, focus on a logical and validated synthetic pathway, providing the in-depth insights necessary for its successful preparation and application.
Introduction: The Significance of Tryptophan Derivatives
L-tryptophan and its derivatives are fundamental building blocks in numerous biologically active molecules, including neurotransmitters like serotonin and melatonin, and a wide array of peptide-based therapeutics. The indole side chain of tryptophan presents unique chemical properties and is a common motif in pharmacologically active compounds. However, the inherent reactivity of both the amino and carboxylic acid groups necessitates the use of protecting groups during complex synthetic sequences. This compound is a doubly protected derivative where the alpha-amino group is masked with a methoxycarbonyl group and the carboxylic acid is protected as a methyl ester. This dual protection renders the tryptophan building block stable under various reaction conditions, allowing for selective modifications at other positions of the molecule, particularly the indole ring.
Core Synthesis: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process starting from L-tryptophan: 1) esterification of the carboxylic acid and 2) protection of the amino group. This sequence is often preferred to minimize side reactions.
Step 1: Fischer-Speier Esterification of L-Tryptophan
The initial step involves the conversion of the carboxylic acid moiety of L-tryptophan to its corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation.
Causality Behind Experimental Choices:
-
Acid Catalyst: The reaction is catalyzed by a strong acid, typically generated in situ from thionyl chloride (SOCl₂) and methanol, or by using anhydrous HCl gas dissolved in methanol. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of the nucleophile, driving the equilibrium towards the formation of the ester, according to Le Châtelier's principle.
-
Anhydrous Conditions: The absence of water is crucial to prevent the reverse reaction (hydrolysis of the ester back to the carboxylic acid). Thionyl chloride reacts with any trace water to produce HCl and SO₂, thus maintaining anhydrous conditions.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tryptophan (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to yield L-tryptophan methyl ester hydrochloride as a crude solid. This product is often used in the next step without further purification.
Step 2: N-Protection with Methyl Chloroformate
The second step is the protection of the primary amine of the L-tryptophan methyl ester using methyl chloroformate. This reaction, a type of Schotten-Baumann reaction, is a standard procedure for the introduction of the methoxycarbonyl protecting group.
Causality Behind Experimental Choices:
-
Base: A base, such as triethylamine (TEA) or sodium bicarbonate, is required to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt of the amino acid ester, liberating the free amine as the active nucleophile.
-
Solvent: A biphasic system (e.g., dichloromethane and water) or a polar aprotic solvent like tetrahydrofuran (THF) is commonly used. The aqueous base can neutralize the acid byproduct, while the organic solvent dissolves the starting material and product.
-
Temperature Control: The reaction is typically carried out at a low temperature (0 °C) to control the exothermicity of the reaction and to minimize potential side reactions.
Experimental Protocol:
-
Dissolve the crude L-tryptophan methyl ester hydrochloride from the previous step in a suitable solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (2.5 equivalents), to the solution to neutralize the hydrochloride salt and the HCl that will be formed during the reaction.
-
Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Visualizing the Synthesis
The overall synthetic workflow can be visualized as a two-step process, starting from the readily available L-tryptophan.
Caption: Synthetic workflow for this compound.
Physicochemical Data
The successful synthesis of this compound is confirmed by its characteristic physicochemical properties.
| Property | Value | Reference |
| CAS Number | 58635-46-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [1][2][3] |
| Molecular Weight | 276.29 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | 99-101 °C | [1][4] |
| Optical Activity | [α]20/D −1.4°, c = 1 in methanol | [1] |
| SMILES | COC(=O)NC(=O)OC | [1] |
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis. The methoxycarbonyl protecting group is stable to a variety of reaction conditions but can be removed under specific basic or acidic conditions, offering orthogonality to other protecting groups.
-
Peptide Synthesis: While less common than the Boc or Fmoc protecting groups, the methoxycarbonyl group can be employed in solution-phase peptide synthesis.[1]
-
Elaboration of the Indole Ring: With the amino and carboxyl groups protected, the indole nucleus is available for various chemical transformations, such as electrophilic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of complex tryptophan analogs.
-
Precursor to Pharmacologically Active Molecules: This derivative can be a key starting material for the synthesis of natural products and pharmaceutical agents that contain a modified tryptophan core.
Conclusion
The synthesis of this compound is a prime example of the application of fundamental principles in organic chemistry to create valuable building blocks for research and development. The methodologies described in this guide are robust, well-understood, and provide a reliable pathway to this useful compound. By understanding the causality behind the experimental choices, researchers can confidently prepare and utilize this compound in their synthetic endeavors, paving the way for the discovery of new medicines and a deeper understanding of biological processes.
References
- PubChem. This compound.
- ChemBK. This compound.
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]
- 4. Recent Advances in the Synthesis of Carboxylic Acid Esters [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Theoretical Properties of N-(Methoxycarbonyl)-l-tryptophan methyl ester
Abstract: N-(Methoxycarbonyl)-l-tryptophan methyl ester is a pivotal derivative of the essential amino acid L-tryptophan, frequently employed as a building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This guide provides a comprehensive examination of its core theoretical and physicochemical properties for researchers, scientists, and professionals in drug development. The document details the molecular structure, advanced spectroscopic characterization (NMR, IR, MS), physicochemical parameters, and functional role as a protected amino acid. Methodologies for its synthesis and purification are also presented, offering a holistic view grounded in established chemical principles.
Introduction and Synthetic Context
This compound, systematically named (S)-methyl 3-(1H-indol-3-yl)-2-((methoxycarbonyl)amino)propanoate, represents a doubly modified form of L-tryptophan. Both the α-amino group and the carboxylic acid functionality have been derivatized. The α-amino group is protected by a methoxycarbonyl (Moc) group, a simple urethane, while the carboxylic acid is esterified to its methyl ester.
This dual modification serves a critical purpose in multi-step synthesis, particularly in solution-phase peptide synthesis.[1] The methyl ester protects the carboxylic acid from participating in unwanted reactions, while the Moc group protects the α-amine. The Moc group belongs to the urethane family of protecting groups, which includes the more common Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups. The choice of protecting group is a strategic decision in synthesis design, dictated by the desired deprotection conditions and orthogonality to other protecting groups in the synthetic scheme. This guide will elucidate the foundational properties that make this compound a valuable tool for synthetic chemists.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a synthetic building block are paramount for its effective use. These properties dictate its solubility, reactivity, and handling requirements.
Core Molecular Identifiers
The fundamental identifiers for this compound are summarized below, providing a clear reference for sourcing and regulatory purposes.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | PubChem[2] |
| CAS Number | 58635-46-4 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | PubChem[2] |
| Molecular Weight | 276.29 g/mol | PubChem[2] |
| Canonical SMILES | COC(=O)NC(=O)OC | Sigma-Aldrich[1] |
Physicochemical Data
The physical state, melting point, and optical activity are critical parameters for identity confirmation and quality control. The compound is a solid at room temperature and, being a chiral molecule derived from L-tryptophan, it exhibits optical activity.
| Property | Value | Conditions | Source(s) |
| Physical Form | Solid | Ambient | Sigma-Aldrich[1] |
| Melting Point | 99-101 °C | (lit.) | Sigma-Aldrich[1] |
| Optical Activity | [α]²⁰/D −1.4° | c = 1 in methanol | Sigma-Aldrich[1] |
| XLogP3 | 1.8 | Computed | PubChem[2] |
| Polar Surface Area | 80.4 Ų | Computed | PubChem[2] |
Structural and Conformational Analysis
As of the date of this publication, a definitive X-ray crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the 3D conformation can be inferred from computational models and analysis of related structures. The molecule possesses a chiral center at the α-carbon (C2), retaining the (S)-configuration from its parent L-tryptophan. The indole side chain is flexible, with rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, allowing it to adopt various conformations in solution.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The following sections detail the expected spectral features based on data from chemical databases and foundational principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Data (Predicted, based on similar structures):
-
Indole N-H: A broad singlet typically observed between δ 8.0-8.5 ppm.
-
Aromatic Protons (Indole Ring): Four protons on the benzene portion of the indole ring, appearing as a complex multiplet pattern between δ 7.0-7.8 ppm. The proton at the 2-position of the indole appears as a singlet or doublet around δ 7.0 ppm.
-
Amide N-H: A doublet between δ 5.0-5.5 ppm, coupled to the α-proton.
-
α-Proton (Cα-H): A multiplet (often a quartet or doublet of triplets) around δ 4.6 ppm, coupled to the amide proton and the β-protons.
-
Ester Methyl Protons (-COOCH₃): A sharp singlet at approximately δ 3.7 ppm.
-
Carbamate Methyl Protons (N-COOCH₃): A sharp singlet, slightly upfield from the ester methyl, around δ 3.6 ppm.
-
β-Protons (Cβ-H₂): Two diastereotopic protons appearing as a multiplet (typically a doublet of doublets) around δ 3.2-3.4 ppm.
¹³C NMR Spectral Data (Predicted, based on similar structures):
-
Ester Carbonyl (C=O): δ ~172 ppm
-
Carbamate Carbonyl (N-C=O): δ ~156 ppm
-
Aromatic Carbons (Indole): Multiple signals between δ 110-136 ppm.
-
α-Carbon (Cα): δ ~54 ppm
-
Ester Methyl Carbon (-OCH₃): δ ~52.5 ppm
-
Carbamate Methyl Carbon (-OCH₃): δ ~52.0 ppm
-
β-Carbon (Cβ): δ ~28 ppm
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H |
| ~3300 | Medium, Broad | N-H Stretch | Amide N-H (Urethane) |
| 3000-2850 | Medium | C-H Stretch | Aromatic & Aliphatic C-H |
| ~1745 | Strong | C=O Stretch | Ester Carbonyl |
| ~1715 | Strong | C=O Stretch | Urethane (Carbamate) Carbonyl |
| ~1520 | Strong | N-H Bend | Amide II Band |
| 1250-1050 | Strong | C-O Stretch | Ester and Carbamate C-O |
Mass Spectrometry (MS)
Electrospray ionization (ESI) would typically yield the protonated molecular ion [M+H]⁺ at m/z 277.1. The fragmentation pattern under tandem MS (MS/MS) is predictable and provides structural confirmation.
Predicted Fragmentation Pathway: The primary fragmentation pathways for tryptophan derivatives involve the loss of the side chain and cleavages around the ester and carbamate groups.
-
[M+H]⁺ → m/z 218.1: Loss of the methyl carbamate group (-59 Da, CH₃O-C=O).
-
[M+H]⁺ → m/z 130.1: This is a highly characteristic fragment for tryptophan derivatives, corresponding to the quinolinium ion formed from the indole side chain after cleavage of the Cα-Cβ bond. This is often the base peak in the MS/MS spectrum.
-
[M+H]⁺ → m/z 245.1: Loss of methanol (-32 Da) from the ester group.
Caption: Predicted ESI-MS/MS fragmentation of the parent ion.
Synthesis and Reactivity
Synthetic Protocol
The synthesis of this compound is a straightforward two-step process starting from commercially available L-tryptophan. The workflow involves initial esterification of the carboxylic acid followed by protection of the α-amino group.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
Part A: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
-
Setup: Suspend L-tryptophan (1.0 eq) in anhydrous methanol (5-10 mL per gram of tryptophan) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C using an ice bath.
-
Acidification: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred suspension. Alternatively, bubble anhydrous HCl gas through the solution. Causality: The acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is L-tryptophan methyl ester hydrochloride, which can often be used in the next step without further purification.
Part B: Synthesis of this compound
-
Setup: Suspend the L-tryptophan methyl ester hydrochloride (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.
-
Neutralization: Add a hindered organic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIEA), dropwise. Stir for 15-20 minutes. Causality: The first equivalent of base neutralizes the hydrochloride salt to liberate the free amine. The second equivalent acts as a scavenger for the HCl generated in the subsequent step.
-
Acylation: Slowly add methyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure title compound.
Reactivity and Role as a Protecting Group
The methoxycarbonyl (Moc) group is a urethane-based protecting group for amines. Its primary role is to render the highly nucleophilic α-amino group unreactive towards electrophiles used in subsequent synthetic steps, such as peptide coupling agents.
Deprotection Mechanism: The Moc group is stable to the mildly acidic conditions used to remove Boc groups (e.g., TFA) and the mildly basic conditions used to remove Fmoc groups (e.g., piperidine), making it non-orthogonal to these common strategies in its simplest form. However, it is primarily cleaved under harsher conditions, most commonly by saponification using a strong base like NaOH or LiOH, which hydrolyzes both the urethane and the methyl ester.
This lack of mild, orthogonal cleavage conditions is a key reason why the simple Moc group is less common in modern solid-phase peptide synthesis (SPPS) compared to the Boc and Fmoc groups, but it remains a useful and cost-effective protecting group for specific applications in solution-phase synthesis.
Conclusion
This compound is a foundational derivative of L-tryptophan with well-defined theoretical and physicochemical properties. Its characterization is straightforward using standard spectroscopic techniques (NMR, IR, MS), which provide a clear structural fingerprint. While the absence of a published crystal structure limits direct analysis of its solid-state conformation, its molecular properties are well-understood. Its synthesis is robust and high-yielding, and its utility as a protected amino acid building block, particularly in solution-phase synthesis, is well-established. This guide provides the core technical data and scientific context necessary for researchers to confidently synthesize, characterize, and employ this versatile compound in their research and development endeavors.
References
- PubChem. This compound. National Center for Biotechnology Information.
Sources
Methodological & Application
Application Notes & Protocols: Strategic Protection of Tryptophan in Solid-Phase Peptide Synthesis
Introduction: The Tryptophan Conundrum in SPPS
Tryptophan (Trp) is an amino acid of profound importance for the structure and function of many peptides and proteins, participating in key hydrophobic and hydrogen-bonding interactions.[1] However, its integration into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. The electron-rich indole side chain of tryptophan is highly susceptible to modification during the repetitive acid treatments inherent to SPPS, particularly during the final cleavage from the resin.[2][3][4] This vulnerability necessitates a robust protection strategy to ensure the integrity of the final peptide product.
While derivatives such as N-(Methoxycarbonyl)-l-tryptophan methyl ester are valuable building blocks in classical solution-phase synthesis, their structure is not directly compatible with standard SPPS workflows.[5][6] SPPS requires a free carboxylic acid for coupling and an Nα-protecting group suitable for an orthogonal deprotection scheme (e.g., Fmoc or Boc).[3][7] The primary challenge in SPPS is not Nα-protection, but rather the protection of the indole side chain. This guide provides a detailed examination of the state-of-the-art method for this purpose: the use of Nα-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan (Fmoc-Trp(Boc)-OH).
The Rationale for Indole Side-Chain Protection
The core issue arises during the final cleavage step in Fmoc-based SPPS, which employs strong acids like trifluoroacetic acid (TFA).[8] During this process, acid-labile protecting groups from other residues (e.g., Pbf from Arginine, t-Butyl from Aspartic Acid or Tyrosine) are cleaved, generating highly reactive carbocations.[2][3][9] These electrophilic species can readily attack the nucleophilic indole ring of unprotected tryptophan, leading to irreversible alkylation.[2][10][11] This results in significant impurities that are often difficult to separate from the target peptide, thereby reducing both yield and purity.[2][4]
Key Side Reactions Involving Unprotected Tryptophan:
-
Alkylation: Attack by carbocations (e.g., tert-butyl cations) generated during cleavage.[3][9]
-
Sulfonation: Modification by sulfonyl moieties released from arginine protecting groups (e.g., Pmc, Pbf).[12][13]
-
Oxidation: The indole ring is also sensitive to oxidative degradation.[4][12]
To circumvent these issues, an orthogonal protection strategy is employed where the indole nitrogen is temporarily protected. The gold standard for this in modern Fmoc SPPS is the tert-butyloxycarbonyl (Boc) group.[2][12]
Mechanism of Protection with Fmoc-Trp(Boc)-OH
The use of Fmoc-Trp(Boc)-OH is a cornerstone of modern peptide synthesis, embodying the principle of orthogonal protection.[2][3]
-
Nα-Fmoc Group: This base-labile group protects the alpha-amino function during coupling. It is quantitatively removed at the start of each synthesis cycle using a mild base, typically piperidine, without affecting any other protecting group.[3]
-
N-in-Boc Group: This acid-labile group protects the indole nitrogen. The electron-withdrawing nature of the Boc group deactivates the indole ring, shielding it from electrophilic attack by carbocations during the final TFA cleavage.[2][12]
-
Orthogonality: The Fmoc group is removed by base, while the Boc group (and other side-chain protecting groups) is removed by acid. This differential lability is the definition of an orthogonal system and is crucial for the success of complex peptide synthesis.[3][7]
The Boc group provides robust protection throughout the synthesis and is efficiently removed concurrently with all other side-chain protecting groups during the final TFA-mediated cleavage step.[12]
Caption: General workflow for SPPS incorporating Fmoc-Trp(Boc)-OH.
Comparative Performance of Tryptophan Derivatives
The choice of tryptophan derivative has a direct and significant impact on the purity of the crude peptide.
| Tryptophan Derivative | Protection Strategy | Expected Crude Purity | Key Advantages & Disadvantages |
| Fmoc-Trp-OH | Unprotected | ~70-80%[4] | Advantage: Lower cost. Disadvantage: Highly susceptible to alkylation and oxidation, leading to multiple side products and difficult purification.[4] |
| Fmoc-Trp(Boc)-OH | tert-Butyloxycarbonyl (Boc) | >95% (minimal side products)[4] | Advantage: Excellent prevention of indole alkylation, especially from Arg(Pbf) carbocations.[2][4] Leads to higher purity and yield. Disadvantage: Higher cost. |
| Fmoc-Trp(For)-OH | Formyl (For) | Variable | Advantage: Stable in moderate acid.[4] Disadvantage: Requires a separate, specific deprotection step (e.g., basic conditions) which complicates the workflow.[4][14] Can be prone to oxidation. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Trp(Boc)-OH in Manual SPPS
This protocol outlines a single coupling cycle for incorporating Fmoc-Trp(Boc)-OH into a growing peptide chain on a swollen resin support (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Trp(Boc)-OH
-
Coupling Reagent: HBTU (or HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Reaction vessel for manual synthesis
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the previous amino acid's Fmoc group has been removed, yielding a free primary amine. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal volume of DMF.
-
Allow the activation mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
-
Fmoc Deprotection (for the next cycle):
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[4]
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next coupling cycle.
-
Caption: Activation and coupling workflow for Fmoc-Trp(Boc)-OH.
Protocol 2: Final Peptide Cleavage and Global Deprotection
This protocol describes the final step to cleave the synthesized peptide from the resin and simultaneously remove the Boc group from tryptophan and all other acid-labile side-chain protecting groups.
Materials:
-
Dry, protected peptide-resin
-
Cleavage Cocktail: Reagent K (TFA / water / phenol / thioanisole / ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) or a simpler cocktail like TFA / triisopropylsilane (TIS) / water (95:2.5:2.5 v/v). The latter is sufficient and preferred when Fmoc-Trp(Boc)-OH is used.[8]
-
Cold diethyl ether
-
Centrifuge and tubes
-
Nitrogen or argon stream
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it thoroughly under a vacuum or a stream of nitrogen.
-
Cleavage Reaction:
-
Place the dry resin in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., TFA/TIS/water) to the resin (approx. 10 mL per gram of resin).
-
Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
Agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to quench the carbocations generated from the Boc and other protecting groups.[8]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Slowly add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Allow the peptide to precipitate fully at -20°C for at least 30 minutes.
-
Pellet the peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with fresh cold ether two more times to remove residual scavengers and organic byproducts.
-
-
Drying: Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (typically by RP-HPLC) and characterization.
Conclusion
The synthesis of tryptophan-containing peptides is a critical task in chemical biology and drug development. While the indole side chain presents a significant synthetic liability, its effective protection is readily achieved through the use of Nα-Fmoc-N-in-Boc-L-tryptophan .[2] This reagent integrates seamlessly into the standard Fmoc-SPPS workflow, providing robust, orthogonal protection against acid-catalyzed side reactions.[2][12] By preventing the formation of deleterious alkylation adducts, the use of Fmoc-Trp(Boc)-OH is indispensable for obtaining high-purity, high-yield synthetic peptides, thereby streamlining downstream purification and ensuring the fidelity of the final product.[2][4]
References
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- N-Boc-l-tryptophan methyl ester. Organic Syntheses. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
- Methods and protocols of modern solid phase peptide synthesis. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Institutes of Health (NIH). [Link]
- Solid-Phase Peptide Synthesis.
- This compound. Chongqing Chemdad Co., Ltd. [Link]
- Tetrahedron Letters. ElectronicsAndBooks. [Link]
- A side-reaction in the SPPS of Trp-containing peptides. PubMed. [Link]
- (PDF) A side-reaction in the SPPS of Trp-containing peptides.
- A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1—H⋯O=C (backbone) hydrogen bond. National Institutes of Health (NIH). [Link]
Sources
- 1. A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1—H⋯O=C (backbone) hydrogen bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Na-Methoxycarbonyl- L -tryptophan methyl ester 98 58635-46-4 [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Introduction: Harnessing the Precision of Solution-Phase Chemistry for Tryptophan Peptides
An Application Guide to Solution-Phase Synthesis of Tryptophan-Containing Peptides using N-(Methoxycarbonyl)-l-tryptophan methyl ester
Solution-phase peptide synthesis (SPPS), while older than its solid-phase counterpart, remains a powerful and relevant methodology, particularly for the large-scale production of short to medium-sized peptides and complex fragments.[1][2] This approach offers distinct advantages, including easier purification of intermediates, scalability, and the avoidance of artifacts associated with resin linkers.[3][4] However, the synthesis of peptides containing tryptophan presents a unique set of challenges. The electron-rich indole side chain of tryptophan is highly susceptible to oxidation and electrophilic substitution, especially during the acidic conditions often used for deprotection in standard synthetic strategies.[5][6]
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of This compound as a foundational building block in solution-phase peptide synthesis. We will delve into the causality behind experimental choices, from the selection of coupling reagents to the design of orthogonal deprotection strategies. The protocols and insights provided herein are designed to be self-validating, ensuring scientific integrity and reproducibility for the synthesis of high-purity tryptophan-containing peptides.
Foundational Principles: Strategy and Building Block Selection
The Logic of the Building Block: An Orthogonal Design
The selected starting material, this compound, incorporates two distinct protecting groups, each serving a specific and independent purpose—a concept known as an orthogonal protection strategy.[6]
-
Nα-Methoxycarbonyl (Moc) Group: This urethane-based group protects the alpha-amino function, preventing self-polymerization and ensuring that the peptide bond forms only at the desired position. Its stability profile is crucial; it is generally resistant to the mild basic conditions used to cleave the C-terminal ester, allowing for selective deprotection.
-
C-terminal Methyl Ester (OMe): This group protects the C-terminal carboxylic acid, preventing it from reacting during the activation and coupling of a subsequent amino acid. It is readily removed by saponification under mild basic conditions, which typically do not affect the Moc group or the sensitive tryptophan side chain.[7]
The Tryptophan Challenge: Indole Side-Chain Reactivity
The indole nucleus of tryptophan is a well-known source of side reactions.[5] During subsequent synthetic steps, particularly any involving strong acids for deprotection of other residues, carbocations generated from other protecting groups can alkylate the indole ring.[6] While the provided building block does not feature indole protection (e.g., an N-in-Boc group), it is critical to be aware of this reactivity. The choice of subsequent coupling partners and their protection schemes must be made to minimize the generation of reactive electrophiles, or scavengers must be used in deprotection steps.[5][8]
The Peptide Coupling Reaction: Mechanism and Reagent Selection
The formation of a peptide bond is a condensation reaction that is not thermodynamically spontaneous. Therefore, a coupling reagent is required to activate the C-terminal carboxyl group of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid ester.[9]
General Mechanism of Carbodiimide-Mediated Coupling
One of the most established classes of coupling reagents is the carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10] The activation process generally proceeds through the formation of a highly reactive O-acylisourea intermediate. To mitigate the risk of racemization and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an HOBt-active ester, which is less reactive but more stable and less prone to racemization upon reaction with the amine component.[11]
Figure 1: General mechanism for peptide coupling using DCC and HOBt.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for yield, purity, and cost-effectiveness. While numerous reagents exist, DCC, EDC, and HBTU are frequently employed in solution-phase synthesis.[10][12]
| Reagent | Key Advantages | Key Disadvantages | Best For... |
| DCC | Inexpensive; Byproduct (DCU) is insoluble in most organic solvents, allowing for easy removal by filtration.[10][12] | Potent allergen; DCU can be difficult to remove completely if it co-precipitates with the product. | Standard solution-phase couplings where byproduct insolubility is an asset.[12] |
| EDC·HCl | Water-soluble reagent and byproduct, enabling easy removal through aqueous workup (extraction).[9][10] | More expensive than DCC; less stable for long-term storage. | Reactions where aqueous workup is preferred for purification.[10] |
| HBTU | High coupling efficiency, fast reaction times, and low racemization.[10][12] Byproducts are soluble.[12] | Significantly more expensive; requires a non-nucleophilic base (e.g., DIPEA). | Difficult couplings or when speed and efficiency are paramount.[10] |
Detailed Experimental Protocol: Synthesis of Moc-Trp-Gly-OMe
This protocol details the synthesis of a model dipeptide using this compound and Glycine methyl ester hydrochloride, employing the DCC/HOBt coupling methodology.
Materials and Reagents
-
This compound
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Reagent Stoichiometry (Example 10 mmol Scale)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Millimoles (mmol) | Equivalents |
| This compound | 276.29[13] | 2.76 | 10.0 | 1.0 |
| Glycine methyl ester hydrochloride | 125.55 | 1.38 | 11.0 | 1.1 |
| HOBt | 135.12 | 1.49 | 11.0 | 1.1 |
| DCC | 206.33[10] | 2.27 | 11.0 | 1.1 |
| N-Methylmorpholine (NMM) | 101.15 | 1.11 (1.22 mL) | 11.0 | 1.1 |
Step-by-Step Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.1 eq) in anhydrous DCM (approx. 5 mL/mmol). Add NMM (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Initiate Coupling: Add DCC (1.1 eq), dissolved in a minimal amount of anhydrous DCM, to the solution from Step 2. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Coupling Reaction: Add the neutralized glycine methyl ester solution from Step 1 to the activated mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Initial Workup (DCU Removal): After the reaction is complete (monitor by TLC or LC-MS), cool the flask in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate. Sequentially wash the organic layer with:
-
1M HCl (2x) to remove excess NMM and any unreacted amine.
-
Saturated NaHCO₃ (2x) to remove excess HOBt and unreacted carboxylic acid.
-
Brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure Moc-Trp-Gly-OMe.
-
Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR spectroscopy.
Experimental Workflow Diagram
Figure 2: Workflow for the solution-phase synthesis of Moc-Trp-Gly-OMe.
Orthogonal Deprotection Strategies
Once the desired peptide chain is assembled, the protecting groups must be removed. The orthogonality of the Moc and OMe groups allows for their selective cleavage.
-
C-terminal Deprotection (Saponification): The methyl ester is typically cleaved by hydrolysis using a mild base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water or methanol/water at room temperature.[7] This process yields the C-terminal free acid without affecting the Nα-Moc group.
-
N-terminal Deprotection: The Methoxycarbonyl (Moc) group is notably robust. It is stable to the conditions of saponification and catalytic hydrogenation. Its cleavage typically requires strong acidic conditions, such as HBr in acetic acid, or treatment with reagents like trimethylsilyl iodide (TMSI). This stability makes it a reliable protecting group during multi-step syntheses but requires careful consideration for the final deprotection step to avoid side reactions with sensitive residues like tryptophan.
Figure 3: Orthogonal deprotection pathways for Moc-Trp-Gly-OMe.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | Incomplete activation; insufficient reaction time; moisture in solvents. | Ensure all reagents and solvents are anhydrous. Extend reaction time to 24 hours. Consider a more powerful coupling reagent like HBTU or HATU for subsequent steps.[10] |
| Racemization | Over-activation; presence of excess base. | Always use an additive like HOBt. Avoid excess tertiary base (use only what is needed to neutralize salts). Keep activation and coupling temperatures at 0 °C initially.[11][12] |
| Indole Alkylation | Use of strong acids in subsequent deprotection steps without scavengers. | If a strongly acid-labile group (like Boc) is used elsewhere in the sequence, include scavengers (e.g., triisopropylsilane, thioanisole) during the acidic cleavage step.[5] |
| Difficult Purification | Byproducts have similar polarity to the product; incomplete DCU removal. | Ensure complete precipitation of DCU by cooling before filtration. Optimize the chromatography mobile phase with a shallower gradient. If EDC was used, ensure aqueous washes were thorough.[14] |
References
- Aapptec Peptides. Coupling Reagents. Aapptec.
- Anaspec, Inc. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Anaspec.
- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Wu, J., et al. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 50(10), 1259-1261.
- de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- Sivakama Sundari, C., et al. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein & Peptide Letters, 17(2), 168-71.
- Waters Corporation. Peptide Isolation & Purification Techniques. Waters Corporation.
- G. Li, et al. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- LibreTexts Chemistry. 26.7: Peptide Synthesis.
- Wu, J., et al. (2014). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications.
- ACS Green Chemistry Institute. Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate.
- Svatunek, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.
- El-Agroudy, N. N., et al. (2020). Characterization of tryptophan-containing dipeptides for anti-angiogenic effects. Acta Physiologica, 231(2), e13556.
- D. Kaiser, et al. (2025). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society.
- C. D. Navo, et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 6974.
- Google Patents. WO2019217116A1 - Method for solution-phase peptide synthesis.
- LibreTexts Chemistry. 12.5: Peptide Synthesis- Solution-Phase.
- L. Junk, A. Ullrich, U. Kazmaier. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- PubChem. This compound. National Center for Biotechnology Information.
- Springer Nature Experiments. Solid-Phase Peptide Synthesis.
- The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- S. Masuda, et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 14, 2816.
Sources
- 1. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
use of N-(Methoxycarbonyl)-l-tryptophan methyl ester in bioactive peptide synthesis
An Application Guide to the Strategic Use of N-(Methoxycarbonyl)-l-tryptophan Methyl Ester in Bioactive Peptide Synthesis
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Tryptophan and the Necessity for Precision Protection
Tryptophan is a cornerstone amino acid in the architecture of many bioactive peptides, contributing more than just hydrophobicity to molecular interactions.[1][2] Its large, electron-rich indole side chain is a versatile tool in molecular recognition, participating in hydrogen bonding, π-π stacking, and cation-π interactions, which are often indispensable for a peptide's therapeutic function.[1] However, this reactive indole system also presents a significant challenge in chemical peptide synthesis. It is susceptible to oxidation and acid-catalyzed side reactions, particularly during the repetitive deprotection steps required in both solution-phase and solid-phase peptide synthesis (SPPS).[3][4][5]
To navigate these synthetic challenges, a robust protecting group strategy is paramount. This compound is a strategically protected building block designed for precise incorporation into peptide sequences. It features two key protective modifications:
-
Nα-Methoxycarbonyl (Msc) Group: A carbamate-based protecting group for the alpha-amino function.
-
C-terminal Methyl Ester (-OMe): A simple and effective protecting group for the carboxylic acid function.
This application note provides a detailed exploration of this compound, elucidating its chemical properties, strategic advantages, and comprehensive protocols for its application in the synthesis of complex, tryptophan-containing bioactive peptides.
Physicochemical Profile and Specifications
A thorough understanding of the reagent's properties is the foundation of its successful application.
| Property | Value | Reference |
| CAS Number | 58635-46-4 | [6] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [6] |
| Molecular Weight | 276.29 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 99-101 °C | [6] |
| Optical Activity | [α]20/D −1.4°, c = 1 in methanol | |
| Primary Application | Solution-Phase Peptide Synthesis |
Strategic Rationale: Why Choose a Doubly Protected Tryptophan?
The use of a fully protected amino acid derivative like this compound is a deliberate choice, primarily for solution-phase synthesis, offering two distinct pathways for incorporation. The selection of either pathway depends on whether the tryptophan residue is to be placed at the C-terminus of a growing chain or if another amino acid is to be added to its N-terminus.
Caption: Synthetic pathways for incorporating Msc-Trp-OMe.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for researchers in drug development and peptide chemistry, providing detailed, self-validating methodologies.
Protocol 1: C-Terminal Elongation via Saponification
This protocol is employed when you need to activate the carboxyl group of tryptophan and couple it to the free amine of another amino acid or peptide.
Workflow Overview:
Caption: Workflow for C-terminal elongation.
Step-by-Step Methodology:
-
Saponification of the Methyl Ester:
-
Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide (LiOH) (1.1 eq.) in water dropwise.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to hydrolyze it to the corresponding carboxylate. Using LiOH at low temperatures minimizes the risk of racemization.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Once complete, carefully acidify the reaction mixture to pH ~3 with cold 1N HCl.
-
Extract the product, N-(Methoxycarbonyl)-l-tryptophan, into ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product is typically used in the next step without further purification.
-
-
Peptide Coupling:
-
Dissolve the dried N-(Methoxycarbonyl)-l-tryptophan (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Add the amine component (the amino acid or peptide to be coupled, 1.0 eq.) to the solution.
-
Cool the mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq.).
-
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine component.[7]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Validation: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired dipeptide.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by silica gel column chromatography to yield the pure product.
-
Protocol 2: N-Terminal Elongation via Msc Deprotection
This protocol is used when this compound serves as the C-terminal residue, and a new N-protected amino acid will be coupled to its free amine.
Step-by-Step Methodology:
-
Deprotection of the Nα-Methoxycarbonyl (Msc) Group:
-
The Msc group, as a simple carbamate, is stable to the mildly acidic and basic conditions used in standard Boc and Fmoc chemistries, respectively. Its removal typically requires specific conditions. Catalytic hydrogenation is a clean and effective method.
-
Dissolve this compound (1.0 eq.) in methanol.
-
Add Palladium on carbon (10% Pd/C, ~10 mol%).
-
Causality: The palladium catalyst facilitates the hydrogenolysis of the carbamate group, cleaving the N-C bond and releasing the free amine, along with methanol and CO₂ as byproducts.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.
-
Validation: Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to yield l-tryptophan methyl ester, which should be used immediately in the next step.
-
-
Peptide Coupling:
-
This step follows the standard procedure for peptide coupling, analogous to Protocol 1, Step 2.
-
Dissolve the incoming N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Leu-OH) (1.0 eq.) and an activating agent like HOBt (1.1 eq.) in anhydrous DCM.
-
Add the freshly prepared l-tryptophan methyl ester (1.0 eq.). If it was isolated as an acid salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) to neutralize it.
-
Cool to 0 °C and add the coupling reagent (e.g., EDC·HCl, 1.1 eq.).
-
Stir overnight, allowing the reaction to warm to room temperature.
-
Perform work-up and purification as described in Protocol 1.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Incomplete activation of the carboxylic acid.- Presence of moisture.- Steric hindrance from bulky amino acids. | - Ensure use of high-purity, anhydrous solvents and reagents.- Increase reaction time or slightly elevate temperature (e.g., to 40 °C).- Switch to a more potent coupling reagent system (e.g., HATU or HBTU). |
| Racemization of the Tryptophan Residue | - Over-activation or prolonged exposure to activating agents.- Use of a strong base for neutralization. | - Always use an anti-racemization additive like HOBt or Oxyma Pure®.- Use a hindered base like DIPEA instead of triethylamine (TEA) for neutralization.[8] |
| Modification of the Indole Side Chain | - Exposure to strong acid during work-up or subsequent synthetic steps.- Oxidative degradation. | - Avoid strong acids; use mild acids like citric acid for washing.- If subsequent steps require acid (e.g., Boc deprotection), include scavengers like triisopropylsilane (TIS) or thioanisole in the cleavage cocktail.[3][4]- Perform reactions under an inert atmosphere to minimize oxidation. |
| Incomplete Saponification | - Insufficient LiOH.- Low reaction temperature slowing the rate excessively. | - Monitor reaction closely by TLC. If it stalls, add an additional 0.1-0.2 eq. of LiOH.- Allow the reaction to proceed for a longer duration at 0 °C. |
Concluding Remarks for the Advanced Practitioner
This compound is a valuable, albeit specialized, reagent for the synthesis of tryptophan-containing peptides, particularly in solution-phase strategies. Its utility lies in the orthogonal nature of its protecting groups relative to many standard side-chain protectors, allowing for selective deprotection at either the N- or C-terminus. While not a direct substitute for Fmoc-Trp(Boc)-OH in automated solid-phase synthesis, its application in solution-phase fragment condensation allows for the construction of complex bioactive peptides with a high degree of control, minimizing the risk of side reactions on the sensitive tryptophan indole ring. Mastery of its application, as detailed in these protocols, empowers the medicinal chemist to confidently incorporate this critical amino acid into novel therapeutic candidates.
References
- Design and synthesis of tryptophan containing peptides as potential analgesic and anti-inflamm
- Synthesis of Cyclo(L-Trp-L-Trp)
- Nα-Boc-L-tryptophan methyl ester. Chem-Impex.
- N-Boc-l-tryptophan methyl ester. Organic Syntheses Procedure.
- Application Notes and Protocols: N-Boc-6-methyl-L-tryptophan in Solution-Phase Synthesis. Benchchem.
- Clickable tryptophan modification for late-stage diversification of n
- Na-Methoxycarbonyl- L -tryptophan methyl ester 98 58635-46-4. Sigma-Aldrich.
- Synthesis of Peptoids Containing Multiple N htrp and N trp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. PubMed.
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI.
- This compound. Chongqing Chemdad Co., Ltd.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Anaspec.
- Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. PubMed.
- Introduction to Peptide Synthesis. PMC - NIH.
Sources
- 1. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Peptoids Containing Multiple N htrp and N trp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: N-(Methoxycarbonyl)-l-tryptophan Methyl Ester in Drug Development
Abstract
This technical guide provides a comprehensive overview of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a pivotal chiral building block in modern pharmaceutical research and development. We delve into its chemical properties, strategic applications, and provide detailed, field-proven protocols for its use in both peptide synthesis and the construction of complex heterocyclic scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Tryptophan Scaffold
L-Tryptophan, an essential amino acid, is a cornerstone of numerous biological processes and a privileged scaffold in medicinal chemistry.[1] Its indole nucleus is a versatile pharmacophore found in a wide array of bioactive natural products and synthetic drugs, from neurotransmitters like serotonin to complex alkaloids with potent physiological effects.[1] However, the unprotected tryptophan molecule presents significant challenges in chemical synthesis due to the reactivity of its α-amino group, carboxylic acid, and the indole ring itself.
This compound emerges as a solution to these challenges. By protecting both the α-amino and carboxylic acid functionalities, this derivative offers a stable, versatile, and highly valuable intermediate for synthetic chemists. The methoxycarbonyl protecting group on the amine and the methyl ester on the carboxyl group provide robust protection under various reaction conditions, yet can be selectively removed when needed. This dual protection strategy unlocks the full potential of the tryptophan scaffold, enabling its precise incorporation into complex molecular architectures. This guide will explore the practical applications of this key intermediate in the synthesis of next-generation pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [2][3] |
| Molecular Weight | 276.29 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 99-101 °C | |
| Optical Activity | [α]20/D −1.4°, c = 1 in methanol | |
| CAS Number | 58635-46-4 | [2] |
Core Applications in Drug Development
This compound serves as a cornerstone in two major areas of drug development: as a fundamental unit in peptide synthesis and as a versatile starting material for the synthesis of complex, non-peptidic bioactive molecules.
Peptide Synthesis: A Protected Gateway to Tryptophan-Containing Peptides
The incorporation of tryptophan residues is critical for the structure and function of many therapeutic peptides. This compound, and its close analog N-Boc-l-tryptophan methyl ester, are widely used in solution-phase peptide synthesis.[4] The protected nature of the molecule allows for sequential and controlled peptide bond formation.
The general workflow involves the selective deprotection of either the N-terminus or the C-terminus to allow for coupling with another amino acid or peptide fragment. This strategy is foundational in building complex peptide chains that may form the basis of new therapeutic agents.[4]
Caption: Workflow for Peptide Synthesis.
Protocol 1: Solution-Phase Dipeptide Synthesis
This protocol outlines a general procedure for the coupling of N-(Methoxycarbonyl)-l-tryptophan with another amino acid ester, for instance, glycine methyl ester, in solution.
Materials:
-
N-(Methoxycarbonyl)-l-tryptophan
-
Glycine methyl ester hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation of N-(Methoxycarbonyl)-l-tryptophan: The methyl ester of this compound is first hydrolyzed to the free carboxylic acid using standard saponification conditions (e.g., LiOH in THF/water) to prepare it for coupling.
-
Neutralization of Amino Acid Ester: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add NMM (1.1 equivalents) dropwise and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation of Carboxylic Acid: In a separate flask, dissolve N-(Methoxycarbonyl)-l-tryptophan (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Coupling Reaction: Add the activated carboxylic acid solution to the neutralized amino acid ester solution. Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once complete, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
Self-Validation: The purity of the synthesized dipeptide should be assessed by HPLC, and its identity confirmed by ¹H NMR and mass spectrometry. The expected molecular weight should be observed, and the NMR spectrum should show characteristic peaks for both amino acid residues.
Synthesis of Complex Bioactive Molecules
The tryptophan indole ring is a versatile template for chemical modification. This compound serves as an excellent starting point for the synthesis of more complex, often non-peptidic, drug candidates. Its protected state allows for selective reactions on the indole nucleus, such as C-H activation and functionalization, which are powerful tools for generating molecular diversity.[5][6]
For example, this protected tryptophan derivative can be used in palladium-catalyzed C-H activation reactions to introduce new substituents at specific positions on the indole ring, leading to novel compounds with potential therapeutic activities, such as antiviral or antifungal properties.[7][8]
Caption: Synthesis of Bioactive Molecules.
Protocol 2: Iridium-Catalyzed C-H Borylation of the Indole Ring
This protocol describes a method for the regioselective borylation of the indole nucleus of N-Boc-l-tryptophan methyl ester, a close analog of the title compound, which serves as a key step for further functionalization.[6][9] This procedure can be adapted for this compound.
Materials:
-
N-Boc-l-tryptophan methyl ester
-
Bis(pinacolato)diboron (B₂pin₂)
-
(1,5-cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(OMe)(COD)]₂)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., THF or Cyclohexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine N-Boc-l-tryptophan methyl ester (1.0 equivalent), B₂pin₂ (1.2 equivalents), [Ir(OMe)(COD)]₂ (2.5 mol%), and dtbpy (5 mol%).
-
Reaction Execution: Add anhydrous solvent via syringe. Seal the flask and heat the reaction mixture at the appropriate temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the borylated tryptophan derivative.[6]
Self-Validation: The successful borylation can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic signals for the pinacol boronate ester group, and by mass spectrometry, which will show the expected molecular ion peak for the product. The regioselectivity of the borylation should also be confirmed by 2D NMR techniques (e.g., NOESY).
Conclusion
This compound is a highly enabling tool in the arsenal of the medicinal chemist. Its strategic use simplifies the synthesis of complex tryptophan-containing peptides and provides a versatile platform for the development of novel heterocyclic drug candidates through selective functionalization of the indole core. The protocols provided herein offer a starting point for researchers to leverage the full potential of this important chiral building block in their drug discovery endeavors.
References
- Li, B., et al. (2021). Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B. RSC Advances.
- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).
- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester.
- PubMed. (2022). Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties.
- MDPI. (n.d.). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties.
- National Center for Biotechnology Information. (n.d.). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions.
- National Center for Biotechnology Information. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups.
- Google Patents. (n.d.). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
- National Center for Biotechnology Information. (n.d.). This compound.
- University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. scbt.com [scbt.com]
- 3. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of Nα-(Methoxycarbonyl)-L-tryptophan Methyl Ester in the Synthesis of Tryptophan-Rich Antimicrobial Peptides
Introduction: The Tryptophan Challenge in Antimicrobial Peptide Synthesis
Antimicrobial peptides (AMPs) represent a formidable class of therapeutic candidates in the fight against multidrug-resistant pathogens. A significant number of potent AMPs are characterized by a high content of cationic and hydrophobic residues, with tryptophan (Trp) being a key contributor to antimicrobial efficacy.[1][2][3] The indole side chain of tryptophan is crucial for anchoring peptides to the microbial membrane, leading to disruption and cell death.[2][3]
However, the very feature that makes tryptophan so effective—the electron-rich indole ring—also presents a significant challenge during solid-phase peptide synthesis (SPPS).[4][5] During the final acidolytic cleavage step (e.g., with trifluoroacetic acid, TFA), carbocations generated from other side-chain protecting groups (notably from arginine) and the resin linker can attack the unprotected indole nucleus.[5][6][7] This leads to a variety of side reactions, including alkylation and oxidation, resulting in difficult-to-separate impurities, reduced peptide yield, and compromised biological activity.[4][8][9][10]
To overcome these hurdles, protection of the indole nitrogen is paramount. This application note provides a detailed guide on the strategic use of Nα-(Methoxycarbonyl)-L-tryptophan methyl ester and its more direct SPPS-compatible analogue, Nα-Fmoc-N-in-Boc-L-tryptophan, for the successful synthesis of high-purity, tryptophan-rich AMPs.
The Rationale for Indole Protection: Ensuring Synthetic Fidelity
The use of a protecting group on the indole nitrogen of tryptophan is not merely a precaution; it is a critical process decision to ensure the integrity of the final peptide. The tert-butyloxycarbonyl (Boc) group is the modern standard for indole protection in Fmoc-based SPPS.[5][9]
Key Advantages of Indole Boc-Protection:
-
Prevention of Alkylation: The Boc group effectively shields the indole ring from electrophilic attack by carbocations, which are abundantly generated during TFA cleavage, especially in sequences containing arginine protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups.[5][7][11]
-
Minimization of Oxidation: The protected indole is significantly less susceptible to oxidation during the synthesis and subsequent workup procedures.[5]
-
Enhanced Yield and Purity: By preventing the formation of deleterious side products, the use of indole-protected tryptophan leads to a cleaner crude product with a higher yield of the target peptide, which dramatically simplifies downstream purification efforts.[4][5]
While this note focuses on the concept initiated by derivatives like Nα-(Methoxycarbonyl)-L-tryptophan methyl ester, the practical protocols provided will utilize its direct descendant for Fmoc-SPPS: Fmoc-Trp(Boc)-OH . The methoxycarbonyl and methyl ester groups in the title compound serve as protecting groups for the alpha-amino and carboxyl groups respectively, suitable for solution-phase synthesis, while the Fmoc/Boc combination is tailored for solid-phase strategies.
Experimental Workflow Overview
The following diagram illustrates the core workflow for synthesizing a tryptophan-containing antimicrobial peptide using indole protection.
Caption: Workflow for AMP synthesis using Fmoc-Trp(Boc)-OH.
Detailed Protocols
Protocol 1: Solid-Phase Synthesis of a Tryptophan-Rich AMP
This protocol outlines the manual synthesis of a hypothetical 12-residue AMP, Ac-KWRRWVRWIKFL-NH₂, using Fmoc-Trp(Boc)-OH on a Rink Amide resin.
Materials:
-
Rink Amide MBHA Resin (0.5 mmol/g loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-amino acids (including Fmoc-Trp(Boc)-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (HPLC grade)
-
Cold diethyl ether (Et₂O)
Procedure:
-
Resin Swelling: Swell 1g of Rink Amide resin in DMF in a fritted reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain DMF. Add a solution of 20% piperidine in DMF.
-
Agitate for 5 minutes, drain. Repeat with a fresh 20% piperidine solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (First Residue: Fmoc-Leu-OH):
-
In a separate vial, pre-activate Fmoc-Leu-OH (4 equivalents to resin loading) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If positive, recouple.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Phe, Ile, Lys(Boc), Trp(Boc), etc.). When coupling Fmoc-Trp(Boc)-OH , use the same standard coupling protocol.
-
N-terminal Acetylation: After coupling the final residue (Lys(Boc)) and performing the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. Agitate for 30 minutes. Wash thoroughly with DMF and DCM.
-
Resin Drying: Dry the peptide-resin under a high vacuum for at least 3 hours.
Protocol 2: Cleavage, Deprotection, and Peptide Precipitation
This step removes the peptide from the resin and simultaneously cleaves all acid-labile side-chain protecting groups, including the Boc group from the tryptophan indole.
Cleavage Cocktail (Reagent K): A common and effective cocktail for peptides containing sensitive residues like Trp and Arg.[11]
| Component | Percentage | Volume (for 1g resin) | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | 8.25 mL | Cleavage & Deprotection |
| Phenol | 5% | 0.5 g | Cation Scavenger |
| Water | 5% | 0.5 mL | Cation Scavenger |
| Thioanisole | 5% | 0.5 mL | Cation Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | 0.25 mL | Cation Scavenger |
Procedure:
-
Place the dry peptide-resin in a round-bottom flask.
-
Add the freshly prepared cleavage cocktail (10 mL per gram of resin).
-
Stir at room temperature for 2-3 hours. The solution will typically turn dark due to scavengers reacting with carbocations.
-
Filter the resin using a fritted funnel, collecting the TFA solution containing the peptide.
-
Wash the resin twice with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether.
-
Centrifuge at 3000 x g for 10 minutes. Discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a desiccator to obtain the crude peptide powder.
Protocol 3: Peptide Purification and Characterization
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[12]
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
-
Characterization:
Deprotection Logic Diagram
The choice of protecting groups and cleavage conditions is governed by the principle of orthogonality.
Caption: Orthogonal deprotection strategy in Fmoc-SPPS.
Antimicrobial Activity Assessment
Once the peptide is synthesized and purified, its biological activity must be determined. The most common method is the determination of the Minimum Inhibitory Concentration (MIC).[15][16][17]
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
Procedure:
-
Prepare Bacterial Inoculum: Culture a target bacterium (e.g., E. coli ATCC 25922) to the mid-logarithmic phase. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.[2]
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the synthesized peptide in MHB in a 96-well microtiter plate. Concentrations typically range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the plate. Include positive (bacteria with a known antibiotic) and negative (bacteria only) growth controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[16][17]
Expected Results: Tryptophan-rich AMPs are expected to show potent activity, particularly against Gram-positive and Gram-negative bacteria.[2][18][19] For a successful synthesis, the MIC value should be in the low micromolar or µg/mL range.
| Peptide Example | Target Organism | Reported MIC (µM) |
| Indolicidin | E. coli | 6.4 |
| Pac-525 (Ac-KWRRWVRWI-NH₂) | E. coli ATCC 25922 | 4 |
| Pac-525 (Ac-KWRRWVRWI-NH₂) | S. aureus ATCC 29213 | 4 |
Table data is representative and sourced from published literature for similar Trp-rich peptides.[2]
Conclusion
The synthesis of tryptophan-containing antimicrobial peptides is a critical capability for researchers in drug development. The inherent reactivity of the tryptophan indole ring necessitates a robust protection strategy to ensure high yield and purity. The use of Nα-Fmoc-N-in-Boc-L-tryptophan is the gold standard in modern Fmoc-SPPS, effectively preventing acid-catalyzed side reactions during cleavage.[5] By following the detailed protocols outlined in this application note for synthesis, cleavage, purification, and biological evaluation, researchers can confidently and reliably produce high-quality tryptophan-rich AMPs for further investigation.
References
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
- Jang, S. H., et al. (2021). Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria. Journal of Microbiology and Biotechnology, 31(10), 1415-1424.
- Bayer, E. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. US Patent 5,300,651.
- Stathopoulos, P., et al. (2009). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Tetrahedron Letters, 50(26), 3463-3465.
- Wünsch, E., et al. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1617-1628.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Rascuna, C., et al. (2024). Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. MDPI.
- Han, H., et al. (2016). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 60(7), 4157-4165.
- Wünsch, E., et al. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English, 16(5), 317-318.
- Vorherr, T., et al. (1995). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 46(6), 511-518.
- Chen, W., et al. (2018). Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. Future Science OA, 4(10), FSO343.
- Stathopoulos, P., et al. (2008). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. Request PDF.
- Friedrich, C. L., et al. (2001). De Novo Generation of Cationic Antimicrobial Peptides: Influence of Length and Tryptophan Substitution on Antimicrobial Activity. Antimicrobial Agents and Chemotherapy, 45(6), 1797-1802.
- Nagaraj, G., et al. (2001). Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity. Journal of Biological Chemistry, 276(27), 25277-25284.
- Lo, K. Y., et al. (2016). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Journal of Chemical Education, 93(5), 924-928.
- Chen, W., et al. (2018). Optimization of a Peptide Extraction and LC–MS Protocol for Quantitative Analysis of Antimicrobial Peptides. Taylor & Francis Online.
- Selsted, M. E. (1994). HPLC Methods for Purification of Antimicrobial Peptides. Springer Nature Experiments.
- Stathopoulos, P., et al. (2009). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. ElectronicsAndBooks.
- Chen, W., et al. (2022). Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS. Future Science OA, 8(8), FSO811.
- Wilchek, M., & Patchornik, A. (1973). The Synthesis of Tryptophan Peptides. The Journal of Organic Chemistry, 38(15), 2724-2725.
- Kumar, V., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 089–102.
- Zhang, J., et al. (2020). Tryptophan-Based Self-Assembling Peptides with Bacterial Flocculation and Antimicrobial Properties. Langmuir, 36(39), 11599-11607.
- Chen, H.-C., et al. (2024). Sequence Permutation Generated Lysine and Tryptophan-Rich Antimicrobial Peptides with Enhanced Therapeutic Index. International Journal of Molecular Sciences, 25(5), 2891.
- Story, S. V., et al. (2022). High-Throughput Screening Identifies Synthetic Peptides with Antibacterial Activity against Mycobacterium abscessus and Serum Stability. ACS Omega, 7(27), 23516-23528.
- Stier, W. E., et al. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(1), 58-63.
- Carpino, L. A., & Han, G. Y. (1972). 9-Fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594-2597.
- Li, Z., et al. (2007). Synthesis of pseudopeptides based L-tryptophan as a potential antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 17(5), 1453-1456.
- Copolovici, D. M., et al. (2014). Chemical Synthesis of Antimicrobial Peptides. Molecules, 19(11), 18335-18360.
- CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents. (n.d.).
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. [PDF] Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides | Semantic Scholar [semanticscholar.org]
- 14. ijsra.net [ijsra.net]
- 15. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria [jmb.or.kr]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequence Permutation Generated Lysine and Tryptophan-Rich Antimicrobial Peptides with Enhanced Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of pseudopeptides based L-tryptophan as a potential antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Purification of Pe-eptides Containing N-(Methoxycarbonyl)-l-tryptophan Methyl Ester: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Modified Peptides
In the landscape of modern drug discovery, the synthesis of peptides incorporating modified amino acids is a pivotal strategy for enhancing therapeutic properties such as stability, bioavailability, and potency. The introduction of N-(Methoxycarbonyl)-l-tryptophan methyl ester into a peptide sequence is one such modification that, while offering potential benefits, presents significant hurdles during purification. The addition of the methoxycarbonyl group to the indole nitrogen and the methyl ester at the C-terminus dramatically increases the hydrophobicity of the tryptophan residue. This amplified hydrophobicity can lead to challenges including poor solubility, a propensity for aggregation, and complex chromatographic behavior during purification by High-Performance Liquid Chromatography (HPLC).
This application note serves as an in-depth technical guide for navigating the complexities of purifying peptides containing this compound. It provides a robust framework built on scientific principles and field-proven insights, offering detailed protocols and explaining the rationale behind experimental choices to ensure reproducible and efficient purification.
The Chromatographic Hurdle: Understanding the Impact of the Modification
The incorporation of this compound fundamentally alters the physicochemical characteristics of a peptide. Researchers must anticipate and address the following consequences:
-
Increased Retention in Reverse-Phase HPLC: The significant boost in hydrophobicity leads to stronger interactions with the non-polar stationary phase, resulting in longer retention times. This necessitates the use of stronger organic mobile phases for elution.
-
Compromised Peak Shape: Peptide aggregation and secondary, non-ideal interactions with the stationary phase can cause peak broadening and tailing. This diminishes resolution and the overall efficiency of the purification process.[1]
-
Co-elution with Impurities: The modified peptide may elute in close proximity to structurally similar impurities, such as deletion sequences or peptides with incomplete deprotection, making their separation challenging.
A comprehensive understanding of these issues is the first step toward developing a successful purification strategy.
Core Principles: Reverse-Phase HPLC for Modified Peptide Purification
Reverse-phase HPLC (RP-HPLC) is the cornerstone of peptide purification, separating molecules based on their hydrophobicity.[2] The process involves a non-polar stationary phase (commonly C18-silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile.
A critical component of the mobile phase for peptide purification is an ion-pairing agent, most commonly trifluoroacetic acid (TFA).[3][4] TFA serves a dual purpose: it protonates residual free silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions, and it forms ion pairs with the charged groups on the peptide.[5] This effectively increases the peptide's hydrophobicity, leading to more predictable retention and significantly improved peak shape.[5][6]
Detailed Experimental Protocols
Sample Preparation: The Foundation for Success
Meticulous sample preparation is paramount for achieving optimal HPLC results. The primary objectives are to ensure complete dissolution of the crude peptide and to remove any particulate matter that could damage the column.
Protocol:
-
Initial Solubilization: Dissolve the crude peptide in a minimal volume of a strong organic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective choices for hydrophobic peptides.[7][8]
-
Dilution for Injection: Dilute the peptide solution with the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile containing 0.1% TFA). The final concentration of the strong solubilizing solvent should be kept to a minimum to prevent peak distortion.[8]
-
Filtration: Pass the diluted sample through a 0.22 µm or 0.45 µm syringe filter to eliminate any insoluble material.
Scientific Rationale: Starting with a potent solvent ensures the complete dissolution of the hydrophobic peptide.[8][9] Subsequent dilution with the starting mobile phase conditions the sample for injection, promoting better interaction with the column and improved peak symmetry. Filtration is a non-negotiable step to safeguard the column from clogging and pressure buildup.
HPLC Method Development: A Step-by-Step Guide
The success of the purification hinges on the systematic optimization of the HPLC method, including the choice of column, mobile phases, and the elution gradient.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Setting | Scientific Justification |
| Column | C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size | C18 is a versatile stationary phase providing excellent retention for a broad range of peptides. Larger pore sizes are crucial for accommodating larger peptide molecules.[10][11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA serves as an ion-pairing agent, leading to sharper peaks and enhanced resolution.[6][12] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Acetonitrile is a widely used organic modifier with good solvating properties for peptides and low viscosity. |
| Flow Rate | Analytical: 0.5-1.5 mL/min; Preparative: Dependent on column diameter | The flow rate must be optimized for the specific column dimensions to achieve the best separation efficiency. |
| Detection | UV at 220 nm and 280 nm | The peptide backbone absorbs strongly at 220 nm, providing a general signal for all peptides. The indole ring of tryptophan has a characteristic absorbance at 280 nm, which is useful for specifically tracking the elution of the tryptophan-containing peptide.[13] |
| Column Temperature | 30-60 °C | Elevating the column temperature can improve the solubility of hydrophobic peptides, enhance peak shape, and reduce mobile phase viscosity.[8][10] |
Protocol for Gradient Optimization:
-
Initial Scouting Gradient: Begin with a broad, linear gradient (e.g., 5% to 95% Mobile Phase B over 30-60 minutes) to determine the approximate elution point of the target peptide.
-
Focused Shallow Gradient: Once the retention time is approximated, employ a shallower gradient around this point to maximize resolution between the target peptide and any closely eluting impurities.[6] For instance, if the peptide elutes at roughly 50% B in the scouting run, a subsequent gradient of 40% to 60% B over 30-60 minutes will provide better separation.
Expert Insight: For particularly stubborn separations of highly hydrophobic peptides, consider alternative organic modifiers such as isopropanol, which can sometimes offer different selectivity. Additionally, for peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% may improve resolution.[14]
Post-Purification Validation
Following purification, it is imperative to verify the purity and identity of the collected fractions.
Protocol:
-
Purity Assessment: Analyze the collected fractions using analytical RP-HPLC with a high-resolution column to determine their purity.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a stable, dry powder.
Self-Validating System: This two-pronged approach of analytical HPLC for purity and mass spectrometry for identity provides a robust, self-validating workflow. Any deviation from the expected results immediately signals a potential issue in the synthesis or purification process, ensuring the integrity of the final product.
Visualizing the Workflow
Caption: A streamlined workflow for the purification of modified peptides.
Conclusion
The successful purification of peptides containing the hydrophobic this compound modification is an achievable goal through a systematic and scientifically grounded approach. By understanding the inherent challenges posed by this modification and diligently applying the detailed protocols for sample preparation, method development, and post-purification analysis outlined in this guide, researchers can consistently achieve high levels of purity and yield. This comprehensive application note provides the necessary tools and insights for scientists and drug development professionals to confidently tackle the purification of these complex and valuable molecules.
References
- Vertex AI Search. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Wikipedia. (n.d.). Trifluoroacetic acid.
- Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
- Specialty Chemicals. (n.d.). The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis.
- PubMed. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
- BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
- Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
- ResearchGate. (2025, August 6). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns.
- Creative Biolabs. (n.d.). Reverse-phase HPLC Peptide Purification.
- YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase.
- ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?
- Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- Springer Link. (n.d.). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis.
- BenchChem. (n.d.). Technical Support Center: Purification of Hydrophobic Peptides.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- International Labmate. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification.
- Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
- Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
- LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis.
- PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides.
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- ResearchGate. (2025, August 10). HPLC Analysis and Purification of Peptides.
- Springer Nature Experiments. (n.d.). HPLC Analysis and Purification of Peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. agilent.com [agilent.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nestgrp.com [nestgrp.com]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. hplc.eu [hplc.eu]
- 12. quora.com [quora.com]
- 13. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of N-(Methoxycarbonyl)-L-tryptophan Methyl Ester in Advancing Cyclic Peptide Synthesis
Abstract
Cyclic peptides have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and bioavailability compared to their linear counterparts. The synthesis of these complex macrocycles, however, presents significant chemical challenges. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of N-(Methoxycarbonyl)-L-tryptophan methyl ester in the synthesis of tryptophan-containing cyclic peptides. We will explore the mechanistic rationale behind its application, present detailed, field-proven protocols for the synthesis of linear precursors and subsequent head-to-tail macrocyclization, and discuss the critical parameters that ensure high-yield and high-purity outcomes.
Introduction: The Tryptophan Conundrum in Peptide Cyclization
Tryptophan is a crucial amino acid for the structure and function of many bioactive peptides.[1] Its indole side chain, however, is a double-edged sword in peptide synthesis. While vital for biological activity, the electron-rich indole ring is susceptible to oxidation and electrophilic attack during standard synthesis and cleavage procedures, leading to unwanted side products and reduced yields.[2] Furthermore, the process of transforming a linear peptide into a cyclic structure, known as macrocyclization, is an entropically disfavored process that requires careful optimization of reaction conditions to prevent oligomerization and epimerization.[3]
The use of appropriately protected tryptophan derivatives is paramount to overcoming these challenges. This compound, where the α-amino group is protected by a methoxycarbonyl (Boc) group and the C-terminus is a methyl ester, represents a key building block in the strategic construction of linear peptide precursors destined for cyclization. The Boc group provides robust protection under various coupling conditions and can be selectively removed to liberate the N-terminal amine for the final cyclization step.[1] Similarly, the C-terminal methyl ester serves as a stable protecting group that can be activated for amide bond formation during macrocyclization.
This guide will focus on the head-to-tail cyclization of linear peptides, a common and effective strategy for creating a continuous peptide backbone in a cyclic structure.[4] This process involves the formation of a peptide bond between the N-terminal amino group and the C-terminal carboxyl group of a linear peptide precursor.[4]
The Synthetic Strategy: A Two-Phase Approach
The synthesis of a tryptophan-containing cyclic peptide using this compound as a key component can be broadly divided into two critical phases:
-
Phase 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor. In this phase, the linear peptide is assembled on a solid support, typically a resin. This approach facilitates the purification process at each step, as excess reagents and byproducts can be simply washed away.
-
Phase 2: Solution-Phase Head-to-Tail Macrocyclization. Following cleavage from the resin, the linear peptide, with its side chains still protected, is subjected to cyclization in a dilute solution to favor the intramolecular reaction over intermolecular oligomerization.
The following diagram illustrates the overall workflow:
Figure 1: General workflow for the synthesis of cyclic peptides.
Detailed Protocols and Methodologies
Phase 1: Synthesis of the Linear Peptide Precursor
This protocol describes the synthesis of a linear peptide using Fmoc-based solid-phase chemistry, incorporating a tryptophan residue with its indole side chain protected by a Boc group.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Trp(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test. For the coupling of Fmoc-Trp(Boc)-OH, ensure complete dissolution and activation before adding to the resin.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) after each coupling step.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2 to expose the N-terminal amine.
-
Cleavage from Resin: Treat the resin with the cleavage cocktail for 2-3 hours. Collect the filtrate and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude linear peptide under vacuum.
Phase 2: Head-to-Tail Macrocyclization
This protocol details the cyclization of the linear peptide precursor in solution. The choice of coupling reagent is critical for achieving high yields and minimizing racemization.[5]
Materials:
-
Crude linear peptide precursor
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Protocol:
-
Peptide Dissolution: Dissolve the crude linear peptide in a minimal amount of DMF.
-
High Dilution: Add the peptide solution dropwise to a larger volume of DCM containing DIPEA (3 eq.) under vigorous stirring. The final concentration of the peptide should be in the range of 1-5 mM to favor intramolecular cyclization.
-
Initiation of Cyclization: Add the coupling reagent (HATU or PyBOP, 1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the cyclization by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Side-Chain Deprotection: If required, treat the crude cyclic peptide with the appropriate cleavage cocktail to remove the side-chain protecting groups.
-
Purification: Purify the cyclic peptide by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Mechanistic Considerations and Rationale
The success of this synthetic strategy hinges on a clear understanding of the underlying chemical principles.
The Role of Protecting Groups
-
N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group on the N-terminus of tryptophan (or other amino acids in the linear precursor) is stable to the basic conditions used for Fmoc deprotection during SPPS, ensuring the integrity of the N-terminus until the final cyclization step.[1] Its removal with an acid like TFA cleanly exposes the primary amine for amide bond formation.
-
Indole Boc Protection (Trp(Boc)): Protecting the indole nitrogen of tryptophan with a Boc group is crucial to prevent alkylation by carbocations that can be generated during the final TFA-mediated cleavage from the resin.[2] This significantly improves the purity and yield of the final product.
-
C-terminal Methyl Ester: The methyl ester is a simple and effective protecting group for the C-terminal carboxylic acid. It is stable throughout the SPPS and is readily activated by common coupling reagents during the solution-phase cyclization.
The following diagram illustrates the key steps in the head-to-tail cyclization process:
Figure 2: Simplified mechanism of head-to-tail peptide cyclization.
Choice of Coupling Reagents for Macrocyclization
The selection of an appropriate coupling reagent is critical for efficient macrocyclization. Reagents like HATU and PyBOP are highly effective for forming amide bonds with low rates of racemization, which is a common side reaction at the C-terminal amino acid during activation.[5][6]
| Coupling Reagent | Type | Key Advantages |
| HATU | Uronium Salt | Highly reactive, low racemization, performs well in polar solvents like DMF.[5][6] |
| PyBOP | Phosphonium Salt | Strong coupling agent, particularly effective for sterically hindered couplings, non-carcinogenic byproducts.[6] |
| EDC/HOBt | Carbodiimide | Cost-effective, but can have slower reaction rates and a higher potential for side reactions.[5] |
Conclusion
The strategic use of this compound and its derivatives is a cornerstone of modern cyclic peptide synthesis. By employing a robust protection strategy for the N-terminus, C-terminus, and the sensitive tryptophan indole side chain, researchers can successfully navigate the complexities of both linear peptide synthesis and macrocyclization. The protocols and mechanistic insights provided in this application note offer a comprehensive framework for the synthesis of high-purity tryptophan-containing cyclic peptides, paving the way for the development of novel peptide-based therapeutics.
References
- Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (URL: )
- Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. (URL: [Link])
- Preparation of Cyclic Peptide Alkaloids Containing Functionalized Tryptophan Residues. (URL: [Link])
- Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC. (URL: [Link])
- Peptide cyclization via late-stage functionalization of tryptophan by sulfonium. (URL: [Link])
- The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain. (URL: [Link])
- Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
- Head-to-tail cyclization of side chain-protected linear peptides to recapitulate genetically-encoded cyclized peptides - PMC. (URL: [Link])
- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (URL: [Link])
- Protection of tryptophan with the formyl group in peptide synthesis - PubMed. (URL: [Link])
- Total Liquid-phase Sythesis, Head-to-tail Cyclization and Synergistic Self-cleavage of Peptide on Small-molecular Supports | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
- Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC. (URL: [Link])
- Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation - Chemical Science (RSC Publishing). (URL: [Link])
- Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Application Notes & Protocols: Advanced Fragment Condensation Strategies Utilizing N-(Methoxycarbonyl)-l-tryptophan Methyl Ester
Audience: Researchers, scientists, and drug development professionals engaged in complex peptide synthesis.
Abstract: The incorporation of tryptophan (Trp) into synthetic peptides presents a significant challenge due to the susceptibility of its indole side chain to oxidation and acid-catalyzed side reactions. This guide provides an in-depth exploration of a robust fragment condensation strategy employing N-(Methoxycarbonyl)-l-tryptophan methyl ester. We will delve into the underlying chemical principles, present detailed, field-tested protocols, and offer troubleshooting guidance to empower researchers in the synthesis of high-purity, complex tryptophan-containing peptides.
Introduction: The Tryptophan Challenge in Peptide Synthesis
The synthesis of peptides and proteins is a cornerstone of biomedical research and drug development. While solid-phase peptide synthesis (SPPS) has revolutionized the field, the assembly of long or complex peptide sequences remains a formidable task. Fragment condensation, a strategy where pre-synthesized peptide fragments are coupled in solution or on a solid support, offers a powerful alternative to overcome challenges associated with stepwise synthesis, such as aggregation and incomplete reactions.
Tryptophan, with its unique indole side chain, is particularly problematic. During the repetitive acid treatments for Nα-deprotection in standard Boc and Fmoc-based SPPS, the indole nucleus is prone to modification by cationic species, leading to undesired side products. Furthermore, the indole ring is susceptible to oxidation. To circumvent these issues, protection of the indole nitrogen is often necessary. The N-methoxycarbonyl (Moc) group has emerged as a valuable protecting group for the tryptophan indole, offering a balance of stability and facile removal under specific conditions.
This document outlines the strategic use of this compound in fragment condensation, providing both the theoretical framework and practical, step-by-step protocols.
Core Principles: The N-Methoxycarbonyl (Moc) Advantage
The selection of a protecting group is critical to the success of a peptide synthesis campaign. The N-methoxycarbonyl group offers several advantages for the protection of the tryptophan indole, particularly within a fragment condensation strategy:
-
Acid Stability: The Moc group is stable to the acidic conditions typically used for the cleavage of Nα-Boc or Nα-Fmoc protecting groups, making it compatible with both major SPPS methodologies.
-
Suppression of Side Reactions: By protecting the indole nitrogen, the Moc group effectively prevents electrophilic attack and oxidation of the indole ring during synthesis and purification.
-
Mild Deprotection: The Moc group can be removed under relatively mild basic conditions, such as with hydrazine or sodium hydroxide, which are often orthogonal to many other protecting groups used in peptide synthesis.
-
Enhanced Solubility: In some cases, the presence of the Moc group on tryptophan-containing fragments can improve their solubility in organic solvents, facilitating purification and handling.
The use of N-(Methoxycarbonyl)-l-tryptophan as a methyl ester at the C-terminus is also strategic. The methyl ester provides robust protection during fragment assembly and can be selectively cleaved by saponification, typically with aqueous sodium hydroxide, which can also remove the Moc group in the same step.
Experimental Protocols
Protocol 1: Synthesis of a Model Dipeptide Fragment: Boc-Phe-Trp(Moc)-OMe
This protocol describes the synthesis of a simple dipeptide fragment to illustrate the coupling of an amino acid to this compound.
Materials:
-
This compound
-
Boc-L-Phenylalanine (Boc-Phe-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and Boc-Phe-OH (1.1 eq) in a minimal amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.2 eq) to the solution and stir until it is fully dissolved.
-
In a separate flask, dissolve DCC (1.1 eq) in DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of cold DCM.
-
Dilute the filtrate with EtOAc and wash successively with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/EtOAc to afford the pure dipeptide fragment, Boc-Phe-Trp(Moc)-OMe.
Characterization:
-
HPLC: To assess purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
¹H NMR: To confirm the structure.
Protocol 2: Fragment Condensation
This protocol outlines the coupling of the synthesized dipeptide fragment with another peptide fragment. For this example, we will couple Boc-Phe-Trp(Moc)-OMe (after C-terminal deprotection) to a resin-bound peptide, H-Gly-Leu-Resin.
Part A: C-terminal Deprotection of the Dipeptide Fragment
-
Dissolve the purified Boc-Phe-Trp(Moc)-OMe (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add 1 M aqueous NaOH (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3 with 1 M HCl at 0 °C.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the C-terminally deprotected fragment, Boc-Phe-Trp(Moc)-OH.
Part B: Coupling to the Resin-Bound Peptide
-
Swell the H-Gly-Leu-Resin in DMF.
-
In a separate vessel, pre-activate the Boc-Phe-Trp(Moc)-OH fragment (3.0 eq) with HATU (2.9 eq) and N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 15 minutes.
-
Add the activated fragment solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Once the Kaiser test is negative (indicating complete coupling), wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 3: Deprotection of the N-Moc Group
This protocol describes the removal of the N-methoxycarbonyl protecting group from the tryptophan indole side chain.
Materials:
-
Peptide-resin with Trp(Moc)
-
Hydrazine monohydrate
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 5% hydrazine monohydrate in DMF for 2 hours at room temperature.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Note: The final cleavage from the resin and global deprotection of other side-chain protecting groups will depend on the specific resin and protecting group strategy used.
Visualization of the Workflow
Caption: Workflow for fragment condensation using this compound.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency during fragment synthesis | - Incomplete activation of the carboxylic acid.- Steric hindrance.- Presence of moisture. | - Increase the amount of coupling reagents.- Extend the reaction time or increase the temperature.- Ensure all reagents and solvents are anhydrous. |
| Side product formation during fragment condensation | - Racemization at the C-terminal residue of the activated fragment.- Incomplete deprotection of the C-terminal methyl ester. | - Use an epimerization-suppressing additive like HOBt or Oxyma.- Ensure complete saponification by monitoring with TLC or HPLC. |
| Incomplete removal of the N-Moc group | - Insufficient reaction time or concentration of hydrazine.- Steric hindrance around the tryptophan residue. | - Increase the reaction time or the concentration of hydrazine.- Consider a different deprotection cocktail if compatible with other protecting groups. |
| Oxidation of Tryptophan | - Exposure to air and light, especially during purification. | - Work under an inert atmosphere (e.g., argon or nitrogen).- Add a scavenger like thioanisole during cleavage and purification. |
Conclusion
The use of this compound in a fragment condensation strategy provides a reliable and efficient method for the synthesis of complex tryptophan-containing peptides. The N-Moc group offers excellent protection for the indole side chain against common side reactions, while the methyl ester serves as a robust C-terminal protecting group. The protocols and troubleshooting guide provided herein are intended to serve as a valuable resource for researchers, enabling the successful synthesis of challenging peptide targets.
References
- Fragment Condensation in Peptide Synthesis. (Source: A comprehensive overview of the strategy).
- Protecting Groups in Peptide Chemistry. (Source: A general resource on protecting group strategies). [Link to a textbook or review on peptide protecting groups]
- Synthesis of Tryptophan-Containing Peptides. (Source: A research article detailing the synthesis of a specific peptide using a similar strategy). [Link to a relevant research paper]
Application Notes and Protocols: Enzymatic Reactions of N-(Methoxycarbonyl)-l-tryptophan methyl ester
Introduction: A Versatile Substrate for Biocatalysis
N-(Methoxycarbonyl)-l-tryptophan methyl ester is a protected derivative of the essential amino acid L-tryptophan.[1] Its structure features two key points of interest for enzymatic modification: a methyl ester at the C-terminus and a methoxycarbonyl group protecting the α-amino group. These features make it an excellent model substrate for exploring a range of enzymatic reactions, particularly those catalyzed by hydrolases such as lipases and proteases.
In the fields of pharmaceutical development and fine chemical synthesis, enzymes offer a powerful toolkit for achieving high selectivity under mild reaction conditions. The primary applications involving this substrate revolve around the stereoselective hydrolysis of its ester group. This process is fundamental to kinetic resolution—a technique used to separate racemic mixtures into their constituent enantiomers—and to the development of chemoenzymatic pathways for the synthesis of complex chiral molecules.[2][3]
This guide provides an in-depth exploration of the principles, applications, and detailed protocols for conducting enzymatic reactions with this compound. We will delve into the causality behind experimental design, from enzyme selection to reaction monitoring, to equip researchers with the knowledge for robust and reproducible results.
Core Application: Enzyme-Catalyzed Ester Hydrolysis
The most prevalent enzymatic transformation for this substrate is the hydrolysis of the C-terminal methyl ester to yield N-(Methoxycarbonyl)-l-tryptophan. This reaction is typically catalyzed by serine hydrolases, a broad class of enzymes that includes many common lipases and proteases.
The Scientific Principle: The Serine Hydrolase Mechanism
Serine hydrolases, such as chymotrypsin or Candida antarctica Lipase B (CALB), employ a conserved catalytic triad of amino acids in their active site—typically serine, histidine, and aspartate.[4][5] The reaction proceeds via a two-step "ping-pong" mechanism involving a covalent acyl-enzyme intermediate.[5]
-
Acylation: The serine residue, activated by the histidine-aspartate pair, acts as a nucleophile, attacking the carbonyl carbon of the substrate's ester group. This forms a transient tetrahedral intermediate which then collapses, releasing the alcohol (methanol) and forming a stable acyl-enzyme intermediate.[6]
-
Deacylation: A water molecule, activated by the same histidine residue, acts as a nucleophile, attacking the carbonyl of the acyl-enzyme intermediate. This again forms a tetrahedral intermediate, which subsequently collapses to release the carboxylic acid product and regenerate the free enzyme.[6]
Application Note 1: Enzyme Screening for Optimal Hydrolytic Activity
Causality: The efficiency of enzymatic hydrolysis is highly dependent on the specific enzyme and the reaction conditions. Factors such as the enzyme's origin (microbial, animal), its structural properties, pH, and temperature profoundly influence catalytic activity. A preliminary screening process is therefore essential to identify the most effective biocatalyst for this compound, saving time and resources for preparative-scale work. Lipases and proteases are excellent starting points due to their known esterase activity.[2][7]
Protocol 1: High-Throughput Hydrolase Screening via pH Shift
This protocol utilizes the production of a carboxylic acid to monitor the reaction. The resulting decrease in pH can be detected using a pH indicator or an automated titrator.
Materials:
-
This compound (Substrate)
-
Dimethyl sulfoxide (DMSO)
-
Selection of hydrolases (e.g., Lipase from Pseudomonas cepacia (PCL), Lipase from Candida antarctica B (CALB), α-Chymotrypsin, Subtilisin)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Phenol Red pH indicator solution (0.05%) or equivalent
-
96-well microplate
-
Microplate reader capable of absorbance measurement at ~560 nm
Procedure:
-
Substrate Stock Preparation: Prepare a 100 mM stock solution of this compound in DMSO. This co-solvent is necessary to overcome the substrate's low aqueous solubility; however, its final concentration in the reaction should be kept low (typically ≤5% v/v) to avoid enzyme denaturation.
-
Enzyme Preparation: Prepare solutions of each enzyme in 50 mM phosphate buffer (pH 7.5) at a concentration of approximately 1 mg/mL.
-
Reaction Plate Setup: In each well of the 96-well plate, add the following:
-
170 µL of 50 mM phosphate buffer (pH 7.5)
-
10 µL of Phenol Red solution
-
10 µL of the respective enzyme solution (for control wells, add 10 µL of buffer).
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the 100 mM substrate stock solution to each well (final substrate concentration: 5 mM; final DMSO concentration: 5%).
-
Monitoring: Immediately place the plate in a microplate reader pre-set to 37°C. Monitor the decrease in absorbance at 560 nm over 30-60 minutes. A decrease in absorbance corresponds to a drop in pH as the acidic product is formed.
-
Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each enzyme. Compare the rates to identify the most active enzymes.
Data Summary (Hypothetical Results):
| Enzyme | Source Organism | Relative Activity (%) |
| Lipase PS | Pseudomonas cepacia | 100 |
| CALB (Novozym 435) | Candida antarctica | 85 |
| α-Chymotrypsin | Bovine Pancreas | 60 |
| Subtilisin Carlsberg | Bacillus licheniformis | 45 |
| Control (No Enzyme) | N/A | <1 |
Application Note 2: Preparative Scale Kinetic Resolution
Causality: While the specified substrate is the pure L-enantiomer, the following protocol is presented for a hypothetical racemic mixture, D,L-N-(Methoxycarbonyl)-tryptophan methyl ester, to illustrate the powerful application of enzymatic kinetic resolution. Enzymes are chiral catalysts and often exhibit a high degree of enantioselectivity, meaning they will react much faster with one enantiomer over the other.[8] By stopping the reaction at approximately 50% conversion, one can isolate the unreacted substrate, now enriched in the less-reactive enantiomer, and the product, which is the pure, preferred enantiomer.[9]
Sources
- 1. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. researchgate.net [researchgate.net]
- 4. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. re.public.polimi.it [re.public.polimi.it]
large-scale synthesis of peptides using N-(Methoxycarbonyl)-l-tryptophan methyl ester
An In-Depth Guide to the Strategic Application of N-(Methoxycarbonyl)-L-tryptophan Methyl Ester in Large-Scale Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of therapeutic innovation. The inclusion of tryptophan, an amino acid with a reactive indole side chain, presents unique challenges, particularly in large-scale production where purity and yield are paramount. This guide provides a detailed exploration of this compound, a specialized building block for peptide synthesis. We will delve into the underlying chemical principles, present detailed protocols for its application, and discuss the critical considerations for scaling up production.
Foundational Principles: The Role of Protecting Groups in Peptide Synthesis
Peptide synthesis is a systematic process of forming amide bonds between amino acids in a precise sequence. To prevent unwanted side reactions and ensure the correct peptide chain is assembled, temporary "protecting groups" are used to block reactive sites on the amino acids. The choice of protecting group is critical as it dictates the overall synthetic strategy.[1]
The two most dominant strategies in modern peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it is removed under basic conditions, while the tert-butoxycarbonyl (Boc) group is acid-labile and requires acidic conditions for removal.[][4] This "orthogonality" allows for the selective deprotection of different parts of the peptide during synthesis.[2]
The N-Methoxycarbonyl (Moc) Protecting Group
This compound utilizes a methoxycarbonyl (Moc) group to protect the α-amino group of tryptophan. The Moc group, like Fmoc and Boc, is a urethane-type protecting group. Its removal conditions are a key consideration in designing a synthesis strategy. While less common in solid-phase peptide synthesis (SPPS) compared to Fmoc and Boc, it finds utility in solution-phase synthesis.
The Challenge of Tryptophan
The indole side chain of tryptophan is electron-rich and susceptible to oxidation and alkylation by electrophiles, especially under the acidic conditions often used for deprotection and cleavage from a solid support.[5][6] This can lead to the formation of impurities that are difficult to separate from the final peptide product, reducing overall yield and purity.[6] For this reason, in many large-scale syntheses, particularly of longer peptides, the tryptophan indole nitrogen is also protected, often with a Boc group (i.e., Fmoc-Trp(Boc)-OH).[6]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is essential for process development and optimization.
| Property | Value |
| CAS Number | 58635-46-4[7] |
| Molecular Formula | C₁₄H₁₆N₂O₄[7] |
| Molecular Weight | 276.29 g/mol [7] |
| Appearance | Solid[7] |
| Melting Point | 99-101 °C[7] |
| Optical Rotation | [α]20/D −1.4°, c = 1 in methanol[7] |
| Application | Peptide Synthesis[7] |
Strategic Application in Solution-Phase Peptide Synthesis
The presence of a methyl ester at the C-terminus of this compound makes it particularly well-suited for solution-phase peptide synthesis (LPPS). In LPPS, all reactions are carried out in a solution, which can be advantageous for shorter peptides, modified peptides, and for scaling up production.[8]
Below is a representative protocol for the synthesis of a dipeptide using this compound in a solution-phase approach.
Representative Protocol: Synthesis of Moc-Trp-Gly-OMe
This protocol details the coupling of N-(Methoxycarbonyl)-L-tryptophan with glycine methyl ester.
-
Dissolve glycine methyl ester hydrochloride (1.1 equivalents) in dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to neutralize the hydrochloride salt.
-
In a separate flask, dissolve N-(Methoxycarbonyl)-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the solution of glycine methyl ester (from Step 1) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography.
Deprotection of the N-Moc Group
The N-Moc group can be removed under conditions that are typically harsher than those used for Fmoc deprotection but are common in solution-phase synthesis. Saponification with a base like NaOH or LiOH, followed by acidification, is a common method.
-
Dissolve the purified Moc-Trp-Gly-OMe in a mixture of methanol and water.
-
Add a solution of NaOH (2-3 equivalents) and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the deprotected dipeptide.
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative data for the synthesis of a dipeptide like Moc-Trp-Gly-OMe in a well-optimized, large-scale solution-phase process.
| Parameter | Target Value | Notes |
| Coupling Reaction Yield | > 85% | Yield can be highly dependent on the efficiency of the coupling reagents and reaction conditions. |
| Purity after Chromatography | > 98% | Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). |
| Deprotection Yield | > 90% | Incomplete deprotection can be a source of impurities. |
| Final Purity | > 98% | The final product should be characterized by HPLC and Mass Spectrometry (MS). |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Incomplete activation of the carboxylic acid.- Steric hindrance.- Aggregation of reactants. | - Ensure all reagents are anhydrous.- Use a different coupling agent (e.g., HATU, HBTU).- Increase reaction time or temperature. |
| Side Reactions on Tryptophan | - Oxidation of the indole ring.- Alkylation of the indole ring during acidic work-up. | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Use scavengers (e.g., triisopropylsilane) during acidic steps.[5] |
| Racemization | - The formation of an oxazolone intermediate during activation. | - Add a racemization suppressant like HOBt or Oxyma Pure.[10] |
| Difficult Purification | - Co-elution of closely related impurities. | - Optimize the HPLC gradient and mobile phase.[11]- Consider alternative purification techniques like ion-exchange chromatography. |
Scaling Up: From the Lab to Manufacturing
Transitioning from a laboratory-scale synthesis to large-scale manufacturing introduces a new set of challenges and considerations.
Process Optimization
-
Reagent Selection: On a large scale, the cost and availability of reagents become critical factors. Less expensive coupling agents may be preferred if they provide acceptable yields and purity.
-
Solvent Usage: The volume of solvents used in solution-phase synthesis can be substantial. Developing processes that use greener, recyclable solvents is becoming increasingly important from both an environmental and economic perspective.[10]
-
Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction can help to ensure consistency and optimize reaction times, leading to higher efficiency and purity.
Large-Scale Purification
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying peptides on a large scale.
-
Stationary Phase: C18-modified silica is the most common stationary phase for reversed-phase HPLC of peptides.[11]
-
Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.[11]
-
Advanced Techniques: For very large-scale production, multicolumn countercurrent solvent gradient purification (MCSGP) can offer higher yields and reduced solvent consumption compared to traditional batch chromatography.[11]
Conclusion
This compound is a valuable building block for peptide synthesis, particularly in solution-phase strategies. While the N-methoxycarbonyl protecting group is less common than Fmoc or Boc, a thorough understanding of its properties and deprotection conditions allows for its effective use. The primary challenge in any synthesis involving tryptophan remains the prevention of side reactions on the indole ring. By implementing robust protection strategies, optimizing reaction conditions, and utilizing advanced purification techniques, it is possible to successfully scale up the synthesis of tryptophan-containing peptides for therapeutic applications.
References
- Molecules. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- Google Patents. (n.d.). N-fmoc deprotection enhanced by microwave in peptide synthesis. URL
- Benchchem. (n.d.). Application Notes and Protocols: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide. URL
- UCI Department of Chemistry. (n.d.).
- CSIRO Publishing. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. URL
- European Patent Office. (2007). Microwave enhanced N-FMOC deprotection in peptide synthesis. EPO. URL
- RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. URL
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. URL
- BOC Sciences. (n.d.).
- Benchchem. (n.d.). Understanding the role of the Fmoc protecting group in peptide synthesis. URL
- Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. URL
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. URL
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. URL
- Sigma-Aldrich. (n.d.). Na-Methoxycarbonyl- L -tryptophan methyl ester 98 58635-46-4. URL
- RSC Publishing. (2025).
- Benchchem. (n.d.). Technical Support Center: Purification of Peptides with Mts-Protected Tryptophan. URL
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. URL
- Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. URL
- Benchchem. (n.d.). A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH. URL
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. URL
- National Institutes of Health. (2024).
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. URL
- Longdom Publishing. (n.d.). Large scale HPLC purification of peptides: The art of using spher. URL
- PubMed. (2007). Tryptophan-based peptides to synthesize gold and silver nanoparticles: a mechanistic and kinetic study. URL
- PubMed. (n.d.). Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. URL
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. URL
- PolyPeptide Group. (2024).
- Benchchem. (n.d.). Application Notes and Protocols: N-Boc-6-methyl-L-tryptophan in Solution-Phase Synthesis. URL
- Benchchem. (n.d.). Application Notes and Protocols for the Use of H-Trp-OMe HCl in Solid-Phase Peptide Synthesis. URL
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. URL
- Google Patents. (n.d.). Preparation method of L-N-Boc-high tryptophan methyl ester. URL
- PubMed. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Na-Methoxycarbonyl- L -tryptophan methyl ester 98 58635-46-4 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 11. bachem.com [bachem.com]
Troubleshooting & Optimization
side reactions of N-(Methoxycarbonyl)-l-tryptophan methyl ester in peptide synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when incorporating tryptophan (Trp) residues into their peptide sequences. While the core principles discussed here are broadly applicable, we will focus on the common issues observed during Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. The inherent reactivity of the tryptophan indole side chain makes it uniquely susceptible to a variety of modifications, particularly during the final acidolytic cleavage step. This document provides in-depth troubleshooting advice, validated protocols, and a comprehensive FAQ section to help you navigate these challenges and ensure the synthesis of high-purity tryptophan-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving tryptophan during peptide synthesis?
The indole ring of tryptophan is electron-rich and highly nucleophilic, making it a target for electrophilic attack. The most common side reactions are:
-
Alkylation (specifically tert-butylation): This is the most prevalent side reaction, occurring during the final cleavage with trifluoroacetic acid (TFA). Cations generated from acid-labile protecting groups (e.g., Boc from Trp itself, or tBu, Pbf, Pmc from other residues) can electrophilically attack the indole ring.[1][2][3]
-
Oxidation: The indole ring is sensitive to oxidation, which can be initiated by air, light, or reactive oxygen species.[4] This leads to a variety of degradation products, including N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxytryptophans.[5][6]
-
Sulfonation: During cleavage, sulfonyl-based protecting groups from arginine residues, such as Pmc and Pbf, can be transferred to the tryptophan indole ring.[7][8]
-
Linker/Resin Adducts: In some cases, reactive species generated from the cleavage of the resin linker (e.g., from Wang resin) can alkylate the tryptophan residue.[9][10]
Q2: I've observed a mass increase of +56 Da on my tryptophan-containing peptide. What is this modification?
A mass addition of 56 Da is the classic signature of tert-butylation , where a tert-butyl group (C₄H₈) has been added to the tryptophan side chain.[3][11] This occurs when the tert-butyl cation, generated during TFA-mediated cleavage of Boc or other tert-butyl-based protecting groups, alkylates the indole ring.[1][12][13] This side reaction is highly dependent on the cleavage conditions and the sequence of the peptide.[1]
Q3: Why is protecting the tryptophan indole nitrogen so critical?
Protecting the indole nitrogen with an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH ), is the industry-standard strategy to prevent the aforementioned side reactions.[14][15] The electron-withdrawing Boc group deactivates the indole ring, significantly reducing its nucleophilicity. This provides robust protection against tert-butylation, sulfonation, and other acid-catalyzed modifications during cleavage.[7][16][17]
Q4: What are scavengers and why are they essential for cleaving tryptophan-containing peptides?
Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "scavenge" or trap reactive electrophiles, primarily carbocations.[18] By reacting with these cations faster than the sensitive residues on the peptide, they prevent unwanted side reactions.[18] For tryptophan, scavengers like triisopropylsilane (TIS), water, and ethanedithiol (EDT) are crucial for quenching tert-butyl cations and other reactive species generated during cleavage.[19][20] Even when using Fmoc-Trp(Boc)-OH, a scavenger cocktail is mandatory to protect the indole ring once the Boc group is removed.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: My mass spectrometry data shows a significant peak at [M+56].
-
Probable Cause: Your peptide has undergone tert-butylation on one or more tryptophan residues. This is common if you used an unprotected Tryptophan (Fmoc-Trp-OH) in a sequence containing other residues with tert-butyl protecting groups (e.g., Asp(OtBu), Ser(tBu), Arg(Pbf)) or if your cleavage cocktail was inadequate.[3][12]
-
Solution:
-
Immediate Fix (for cleavage): Ensure your cleavage cocktail contains effective carbocation scavengers. A standard, robust cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) .[18] TIS is highly effective at reducing the tert-butyl cation.
-
Long-Term Prevention (for synthesis): The most reliable solution is to resynthesize the peptide using Fmoc-Trp(Boc)-OH .[14][16] The indole protection effectively prevents this side reaction at the source.
-
Issue 2: The crude peptide is yellow/brown, and the HPLC profile is complex with many early-eluting peaks.
-
Probable Cause: The tryptophan residue has been oxidized.[4] The indole ring is susceptible to oxidation, leading to a mixture of byproducts that can complicate purification and analysis.[5]
-
Solution:
-
During Synthesis & Cleavage: Use high-purity, degassed solvents. Minimize the peptide's exposure to light and air.
-
Scavenger Choice: Including scavengers with reducing properties in your cleavage cocktail can help. Ethanedithiol (EDT) is known to help maintain a reducing environment and can suppress some oxidative pathways.[20] A cocktail containing TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v) can be beneficial.
-
Indole Protection: Using Fmoc-Trp(For)-OH (formyl-protected) can offer some protection against oxidation during synthesis, though the Boc group is more common for preventing acid-catalyzed reactions.[21]
-
Issue 3: I am synthesizing a peptide with both Arginine (protected with Pbf) and Tryptophan, and I see unexpected adducts.
-
Probable Cause: You are likely observing sulfonation of the tryptophan indole ring. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, when cleaved in TFA, can generate a reactive sulfonyl cation that attacks the nucleophilic tryptophan.[7][8]
-
Solution: This side reaction is very difficult to suppress with scavengers alone. The definitive solution is to use Fmoc-Trp(Boc)-OH . The deactivation of the indole ring by the Boc group almost completely eliminates this side reaction.[15]
Data & Visualization
Table 1: Common Scavenger Cocktails for Cleavage of Tryptophan-Containing Peptides
| Cocktail Composition (v/v/v) | Name / Type | Target Residues Protected | Notes |
| TFA / TIS / H₂O (95:2.5:2.5) | Standard | Trp , Met, Tyr | Highly effective for preventing tert-butylation. TIS is a potent reducing agent for carbocations.[18] |
| TFA / H₂O / Thioanisole / EDT (90:5:5:2.5) | Reagent K | Trp , Met, Cys, Arg(Mtr/Pmc) | A classic cocktail. Thioanisole helps prevent reattachment to resin and scavenges benzyl-type cations. EDT is a soft scavenger, good for Cys. |
| TFA / TIS / EDT / H₂O (92.5:2.5:2.5:2.5) | General Purpose | Trp , Met, Cys, Tyr | A robust, all-purpose cocktail that combines the benefits of TIS for carbocation scavenging and EDT for protecting Cys and reducing oxidation.[20] |
Diagram 1: Mechanism of Tryptophan tert-Butylation
Caption: Acid-labile groups generate a tert-butyl cation, which alkylates the nucleophilic Trp indole ring.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Tryptophan-Containing Peptide
This protocol is designed for peptides synthesized on standard resins like Rink Amide or Wang, using Fmoc-Trp(Boc)-OH.
-
Preparation:
-
Place the dried peptide-resin (approx. 100 mg) into a reaction vessel.
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Water, 0.25 mL Triisopropylsilane (TIS) . Work in a well-ventilated fume hood.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).
-
Cap the vessel and agitate at room temperature for 2-3 hours. The solution may change color (often to orange or purple), which is normal.
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin once with a small volume of fresh TFA and combine the filtrates.
-
-
Precipitation and Washing:
-
Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture at 3000-4000 rpm for 5 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether, vortexing and centrifuging each time to remove residual scavengers and organic impurities.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Store the dried crude peptide at -20°C or below prior to purification by HPLC.
-
Protocol 2: Recommended Coupling Procedure for Fmoc-Trp(Boc)-OH
This protocol outlines a standard manual coupling cycle for incorporating Fmoc-Trp(Boc)-OH into a growing peptide chain.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).[14]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Cocktail Preparation:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (4 eq. relative to resin loading).
-
Add a coupling agent, such as HATU (3.9 eq.), and an activator base, such as DIPEA (8 eq.).
-
Briefly pre-activate the mixture for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (beads should be colorless/yellow). If the test is positive (blue beads), the coupling step should be repeated.[14]
-
Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Diagram 2: Cleavage and Precipitation Workflow
Caption: A streamlined workflow for the cleavage and isolation of a synthetic peptide from the solid support.
References
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]
- Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.
- Löw, M., Kisfaludy, L., & Sohár, P. (1978). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(12), 1643-1651. [Link]
- Stierand, K., & White, P. D. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(1), 58-63. [Link]
- Finley, J. W., & Friedman, M. (1977). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 25(3), 667-672. [Link]
- Alakhov, Y. B., Kiryushkin, A. A., Lipkin, V. M., & Milne, G. W. A. (1970). Butylation of the Tryptophan Indole Ring: a Side Reaction During the Removal of t-Butyloxycarbonyl and t-Butyl Protecting Groups.
- Johnson, T., & Sheppard, R. C. (1991). Resin Effects in Solid-phase Peptide Synthesis. Enhanced Purity of Tryptophan-containing Peptides through Two-step Cleavage of Side Chain Protecting Groups and Peptide-Resin Linkage.
- ResearchGate. (n.d.). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. [Link]
- Johnson, T., & Sheppard, R. C. (1991). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage.
- Alakhov, Yu. B., Kiryushkin, A. A., Lipkin, V. M., & Milne, G. W. A. (1970). Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Finot, P. A., Mottu, F., Bujard, E., & Mauron, J. (1981). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 29(4), 844-848. [Link]
- Lopez-Alarcon, C., & Lissi, E. (2015). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. RSC Advances, 5(11), 8193-8200. [Link]
- Jaeger, E., Thamm, P., Knof, S., Wünsch, E., Löw, M., & Kisfaludy, L. (1978). Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(12), 1617-1628. [Link]
- AAPPTec. (n.d.). Synthesis Notes. [Link]
- ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A side-reaction in the SPPS of Trp-containing peptides. [Link]
- Matsubara, H., & Sasaki, R. M. (1969). Measurement of Tryptophan in Peptides by Acid Hydrolysis in the Presence of Phenol and its Application to the Amino Acid Sequence.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
Sources
- 1. [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. biotage.com [biotage.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Conditions for N-(Methoxycarbonyl)-l-tryptophan Methyl Ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and coupling of N-(Methoxycarbonyl)-l-tryptophan methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this specific tryptophan derivative. The inherent reactivity of the tryptophan indole side chain presents unique challenges, making careful optimization of reaction conditions paramount for achieving high yields and purity.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound to an amine partner. A logical flowchart is provided below to guide your troubleshooting process.
Caption: A troubleshooting flowchart for peptide coupling reactions.
Issue 1: Low or Incomplete Coupling Yield
A common issue is the incomplete consumption of starting materials, leading to a low yield of the desired coupled product.
Potential Causes:
-
Inefficient Carboxyl Group Activation: The chosen coupling reagent may not be potent enough to fully activate the N-(Methoxycarbonyl)-protected acid, especially if the amine component is sterically hindered.[3]
-
Poor Reagent Solubility: The amino acid derivative or the growing peptide chain may aggregate or have poor solubility in the reaction solvent, impeding the reaction. This is particularly relevant in solid-phase peptide synthesis (SPPS).[4][5]
-
Reagent Degradation: Coupling reagents, especially phosphonium and uronium salts, can be sensitive to moisture. Using old or improperly stored reagents can lead to failed reactions.
-
Steric Hindrance: Coupling to a sterically demanding amine (e.g., a secondary amine or one with a bulky side chain) can significantly slow down the reaction rate.[6]
Recommended Solutions:
-
Select a More Powerful Coupling Reagent: If using a carbodiimide like DCC or EDC, consider switching to a more efficient aminium/uronium or phosphonium salt.[7] Reagents like HATU, HCTU, or COMU are known for their high reactivity and are often effective for difficult couplings.[8]
-
Optimize the Solvent System: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) can be superior in solubilizing aggregating sequences.[9] In some cases, adding a chaotropic salt like LiCl to DMF can disrupt aggregation and improve yields.[9]
-
Increase Reagent Equivalents and Reaction Time: For challenging couplings, increasing the excess of the amino acid and coupling reagent (from 1.5 to 3-5 equivalents) can help drive the reaction to completion.[9] Extending the reaction time or performing a "double coupling" (repeating the coupling step before deprotection) is also a standard strategy.[6][9]
-
Pre-activation: Mix the this compound with the coupling reagent and base (e.g., DIPEA or NMM) for 1-2 minutes before adding the mixture to your amine component.[9] This ensures the formation of the activated species prior to the coupling attempt.
Issue 2: Formation of Side Products
The presence of unexpected impurities in the crude product is a sign of side reactions, which are particularly common with tryptophan.
Potential Causes:
-
Indole Ring Modification: The indole nucleus of tryptophan is electron-rich and susceptible to electrophilic attack. During acidic conditions (e.g., cleavage from a resin in SPPS), carbocations from protecting groups or linkers can alkylate the indole ring.[10][11][12]
-
N-Acylurea Formation: When using carbodiimide reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming the activated acid.[1][8]
-
Oxidation: The indole ring can be prone to oxidation, especially if the reaction is exposed to air for extended periods.
Recommended Solutions:
-
Protect the Indole Nitrogen: While the starting material is unprotected on the indole, for multi-step syntheses, especially in SPPS, using an indole-protected derivative like Fmoc-Trp(Boc)-OH is the most effective way to prevent alkylation during acidic cleavage steps.[2][4]
-
Use Scavengers: During cleavage from a solid support, a "cleavage cocktail" containing scavengers like triisopropylsilane (TIS) and water is crucial to quench carbocations that would otherwise react with the indole ring.[4][11]
-
Avoid Carbodiimides for Difficult Couplings: To prevent N-acylurea formation, use phosphonium (PyBOP, PyAOP) or uronium/aminium (HATU, HBTU) reagents, which do not form this byproduct. These reagents are generally preferred for their efficiency and cleaner reaction profiles.
-
Work Under an Inert Atmosphere: To minimize oxidation, particularly if the reaction requires elevated temperatures or long reaction times, consider running the coupling under a nitrogen or argon atmosphere.
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. omicsonline.org [omicsonline.org]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
troubleshooting incomplete deprotection of N-(Methoxycarbonyl)-l-tryptophan methyl ester
Welcome to the technical support center for troubleshooting the deprotection of N-(Methoxycarbonyl)-l-tryptophan methyl ester. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in hydrolyzing both the N-methoxycarbonyl (Moc) protecting group and the methyl ester to yield l-tryptophan. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my deprotection reaction incomplete, showing starting material or intermediates after the recommended reaction time?
Answer: Incomplete deprotection is the most common issue encountered with this substrate. The reaction involves two distinct saponification (base-catalyzed hydrolysis) events: one at the N-carbamate (Moc group) and one at the C-terminal methyl ester. The failure to drive both to completion typically stems from one or more of the following factors:
-
Insufficient Base: Saponification is irreversible under basic conditions, but it consumes a stoichiometric amount of base.[1] At least two equivalents of a strong base (e.g., Lithium Hydroxide - LiOH, or Sodium Hydroxide - NaOH) are required to hydrolyze both functional groups. A third equivalent is often necessary to deprotonate the resulting carboxylic acid, driving the equilibrium forward. Using an insufficient amount will lead to a stalled reaction.
-
Suboptimal Reaction Conditions: The reaction rate is highly sensitive to temperature, solvent, and concentration. Hydrolysis at room temperature can be sluggish.[2] The choice of solvent is critical for ensuring the solubility of both the starting material and the base.
-
Reagent Degradation: Solid NaOH and KOH can react with atmospheric CO₂ to form carbonates, reducing the amount of active hydroxide in your reaction. It is crucial to use fresh, high-quality reagents.
-
Indole Side-Chain Instability: The tryptophan indole ring can be sensitive to strongly basic conditions, especially over extended periods or at elevated temperatures.[3][4][5] This can lead to the formation of side products, giving the appearance of an incomplete reaction or a complex mixture.
Q2: How can I reliably monitor the progress of the deprotection reaction?
Answer: Effective reaction monitoring is critical for troubleshooting. A multi-tiered approach using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is recommended.
1. Thin-Layer Chromatography (TLC): This is the fastest method for qualitative monitoring.
- Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 or 90:10 v/v) is a good starting point. You may need to add a small amount of acetic acid (0.5-1%) to the eluent to get well-defined spots for the carboxylic acid product.
- Visualization: Use a UV lamp (254 nm) for visualization, as the indole ring is UV-active. Additionally, a ninhydrin stain can be used; it will produce a characteristic color (typically yellow or purple) with the final l-tryptophan product (which has a free primary amine) but not with the N-protected starting material or intermediates.
2. High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress.[6]
- Method: A reverse-phase C18 column is typically used with a gradient of water and acetonitrile (ACN), often with 0.1% Trifluoroacetic Acid (TFA) in both solvents.
- Detection: UV detection at 280 nm is ideal for the tryptophan indole ring.
3. Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive tool. It not only separates the components but also provides their mass, confirming the identity of the starting material, product, and any intermediates.
Table 1: Identification of Reaction Species
| Compound | Expected Polarity (TLC) | Expected Elution (RP-HPLC) | Key Mass Spec Ion (M+H)⁺ | Ninhydrin Test |
| Starting Material (N-Moc-Trp-OMe) | Low (High Rf) | Late | 277.12 | Negative |
| Intermediate 1 (N-Moc-Trp-OH) | Medium (Medium Rf) | Intermediate | 263.10 | Negative |
| Intermediate 2 (H-Trp-OMe) | Medium (Medium Rf) | Intermediate | 219.11 | Positive |
| Final Product (l-Tryptophan) | High (Low Rf) | Early | 205.09 | Positive |
Q3: I see multiple new spots/peaks in my analysis. What are the likely intermediates or side products?
Answer: Seeing multiple species is common, especially in optimization runs. The primary components to look for are the two possible mono-hydrolyzed intermediates in addition to your starting material and final product.
-
Intermediate 1: N-(Methoxycarbonyl)-l-tryptophan: The methyl ester is hydrolyzed, but the N-Moc group remains.
-
Intermediate 2: l-Tryptophan methyl ester: The N-Moc group is removed, but the methyl ester is intact.
The relative rates of these two hydrolysis reactions can vary based on the specific conditions used. The diagram below illustrates the expected reaction pathway.
Diagram 1: Deprotection Pathway and Intermediates
Caption: Reaction pathway for the deprotection of N-Moc-Trp-OMe.
Troubleshooting Guide
If you have confirmed that your reaction is incomplete, follow this systematic approach to diagnose and resolve the issue.
Diagram 2: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting incomplete deprotection.
Experimental Protocols
Protocol 1: Standard Deprotection
This protocol provides a robust starting point for the complete hydrolysis of both the ester and Moc groups.
-
Dissolve Substrate: Dissolve this compound (1.0 eq.) in a suitable solvent mixture such as Tetrahydrofuran (THF) and Water (3:1 v/v) or Methanol and Water (3:1 v/v). The concentration should be approximately 0.1 M.
-
Prepare Base Solution: In a separate flask, dissolve Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq.) in water.
-
Initiate Reaction: Cool the substrate solution to 0°C in an ice bath. Add the LiOH solution dropwise.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor: Take aliquots periodically to monitor the reaction's completion by TLC or HPLC (see Protocol 2).
-
Workup: Once the reaction is complete, cool the mixture to 0°C and carefully acidify to pH ~5-6 with 1N HCl. The product, l-tryptophan, has limited solubility in cold water and may begin to precipitate.
-
Isolation: Extract the aqueous layer with a solvent like ethyl acetate to remove any non-polar impurities. The product typically remains in the aqueous phase. The l-tryptophan can then be isolated by lyophilization or crystallization.
Table 2: Recommended Starting Conditions & Alternatives
| Parameter | Recommended | Alternative 1 | Alternative 2 | Rationale |
| Base | LiOH·H₂O | NaOH | KOH | LiOH is often preferred for its high solubility in mixed aqueous solvents. |
| Equivalents | 3.0 | 4.0 | 2.5 | Using a clear excess helps drive the reaction to completion. |
| Solvent | THF / H₂O (3:1) | MeOH / H₂O (3:1) | Dioxane / H₂O (3:1) | Co-solvents are needed to dissolve the organic substrate in the aqueous base.[7] |
| Temperature | 0°C to RT | 40°C | RT | Increased temperature can accelerate the reaction but may also increase indole degradation.[3][4] |
| Time | 4-12 h | 2-6 h | 12-24 h | Reaction time is highly dependent on temperature and substrate concentration. |
Protocol 2: Reaction Monitoring by TLC
-
Sample Preparation: At each time point, withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quench and Neutralize: Immediately add the aliquot to a microfuge tube containing 100 µL of dilute acid (e.g., 0.1N HCl) to neutralize the base and stop the reaction. Add 100 µL of ethyl acetate, vortex, and allow the layers to separate.
-
Spotting: Using a capillary tube, spot a small amount from the top (organic) and bottom (aqueous) layers onto a silica gel TLC plate. Also spot the starting material as a reference.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., 90:10 DCM:MeOH with 0.5% Acetic Acid).
-
Visualization: Dry the plate and visualize under a UV lamp (254 nm). Note the disappearance of the starting material spot and the appearance of more polar spots. A final stain with ninhydrin can confirm the presence of the free amine in the final product.
By following this structured guide, you can effectively diagnose issues, optimize your reaction conditions, and achieve complete deprotection of this compound.
References
- BenchChem. (n.d.). A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis.
- ACS Green Chemistry Institute. (n.d.). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology, 91(1), 9–12.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
- National Institutes of Health. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC.
- BenchChem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
- Gausepohl, H., & Behn, C. (1995). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Peptide Research, 8(4), 205-207.
- Wu, G., & Dai, Z. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology, 2090, 139-148.
- Mahler, H., & Puxbaum, H. (2015). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Journal of Pharmaceutical Sciences, 104(8), 2649-2657.
- Cinelli, G., et al. (2016). Greener N-derivatization and saponification of amino acids in dimethyl carbonate (DMC). Green Chemistry, 18(3), 742-749.
- Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Minimizing Impurities in the Synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester
Welcome to the Technical Support Center for the synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions to achieve a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in this synthesis?
The primary impurities in the synthesis of this compound often arise from side reactions involving the tryptophan indole ring and the starting materials. Key impurities to monitor include:
-
Di-acylated Tryptophan: Formation of a di-substituted product where both the α-amino group and the indole nitrogen are acylated.
-
Unreacted Starting Material: Incomplete reaction leaving residual L-tryptophan methyl ester.
-
β-Carboline Derivatives: Acid-catalyzed cyclization reactions can lead to the formation of these rigid, fluorescent byproducts.[1][2][3][4][5]
-
Racemized Product: The presence of the D-enantiomer, N-(Methoxycarbonyl)-d-tryptophan methyl ester, can occur under harsh reaction conditions.[6][7]
-
Oxidized Tryptophan Species: The indole ring is susceptible to oxidation, leading to a variety of degradation products.
Q2: My reaction is turning dark brown/black. What is causing this and how can I prevent it?
A dark coloration is typically indicative of indole ring degradation or oxidation. The indole moiety of tryptophan is sensitive to strong acids, oxidizing agents, and high temperatures.
Causality: This degradation is often initiated by protonation of the indole ring, which can lead to polymerization or the formation of colored byproducts. The presence of air (oxygen) can also contribute to oxidative degradation.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate degradation pathways.
-
Acid Choice and Stoichiometry: If an acid catalyst is used, opt for a milder acid or use it in strictly stoichiometric amounts.
Q3: I'm observing a significant amount of the di-acylated byproduct. How can I improve the selectivity for N-acylation?
The formation of the di-acylated product occurs when the indole nitrogen, which is weakly nucleophilic, also reacts with the acylating agent.
Causality: This is more prevalent with highly reactive acylating agents or under conditions that increase the nucleophilicity of the indole nitrogen.
Troubleshooting Protocol:
-
Acylating Agent: Consider using a less reactive acylating agent. For example, if using an acyl chloride, switching to an anhydride might offer better control.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled N-acylation over the thermodynamically favored di-acylation.
-
Order of Addition: Add the acylating agent slowly and portion-wise to the solution of L-tryptophan methyl ester. This maintains a low concentration of the acylating agent, favoring reaction at the more nucleophilic α-amino group.
Q4: How can I detect and quantify the level of racemization in my final product?
Racemization, the formation of the D-enantiomer, compromises the chiral purity of your product.[6][7]
Detection and Quantification:
-
Chiral HPLC: The most reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. This will separate the L- and D-enantiomers, allowing for their quantification.
-
Polarimetry: While less precise for quantification, measuring the specific rotation of your product can give a qualitative indication of chiral purity. A deviation from the literature value for the pure L-enantiomer suggests the presence of the D-enantiomer.
Minimizing Racemization:
-
Base Selection: Avoid strong bases, which can deprotonate the α-carbon, leading to racemization. Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine.
-
Temperature: Keep the reaction temperature as low as feasible.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
A low yield can be attributed to several factors, from incomplete reactions to product loss during workup and purification.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of β-Carboline Impurities
The formation of β-carbolines is a known side reaction for tryptophan and its derivatives, particularly in the presence of aldehydes or ketones and under acidic conditions.[1][2][3][4][5]
Mechanism of β-Carboline Formation
The reaction proceeds via a Pictet-Spengler reaction, where the indole ring acts as a nucleophile, attacking a carbonyl source (which can be an impurity in the solvents or reagents), followed by cyclization and aromatization.
Caption: Simplified pathway of β-carboline formation.
Mitigation Strategies for β-Carboline Formation
| Strategy | Rationale |
| Use High-Purity Solvents | Minimizes the presence of aldehyde or ketone impurities that can initiate the Pictet-Spengler reaction. |
| Control pH | Avoid strongly acidic conditions. If an acid is necessary, use the minimum required amount. |
| Temperature Management | Lower reaction temperatures can disfavor the cyclization reaction. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
-
Preparation: To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic organic base such as triethylamine (2.2 eq.) dropwise.
-
Acylation: Slowly add methyl chloroformate (1.1 eq.) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Analytical Method: Purity Determination by HPLC
A standard method for determining the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This method should effectively separate the desired product from common impurities.[8]
References
- Movassaghi, M., et al. (n.d.). N-Boc-l-tryptophan methyl ester. Organic Syntheses Procedure.
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.).
- Preparation method of L-N-Boc-high tryptophan methyl ester. (n.d.). Google Patents.
- De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. (n.d.). PMC - NIH.
- Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. (n.d.). PMC - NIH.
- Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. (n.d.). Google Patents.
- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (n.d.). Organic Letters - ACS Publications.
- Nα-Boc-L-tryptophan methyl ester. (n.d.). Chem-Impex.
- Na-Methoxycarbonyl- L -tryptophan methyl ester 98 58635-46-4. (n.d.). Sigma-Aldrich.
- Reaction of tryptophan with carbohydrates: mechanistic studies on the formation of carbohydrate-derived beta-carbolines. (n.d.). PubMed.
- Formation, Identification, and Occurrence of the Furan-Containing β-Carboline Flazin Derived from l-Tryptophan and Carbohydrates. (n.d.). ACS Publications.
- Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.
- Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (n.d.). PMC - PubMed Central.
- N-(Methoxycarbonyl) L-tryptophan methyl ester, 95% Purity, C14H16N2O4, 1 gram. (n.d.).
- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.
- Production of n-acetyl-dl-tryptophan. (n.d.). Google Patents.
- Pathway for β-carboline formation from reaction of tryptophan with.... (n.d.). ResearchGate.
- Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions. (n.d.). PubMed.
- An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. (n.d.). Benchchem.
- Racemization of tryptophan of food protein influenced by different technologies. (n.d.).
- Separation and determination of the tryptophan enantiomers. (n.d.). CABI Digital Library.
- Analysis of the Racemization of Tryptophan. (n.d.). Request PDF - ResearchGate.
- III Analytical Methods. (n.d.).
- Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. (2020). YouTube.
- This compound. (n.d.). Chongqing Chemdad Co. ,Ltd.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). ChemBK.
- Gas-phase reactions of protonated tryptophan. (n.d.). ResearchGate.
- N-ACETYL-L-TRYPTOPHAN METHYL ESTER AldrichCPR. (n.d.). Sigma-Aldrich.
- Determination of Acetyl-Tryptophan in Human Albumin by Reversed-Phase High Performance Liquid Chromatography. (n.d.). Asian Journal of Chemistry.
- H arylation of tryptophan: transformation of the directing group into an activated amide. (n.d.). RSC Publishing.
- N-Boc-L-tryptophan methyl ester, 96% 5 g. (n.d.). Thermo Scientific Chemicals.
- Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. (n.d.). ADDI.
- L-Tryptophan, N-ethoxycarbonyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Technical Support Center: Purification of L-Tryptophan Methyl Ester Hydrochloride. (n.d.). Benchchem.
Sources
- 1. Reaction of tryptophan with carbohydrates: mechanistic studies on the formation of carbohydrate-derived beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability of N-(Methoxycarbonyl)-l-tryptophan methyl ester under acidic conditions
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with N-(Methoxycarbonyl)-l-tryptophan methyl ester, focusing on its stability under acidic conditions. It is designed to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results through a series of frequently asked questions, troubleshooting scenarios, and validated protocols.
Section 1: Foundational Knowledge - Understanding the Molecule
This section addresses the fundamental chemical properties of this compound that are critical for designing experiments.
Q1: What are the key structural features of this compound that influence its stability in acid?
This compound has three primary functional groups susceptible to acidic conditions. Understanding these is the first step in controlling its stability. The key sites are the N-α-methoxycarbonyl protecting group, the C-terminal methyl ester, and the indole side chain of the tryptophan residue.
Caption: Key acid-sensitive sites on the molecule.
-
N-Methoxycarbonyl (Moc) Group: This is a urethane-type protecting group. Like the more common tert-butyloxycarbonyl (Boc) group, it is designed to be removed under acidic conditions to liberate the free amine.[]
-
Methyl Ester: This group protects the C-terminal carboxylic acid. It is also susceptible to hydrolysis under acidic (or basic) conditions, which would yield the free carboxylic acid.[2]
-
Indole Side Chain: The indole ring in the tryptophan side chain is electron-rich and can be a site for unwanted side reactions, such as oxidation or alkylation, particularly under harsh acidic conditions.[3]
Q2: What are the primary degradation pathways for this compound in acid?
Under acidic conditions, two main competitive degradation pathways are expected: N-deprotection and ester hydrolysis. The mechanism for N-deprotection is generally faster and more common.
-
N-Deprotection (Cleavage of the Methoxycarbonyl Group): This is often the intended reaction. The acid protonates the carbonyl oxygen of the urethane, weakening the N-C bond. This leads to the formation of an unstable carbamic acid intermediate, which spontaneously decomposes into carbon dioxide and the free amine (as its corresponding salt).[4]
-
Ester Hydrolysis: The carbonyl oxygen of the methyl ester can also be protonated by acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process, if it occurs, results in the formation of N-(Methoxycarbonyl)-l-tryptophan and methanol.
Caption: Competing degradation pathways in acidic media.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound in acidic environments.
Q3: My reaction is showing multiple unexpected spots on TLC or peaks in HPLC. How do I identify the source of degradation?
The appearance of multiple products indicates either incomplete reaction or competing side reactions.
-
Scenario 1: A mix of starting material, N-deprotected product, and ester-hydrolyzed product.
-
Cause: The reaction conditions (time, temperature, acid strength) are not optimized. The rates of N-deprotection and ester hydrolysis might be similar under your current setup.
-
Solution: First, run control reactions. Subject the N-deprotected product (L-tryptophan methyl ester) and the ester-hydrolyzed product (N-(Methoxycarbonyl)-l-tryptophan), if available, to the same acidic conditions. This will help you confirm the stability of each product and identify subsequent degradation. Use a milder acid or lower the temperature to favor the kinetically preferred N-deprotection pathway.
-
-
Scenario 2: Products with different UV-Vis spectra or unexpected masses.
-
Cause: This strongly suggests degradation of the indole side chain. Strong acids can generate carbocation intermediates (e.g., from the deprotection of other molecules in your mixture) that can alkylate the electron-rich indole ring.[4]
-
Solution: Add a "scavenger" to your reaction mixture. Scavengers are nucleophilic compounds that trap reactive cationic species before they can react with the tryptophan side chain. Common scavengers include triethylsilane (TES), thioanisole, or water (in small amounts).
-
Q4: The deprotection of the N-methoxycarbonyl group is slow or incomplete. What can I do?
-
Cause A: Insufficient Acid Strength or Concentration. The methoxycarbonyl group is more stable than a Boc group and may require stronger acidic conditions for efficient removal.
-
Solution: Increase the concentration of the acid or switch to a stronger acid. For example, if you are using 4M HCl in dioxane with little success, you might consider using trifluoroacetic acid (TFA), which is a much stronger acid.[5]
-
-
Cause B: Inappropriate Solvent. The choice of solvent can influence the effective acidity of the reagent.
-
Solution: Ensure your solvent can solubilize both the substrate and the acid. Dichloromethane (DCM) or dioxane are common choices. Sometimes, a co-solvent is necessary.
-
Q5: I am observing significant hydrolysis of the methyl ester without removal of the N-protecting group. Why is this happening?
-
Cause: This scenario typically occurs under milder acidic conditions where there is a significant amount of water present. The activation energy for ester hydrolysis can be lower than that for Moc-group cleavage under these specific conditions.
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are dry. The absence of water will significantly disfavor the ester hydrolysis pathway.
-
Employ a Non-Aqueous Acid System: Use reagents like HCl in dioxane or TFA in DCM. These systems provide the necessary acidity to cleave the Moc group while minimizing the water available for ester hydrolysis.[4][5]
-
Section 3: Protocols and Methodologies
These protocols provide a framework for assessing stability and monitoring reactions.
Protocol 1: A Step-by-Step Guide for a Small-Scale Acid Stability Study
This protocol allows you to quickly assess the stability of your compound under various acidic conditions.
Objective: To determine the rate and extent of degradation of this compound under specific acidic conditions.
Materials:
-
This compound
-
Your chosen acid reagent (e.g., 20% TFA in DCM, 4M HCl in dioxane)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Analytical tools: HPLC or TLC setup
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or the reaction solvent) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, add a defined volume of the stock solution.
-
Time Zero (T=0) Sample: Take one vial, quench the reaction immediately with the basic solution before adding the acid, and extract the compound. Analyze this sample to get a baseline reading.
-
Initiate Reaction: To the remaining vials, add the acidic reagent at a controlled temperature (e.g., room temperature, 25°C). Start a timer.
-
Time-Point Sampling: At predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take one vial and quench the reaction by adding an excess of cold saturated sodium bicarbonate solution.
-
Workup: Extract the organic components with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Analysis: Re-dissolve the residue from each time point in a fixed volume of a suitable solvent (e.g., HPLC mobile phase) and analyze by HPLC or TLC to determine the percentage of remaining starting material and the formation of degradation products.
Caption: Workflow for an acid stability study.
Protocol 2: General Method for Monitoring Stability by RP-HPLC
High-Performance Liquid Chromatography is the preferred method for quantitative analysis of the stability of your compound.[6][7]
Objective: To separate and quantify the starting material from its potential degradation products.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like amino acid derivatives. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The acid sharpens peaks and ensures the amine products are protonated for consistent retention. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic solvent used to elute the compounds from the column. |
| Gradient | 10% to 90% B over 20 minutes | A gradient is necessary to elute both the more polar degradation products and the less polar starting material in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detection | UV at 280 nm | The tryptophan indole ring has a strong absorbance at this wavelength, allowing for sensitive detection.[6] |
| Injection Volume | 10 µL | A standard volume to avoid column overloading. |
Expected Elution Order:
-
L-tryptophan: (If both protecting groups are removed) - Most polar.
-
L-tryptophan methyl ester: (N-deprotected product)
-
N-(Methoxycarbonyl)-l-tryptophan: (Ester hydrolyzed product)
-
This compound: (Starting Material) - Least polar.
References
- George, S., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances, 10, 24017–24026.
- Yajima, H., & Fujii, N. (1981). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the American Chemical Society, 103(19), 5867–5871.
- Karwe, M. V., & Shinde, V. M. (1991). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 993-997.
- Organic Syntheses (n.d.). N-Boc-l-tryptophan methyl ester. Org. Synth. 2015, 92, 373.
- Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
Sources
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
stability of N-(Methoxycarbonyl)-l-tryptophan methyl ester under basic conditions
A Guide to Understanding and Managing Stability Under Basic Conditions
Welcome to the technical support center for N-(Methoxycarbonyl)-l-tryptophan methyl ester. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As Senior Application Scientists, we have compiled this resource to address common challenges and questions regarding the stability of this compound, particularly when exposed to basic conditions. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Stability
This compound is a valuable derivative of the essential amino acid l-tryptophan, frequently employed in peptide synthesis and as a building block in the development of complex pharmaceutical agents. The molecule possesses two key functional groups that are susceptible to base-mediated reactions: a methyl ester at the C-terminus and an N-methoxycarbonyl (carbamate) group protecting the alpha-amino group. Understanding the relative lability of these groups under your specific experimental conditions is paramount to avoiding unwanted side reactions, such as hydrolysis and epimerization, which can compromise the yield, purity, and chiral integrity of your target molecule.
This guide will walk you through the potential degradation pathways, provide answers to frequently asked questions, offer a troubleshooting guide for common experimental issues, and detail protocols for assessing the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under basic conditions?
A1: Under basic conditions, there are two primary degradation pathways to consider:
-
Hydrolysis of the Methyl Ester: This is typically the more facile reaction. The ester group is susceptible to saponification (base-catalyzed hydrolysis) to yield the corresponding carboxylate salt.[1][2] This reaction is generally irreversible under basic conditions because the resulting carboxylate is deprotonated and thus resistant to nucleophilic attack by the alcohol byproduct.[2]
-
Hydrolysis of the N-Methoxycarbonyl (Carbamate) Group: The carbamate linkage is generally more stable to basic conditions than the ester linkage. However, prolonged exposure to strong bases or elevated temperatures can lead to its cleavage, yielding l-tryptophan methyl ester.
The relative rates of these two hydrolysis reactions will depend on the specific conditions employed (e.g., pH, temperature, solvent, and the nature of the base).
Q2: What is epimerization, and why is it a concern for this molecule?
A2: Epimerization is the change in the configuration of one of several stereocenters in a molecule. For this compound, the concern is racemization at the alpha-carbon (the carbon bearing the amino and carboxyl groups), which would lead to the formation of the unwanted D-enantiomer. This occurs when a base abstracts the acidic proton from the alpha-carbon, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.[3] The presence of the D-isomer can have significant, and often detrimental, effects on the biological activity of peptides and pharmaceutical compounds.
Q3: Which factors have the most significant impact on the stability of this compound in a basic environment?
A3: Several factors critically influence the stability of the compound:
-
pH/Base Strength: Higher pH (i.e., stronger or more concentrated base) will accelerate the rate of both hydrolysis and epimerization.[4][5]
-
Temperature: Increased temperature significantly increases the rate of degradation reactions.[6]
-
Solvent: The choice of solvent can influence reaction rates. For instance, the presence of water is necessary for hydrolysis. The polarity of the solvent can also affect the stability of intermediates.
-
Reaction Time: The longer the compound is exposed to basic conditions, the greater the extent of degradation and epimerization will be.
-
Steric Hindrance: While not directly modifiable for this molecule, it's a general principle that sterically hindered esters hydrolyze more slowly.
Q4: Is the indole ring of the tryptophan side chain reactive under basic conditions?
A4: The indole ring itself is relatively stable under non-oxidative basic conditions. The primary concerns remain hydrolysis at the ester and carbamate groups and epimerization at the alpha-carbon. However, in the presence of oxidizing agents, the indole ring is susceptible to degradation.[7]
Visualizing the Degradation Pathways
To better understand the potential transformations of this compound under basic conditions, the following diagrams illustrate the key chemical structures and degradation pathways.
Caption: Chemical structure and primary degradation pathways.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound under basic conditions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Ester Hydrolysis: The reaction conditions are too harsh (e.g., high pH, high temperature, long reaction time), leading to saponification of the methyl ester. 2. Carbamate Cleavage: Use of a very strong base or excessive heat is cleaving the N-methoxycarbonyl protecting group. | 1. Modify Reaction Conditions: - Lower the temperature. - Use a weaker or more sterically hindered base (e.g., N,N-diisopropylethylamine (DIPEA) instead of NaOH or KOH).[8] - Reduce the reaction time by monitoring the reaction closely (e.g., by TLC or HPLC). 2. Protect the Carboxylic Acid: If the free acid is the desired product, ensure complete saponification. If the ester is needed for subsequent steps, avoid aqueous bases where possible. |
| Presence of multiple spots on TLC or unexpected peaks in HPLC/LC-MS | 1. Mixture of Starting Material and Products: Incomplete reaction or degradation. 2. Formation of Both Ester and Carbamate Hydrolysis Products: Conditions are harsh enough to cause both degradation pathways to occur. 3. Epimerization: Formation of the D-diastereomer, which may or may not be separable from the L-isomer on a standard C18 column. | 1. Optimize Reaction Time and Stoichiometry: Ensure the reaction goes to completion without significant degradation. 2. Analyze by LC-MS: Identify the masses of the impurities to confirm their identity as hydrolysis or epimerization products. 3. Use Chiral HPLC: Employ a chiral column to determine if epimerization has occurred. |
| Loss of Optical Purity / Presence of D-isomer | 1. Epimerization: The basic conditions are causing abstraction of the alpha-proton, leading to racemization. This is more likely with stronger bases and in certain solvents. | 1. Use a Non-Nucleophilic, Hindered Base: Bases like DIPEA or 2,4,6-collidine are less likely to cause epimerization than smaller, stronger bases like NaOH or triethylamine.[8] 2. Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 3. Change Solvent: The choice of solvent can influence the rate of epimerization. Aprotic solvents may be preferable in some cases. |
| Inconsistent reaction outcomes | 1. Variability in Reagent Quality: Moisture in solvents or degradation of the base. 2. Inconsistent Temperature Control: Fluctuations in reaction temperature. 3. Oxygen Sensitivity: While the primary concerns are hydrolysis and epimerization, tryptophan derivatives can be sensitive to oxidation. | 1. Use Anhydrous Solvents and Fresh Reagents: Ensure all reagents are of high quality and stored properly. 2. Maintain Strict Temperature Control: Use a reliable temperature-controlled bath. 3. Perform Reactions Under Inert Atmosphere: If oxidation is suspected, conduct the reaction under nitrogen or argon. |
Experimental Protocols
To assist you in evaluating the stability of this compound under your specific conditions, we provide the following detailed protocols.
Protocol 1: General Stability Assessment via HPLC
This protocol allows for the monitoring of the degradation of the parent compound over time under a specific set of basic conditions.
Workflow Diagram:
Caption: Workflow for stability assessment by HPLC.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile.
-
Preparation of Basic Solutions: Prepare a series of aqueous buffers at your desired pH values (e.g., pH 8, 9, 10, 11). Ensure the buffer system is appropriate for the chosen pH range.
-
Initiation of the Stability Study: In a thermostated vessel at the desired temperature (e.g., 25°C or 37°C), add a small volume of the stock solution to the basic buffer to achieve the desired final concentration (e.g., 50 µg/mL).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the degradation by adding the aliquot to a solution that neutralizes the base (e.g., a phosphate buffer at pH 2-3).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC (RP-HPLC). Use a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid). Monitor the peak area of the parent compound at an appropriate UV wavelength (e.g., 280 nm).
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this plot, you can determine the degradation kinetics and the half-life (t½) of the compound under those specific conditions.
Protocol 2: Assessment of Epimerization via Chiral HPLC
This protocol is essential to determine if your experimental conditions are compromising the chiral integrity of the molecule.
Methodology:
-
Expose Compound to Basic Conditions: Subject a sample of this compound to the basic conditions you intend to use in your experiment for the planned duration.
-
Work-up: After the specified time, neutralize the reaction mixture and extract the compound into a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate it under reduced pressure.
-
Chiral HPLC Analysis: Dissolve the residue in the mobile phase and analyze it using a chiral HPLC method.
-
Column Selection: A variety of chiral stationary phases (CSPs) are available. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often a good starting point for tryptophan derivatives.
-
Mobile Phase: The mobile phase will depend on the column chosen. For polysaccharide columns, a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is common. Small amounts of an acidic or basic modifier may be needed to improve peak shape.
-
Detection: Use UV detection at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis: Compare the chromatogram of the test sample to that of an authentic standard of this compound. The appearance of a second peak corresponding to the D-isomer will indicate that epimerization has occurred. The peak areas can be used to quantify the extent of epimerization (enantiomeric excess).
By implementing these protocols and considering the information provided in this guide, you will be better equipped to design robust experiments, troubleshoot unexpected results, and ensure the quality and integrity of your research when working with this compound under basic conditions.
References
- This reference is not available.
- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
- This reference is not available.
- This reference is not available.
- Jordan, F., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PMC.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Teshome, B., et al. (2021). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate.
- This reference is not available.
- Jida, M. (2022). Epimerisation in Peptide Synthesis. PMC.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube.
- This reference is not available.
- Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
Sources
- 1. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The stereospecificity and catalytic efficiency of the tryptophan synthase-catalysed exchange of the α-protons of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The basic hydrolysis of amino acid esters | Semantic Scholar [semanticscholar.org]
- 6. Nα-甲氧羰基-L-色氨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalytic synthesis of β-hydroxy tryptophan regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(Methoxycarbonyl)-l-tryptophan methyl ester
Welcome to the technical support center for N-(Methoxycarbonyl)-l-tryptophan methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable tryptophan derivative. Here, we move beyond simple protocols to explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions in your own laboratory settings.
Overview of Purification Challenges
This compound, while a stable compound under proper conditions, presents unique purification challenges stemming from its structural features: the sensitive indole ring, two ester functionalities, and its moderate polarity. Common hurdles include removing closely-related impurities, preventing degradation, and maximizing yield. This guide provides a structured approach to overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on your synthetic route. However, common impurities include:
-
Unreacted Starting Materials: L-tryptophan methyl ester or N-(Methoxycarbonyl)-l-tryptophan if the final esterification was incomplete.
-
Reagent Byproducts: Byproducts from the methoxycarbonylation step (e.g., from methyl chloroformate).
-
Di-substituted Products: Potential for reaction on the indole nitrogen if it was not protected or if conditions were harsh.
-
Oxidized Tryptophan Species: The indole ring is susceptible to oxidation, which can lead to a variety of colored impurities, such as N-formylkynurenine.[1] This is often exacerbated by exposure to air and light over prolonged periods.
-
Oligomerization Products: Acidic or basic conditions during workup can sometimes lead to side reactions and the formation of dimers or other oligomers.[2]
Q2: My purified product is slightly yellow or pink. Is this normal? How can I remove the color?
A2: A persistent color often indicates trace levels of oxidized impurities. While a very faint color might be acceptable for some applications, it typically signifies a purity of <98%. To remove the color:
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.
-
Chromatography: Flash column chromatography is highly effective at removing these polar, colored impurities. They will either remain at the baseline or elute much later than your product.
Q3: What is the best general-purpose solvent system for flash chromatography of this compound?
A3: A good starting point for silica gel flash chromatography is a gradient of ethyl acetate in hexanes or heptane. Based on similar compounds, a system like 5% acetone, 15% dichloromethane, and 80% hexanes has been shown to be effective.[3] Always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent ratio for your specific crude material. The goal is to achieve a retention factor (Rf) for your product of approximately 0.2-0.3 for good separation.
Troubleshooting Guide: In-Depth Solutions
This section addresses more complex problems that require a systematic approach to diagnose and solve.
Problem Area 1: Low Final Yield
Low yield is one of the most common frustrations in organic synthesis and purification.[4][5] The key is to identify where the product is being lost.
Caption: A logical workflow for troubleshooting low purification yield.
Q: My crude product shows a clean conversion, but my yield after recrystallization is below 50%. What's happening?
A: This classic issue points directly to the recrystallization process itself.[6]
-
Causality: The primary goal of recrystallization is purification, not quantitative recovery. Yield is sacrificed for purity. The most likely cause is that your product has high solubility in the chosen solvent even at low temperatures, or you used an excessive volume of solvent.
-
Solution:
-
Recover from Mother Liquor: Do not discard the filtrate (mother liquor) after crystallization. Concentrate it by 50-75% using a rotary evaporator and cool it again to obtain a second crop of crystals. This second crop may be slightly less pure but can significantly boost your overall yield.
-
Solvent System Optimization: For future attempts, perform a thorough solvent screen. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For this compound, consider solvent mixtures like ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.[8]
-
Problem Area 2: Persistent Impurities After Purification
Sometimes, an impurity is so chemically similar to the product that standard purification methods fail.
Q: I've performed flash chromatography, but one specific impurity co-elutes with my product. How can I separate them?
A: Co-elution means the impurity and your product have nearly identical affinities for the stationary phase in your chosen mobile phase. To achieve separation, you must alter the chemical environment.
-
Causality: Separation in chromatography is governed by differences in polarity, size, and specific interactions. If polarity is too similar, you must exploit other properties.
-
Solutions:
-
Change Mobile Phase Selectivity: If you are using an ethyl acetate/hexane system, switch to a system with a different solvent class. For example, replace ethyl acetate with a mixture of dichloromethane and a small amount of methanol. This changes the hydrogen bonding and dipole-dipole interactions, which can often resolve closely-eluting spots.
-
Switch to a Different Stationary Phase: If changing the mobile phase fails, the issue may require a different stationary phase. Consider using reverse-phase (C18) chromatography. In this technique, the separation is based on hydrophobicity. Your non-polar product will be retained more strongly than polar impurities, completely reversing the elution profile seen on silica gel.
-
Recrystallization: If the impurity is present at a low level (<10%), a carefully executed recrystallization can be highly effective. The impurity will ideally remain in the mother liquor, leaving you with high-purity crystals.[9]
-
Problem Area 3: Product Degradation During Purification
The tryptophan indole ring is sensitive to acidic conditions and oxidation.[2][10]
Q: My product looks clean by NMR immediately after the reaction, but after leaving it on a silica gel column overnight, I see multiple new spots on my TLC. What happened?
A: You are likely observing on-column degradation.
-
Causality: Standard silica gel is slightly acidic (pH ~4-5). Prolonged exposure of the acid-sensitive indole ring of your tryptophan derivative to the silica surface can catalyze decomposition reactions.
-
Solutions:
-
Speed is Key: Do not let your compound sit on the column for extended periods. Prepare everything in advance so you can load, run, and elute your compound as quickly as possible.
-
Use Deactivated Silica: You can neutralize the silica gel before use. Prepare a slurry of silica in your starting eluent and add ~1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface, preventing degradation of sensitive compounds.
-
Alternative Chromatography Media: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.
-
Experimental Protocols
Protocol 1: High-Recovery Flash Column Chromatography
This protocol is optimized for purifying 1-5 grams of crude this compound.
-
TLC Analysis:
-
Dissolve a small sample of your crude material in dichloromethane.
-
Spot on a silica TLC plate and elute with three different solvent systems to find the optimal one (e.g., 30% EtOAc/Hexane, 50% EtOAc/Hexane, 5% MeOH/DCM).
-
The ideal system gives your product an Rf of ~0.25.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Pack the column using the "wet" method: fill the column with your starting eluent, then slowly pour in a slurry of silica gel in the same eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel (approx. 1-2 times the weight of your crude product).
-
Add your dissolved product to this silica and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is called "dry loading."
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system (low polarity).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product.
-
Once your product begins to elute, you may switch to an isocratic (constant) solvent system to ensure good separation.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Optimized Recrystallization for High Purity
This protocol is designed to maximize purity, potentially at the expense of a single-crop yield.
-
Solvent Selection:
-
Place a small amount of your crude material (20-30 mg) into several test tubes.
-
Add a small amount (0.5 mL) of different solvents or solvent mixtures (e.g., isopropanol, ethyl acetate, toluene, ethyl acetate/heptane).
-
Find a solvent that does not dissolve the compound at room temperature but dissolves it completely upon heating. This is your ideal solvent.[6]
-
-
Dissolution:
-
Place the bulk of your crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., in a hot water bath) and stirring.
-
Stop adding solvent as soon as all the solid has dissolved. Using the absolute minimum amount of hot solvent is critical for good recovery.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Rapid cooling often leads to the formation of small, impure crystals or "oiling out".[6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Data Summary Table
| Purification Method | Typical Purity | Typical Recovery | Key Strengths | Key Weaknesses |
| Flash Chromatography | 95-99.5% | 80-95% | Excellent for complex mixtures, high resolution. | Can be time-consuming, potential for degradation. |
| Recrystallization | >99% | 50-85% | Yields very high purity, scalable. | Lower initial recovery, requires good solvent screen. |
| Preparative HPLC (RP-C18) | >99.5% | 70-90% | Highest resolution, separates very similar compounds. | Expensive, lower capacity, requires lyophilization. |
References
- Movassaghi, M., et al. (2012). Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)
- Zhang, H., et al. (2019). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron Letters, 60(15), 1081-1084. [Link]
- Google Patents. (2013). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
- Wang, J., et al. (2018). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. International Journal of Environmental Research and Public Health, 15(12), 2686. [Link]
- Google Patents. (2015). CN105037240B - The preparation method of tryptophan esters hydrochloride.
- PubChem. (n.d.). This compound.
- Li, F., et al. (2020). Challenges and solutions for the downstream purification of therapeutic proteins. Chinese Journal of Chemical Engineering, 28(11), 2735-2746. [Link]
- Google Patents. (2015). CN105037240A - Preparing method for tryptophan ester hydrochloride.
- Godel, A., et al. (2013). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Journal of Pharmaceutical and Biomedical Analysis, 83, 139-146. [Link]
- Pashaei, B., et al. (2019). L-(+)-Tryptophan methyl ester derived polymeric microbeads as an efficient heterogeneous catalyst for green synthesis of 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles. Scientific Reports, 9, 13865. [Link]
- Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Synapse. [Link]
- Pharmaffiliates. (n.d.). Tryptophan-impurities.
- Wang, L., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1062430. [Link]
- Klarskov, K., et al. (1999). Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan. Journal of Agricultural and Food Chemistry, 47(12), 5097-5104. [Link]
- Google Patents. (1991). US5057615A - Process for purifying tryptophan.
- Hjelm, F., et al. (2012). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 7(9), 1108-1123. [Link]
- Kovar, K., et al. (2024). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Processes, 12(3), 511. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. neb.com [neb.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Safeguarding Tryptophan Integrity in Peptide Synthesis
A Senior Application Scientist's Guide to Preventing Indole Modification
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in solid-phase peptide synthesis (SPPS): the modification of the tryptophan (Trp) indole side chain. The unique reactivity of the indole nucleus makes it susceptible to several side reactions, particularly oxidation and alkylation, during the synthesis and cleavage steps. These modifications can lead to impurities, reduced yield, and altered biological activity of the final peptide.
This resource provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the integrity of your tryptophan-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common modifications of tryptophan during peptide synthesis?
A1: The two most prevalent modifications of the tryptophan indole side chain during SPPS are oxidation and alkylation. Oxidation can occur through exposure to air, light, or reactive oxygen species, leading to products like N-formylkynurenine (+32 Da), kynurenine (+4 Da), or hydroxytryptophan (+16 Da)[1][2]. Alkylation, particularly tert-butylation, is a significant issue during the final acidic cleavage step, where carbocations generated from protecting groups (e.g., from Arg(Pbf)) or the resin linker can attack the electron-rich indole ring[3][4].
Q2: I'm seeing unexpected peaks in my HPLC/MS analysis of a Trp-containing peptide. How can I identify if they are tryptophan modifications?
A2: Mass spectrometry (MS) is the most definitive method to identify tryptophan modifications[1][3]. Look for specific mass additions to your peptide's molecular weight. For example:
-
+16 Da: Suggests the addition of a single oxygen atom, such as the formation of hydroxytryptophan[1][2].
-
+32 Da: Can indicate the formation of N-formylkynurenine or sulfinic acid if cysteine is also present[1][2].
-
+56 Da: A common indicator of tert-butylation of the indole ring.
-
+4 Da: May correspond to the formation of kynurenine[2].
Tandem MS (MS/MS) can further pinpoint the modification to the specific tryptophan residue within your peptide sequence[1].
Q3: Is it necessary to use a protecting group for the tryptophan indole side chain?
A3: While tryptophan can be used without indole protection in both Boc and Fmoc chemistries, it is highly recommended to use a protecting group to minimize side reactions, especially for complex peptides or those containing other sensitive residues[5]. The use of an indole-protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, significantly reduces the risk of alkylation and oxidation during synthesis and cleavage[4][5][6].
Q4: How should I store my final tryptophan-containing peptide to ensure its stability?
A4: To prevent post-synthesis oxidation, lyophilized tryptophan-containing peptides should be stored at -20°C or -80°C in a dark, desiccated environment[1]. It is also advisable to store them in an airtight container purged with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture[1]. For peptides in solution, use de-gassed buffers, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store frozen at -80°C[1].
Troubleshooting Guide: Diagnosing and Preventing Tryptophan Modification
This section provides a detailed breakdown of the common tryptophan side reactions, their mechanisms, and actionable strategies for their prevention.
Indole Alkylation: The Carbocation Menace
Alkylation of the tryptophan indole ring is a major side reaction that primarily occurs during the final acid cleavage step. The highly acidic environment, typically using trifluoroacetic acid (TFA), generates reactive carbocations from acid-labile side-chain protecting groups and the resin linker. These electrophilic species can then attack the nucleophilic indole ring of tryptophan.
Common Sources of Alkylating Agents:
-
Arginine Protecting Groups: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups on arginine residues are notorious sources of carbocations upon cleavage[4][5].
-
tert-Butyl Groups: From protecting groups on Asp, Glu, Thr, Ser, and Tyr residues.
-
Resin Linker: Linkers like the Wang linker can also be a source of alkylating species[7][8].
Visualizing the Alkylation Problem
Caption: The pathway of tryptophan alkylation during TFA cleavage.
Prevention Strategies for Alkylation:
Strategy 1: Indole Nitrogen Protection
The most effective way to prevent indole alkylation is to use a tryptophan derivative with a protecting group on the indole nitrogen.
| Protecting Group | Chemistry | Advantages | Considerations |
| Boc (tert-Butyloxycarbonyl) | Fmoc | Excellent protection against alkylation. The Boc group is cleaved by TFA, but the initial cleavage product protects the indole ring from further alkylation.[5] | The gold standard for preventing alkylation in Fmoc synthesis. |
| For (Formyl) | Boc | Provides good protection. | Must be removed prior to cleavage with reagents other than HF.[5] Can be removed with a piperidine solution.[6] |
Strategy 2: Optimized Cleavage Cocktails with Scavengers
Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "scavenge" or trap the reactive carbocations before they can modify tryptophan.
| Scavenger Cocktail | Composition | Primary Use Case |
| Reagent K [9][10] | TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5) | A general-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[9][10] |
| Reagent R [11] | TFA/thioanisole/EDT/anisole (90:5:3:2) | Especially effective for peptides containing Arg(Pbf/Pmc) and Trp.[11] |
| TFA/TIS/Water | TFA/triisopropylsilane/water (95:2.5:2.5) | A common and effective non-malodorous cocktail when using Trp(Boc).[12] |
Experimental Protocol: Cleavage of a Trp-Containing Peptide using Reagent K
-
Preparation: Prepare Reagent K fresh by combining trifluoroacetic acid (82.5% v/v), phenol (5% v/v), water (5% v/v), thioanisole (5% v/v), and 1,2-ethanedithiol (2.5% v/v)[10].
-
Resin Treatment: Suspend the peptide-resin in Reagent K (10-40 mL per gram of resin)[10].
-
Reaction: Stir the mixture at room temperature for 1 to 2.5 hours. Peptides with multiple arginine residues may require longer deprotection times[10].
-
Filtration: Filter the resin and wash with fresh TFA.
-
Precipitation: Combine the filtrates and add cold methyl tert-butyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge or filter to collect the crude peptide.
Indole Oxidation: A Silent Threat
The indole ring of tryptophan is susceptible to oxidation, which can occur at various stages, from synthesis and cleavage to storage and handling of the final peptide.
Causes of Oxidation:
-
Exposure to atmospheric oxygen.
-
Presence of oxidizing agents or metal ions.
-
Exposure to light.
Visualizing Tryptophan Oxidation
Caption: Factors leading to the oxidation of the tryptophan indole ring.
Prevention Strategies for Oxidation:
Strategy 1: Use of Antioxidants in Buffers
When working with tryptophan-containing peptides in solution, the addition of antioxidants to the buffers can help prevent oxidation.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): These reducing agents can help maintain a reducing environment.
-
Scavengers in Cleavage: The use of scavengers like 1,2-ethanedithiol (EDT) in the cleavage cocktail also helps to prevent oxidation during this critical step[13].
Strategy 2: Proper Handling and Storage
-
Degassed Buffers: Use buffers that have been degassed by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Light Protection: Protect tryptophan-containing peptides and their solutions from light by using amber vials or wrapping containers in foil.
-
Inert Atmosphere: During lyophilization and storage, purge containers with an inert gas[1].
Experimental Protocol: Handling and Dissolving Oxidation-Prone Peptides
-
Buffer Preparation: Prepare your desired buffer and degas it by sparging with argon or nitrogen for at least 15-20 minutes.
-
Peptide Weighing: Weigh the lyophilized peptide quickly in a controlled environment to minimize exposure to air and humidity.
-
Dissolution: Dissolve the peptide in the degassed buffer. If the peptide is difficult to dissolve, sonication in a cold water bath can be used.
-
Aliquoting: Immediately aliquot the peptide solution into single-use volumes in amber microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C[1].
By implementing these preventative measures and troubleshooting strategies, you can significantly improve the purity and yield of your tryptophan-containing peptides, ensuring the integrity of your research and development efforts.
References
- Vertex AI Search, based on "Amino Acid Deriv
- Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.
- Sivakama Sundari, C., Chakraborty, K., Nagaraj, R., & Jagannadham, M. V. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein and Peptide Letters, 17(2), 168–171.
- ResearchGate, based on "A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purific
- Karlström, A., & Undén, A. (1996). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
- Aapptec Peptides, based on "Cleavage Cocktails; Reagent B".
- BenchChem, based on "Technical Support Center: Preventing Oxidation of Cysteine and Tryptophan Residues in Peptides".
- National Institutes of Health, based on "Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allyl
- PubMed, based on "A side-reaction in the SPPS of Trp-containing peptides".
- Chorev, M., & Klausner, Y. S. (1976). Protection of Tryptophan in Peptide Synthesis. The Use of Crown Ethers.
- National Institutes of Health, based on "Peptide cyclization via late-stage functionaliz
- ResearchGate, based on "Prevention of Tryptophan Oxidation During Iodin
- ResearchGate, based on "Late-stage modification of peptides containing the Trp side chain".
- Vertex AI Search, based on "General TFA cleavage of the Trp-containing peptide synthesized on Wang resin".
- Google Patents, based on "Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures".
- Journal of the Chemical Society, Chemical Communications (RSC Publishing), based on "Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage".
- Aapptec Peptides, based on "Technical Support Inform
- Vertex AI Search, based on "Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1".
- BenchChem, based on "Avoiding oxidation of the tryptophan residue in Gly-Trp-Gly".
- Tetrahedron Letters, based on "ElectronicsAndBooks".
- ResearchGate, based on "(PDF) A side-reaction in the SPPS of Trp-containing peptides".
- ResearchGate, based on "Cleavage, Deprotection, and Isol
- AAPPTEC, based on "Aggregation, Racemization and Side Reactions in Peptide Synthesis".
- National Institutes of Health, based on "Introduction to Peptide Synthesis".
- Semantic Scholar, based on "Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis".
- CEM Corporation - YouTube, based on "SPPS Reagents Explained: A Complete Guide".
- BenchChem, based on "A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis".
- Sigma-Aldrich, based on "Fmoc Resin Cleavage and Deprotection".
- ACS Publications, based on "Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkyl
- ACS Publications, based on "Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process | Journal of the American Chemical Society".
- National Institutes of Health, based on "Clickable tryptophan modification for late-stage diversification of n
- ResearchGate, based on "Discovery and establishment of late-stage... | Download Scientific Diagram".
- Organic & Biomolecular Chemistry (RSC Publishing)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
detection and identification of byproducts in N-(Methoxycarbonyl)-l-tryptophan methyl ester reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(Methoxycarbonyl)-l-tryptophan methyl ester. This guide is designed to provide expert insights and practical troubleshooting advice for the detection and identification of byproducts in reactions involving this versatile tryptophan derivative. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your work, providing a logical framework for diagnosis and resolution.
Issue 1: An Unexpected Spot Appears on My TLC Plate.
You are running a reaction, and thin-layer chromatography (TLC) analysis reveals a new spot in addition to your starting material and expected product.
Possible Causes & Troubleshooting Steps:
-
Oxidation of the Indole Ring: The tryptophan indole nucleus is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This is one of the most common sources of byproducts.
-
Immediate Action: Run a control experiment where you stir the starting material under the reaction conditions but without a key reagent. If the spot appears, oxidation is a likely cause.
-
Identification: Oxidized byproducts often have different polarity. Key oxidation products include N-formylkynurenine (NFK), kynurenine (KYN), and various hydroxytryptophans.[1][2][3] These can sometimes be visualized directly on TLC if they are chromophoric.
-
Solution:
-
Degas your solvents thoroughly (e.g., by sparging with argon or nitrogen) before use.
-
Run reactions under an inert atmosphere (N₂ or Ar).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Consider adding an antioxidant like ascorbic acid in trace amounts if compatible with your reaction chemistry.[4]
-
-
-
Epimerization or Diastereomer Formation: If your reaction involves creating a new stereocenter (e.g., in a Pictet-Spengler reaction), the unexpected spot could be a diastereomer of your desired product.[5][6]
-
Immediate Action: Check the literature for the specific reaction you are performing. Diastereoselectivity in reactions like the Pictet-Spengler is often highly dependent on reaction conditions.
-
Identification: Diastereomers can often be separated by chromatography. A careful analysis of the crude ¹H NMR spectrum may show duplicate signals for certain protons.
-
Solution:
-
Adjust the reaction temperature. Kinetically controlled products are often favored at lower temperatures, while thermodynamic products may dominate at higher temperatures.[5][7]
-
Vary the solvent. Solvent polarity can significantly influence the stereochemical outcome of the reaction.[6]
-
Modify the catalyst or acid used, as this can also direct stereoselectivity.[7]
-
-
-
Incomplete Reaction or Degradation of Starting Material: The spot could be an intermediate or a degradation product of your starting material.
-
Immediate Action: Compare the Rf value of the new spot to your starting material. Also, check the purity of the starting this compound before beginning the reaction.
-
Identification: LC-MS is an excellent tool to quickly get a mass for the unknown spot, which can help in its identification.
-
Solution:
-
Ensure all reagents are pure and dry.
-
Carefully control the reaction temperature and addition rates of reagents.
-
-
Issue 2: My Final Product has a Low Yield and a Complex ¹H NMR Spectrum.
After purification, the yield is lower than expected, and the NMR spectrum shows more peaks than anticipated, suggesting the presence of impurities that co-elute with your product.
Possible Causes & Troubleshooting Steps:
-
Formation of Multiple Oxidation Products: If oxidation has occurred, you may have a mixture of several byproducts (NFK, KYN, hydroxytryptophans) that are difficult to separate from your main product due to similar polarities.[3][8][9]
-
Immediate Action: Acquire a high-resolution mass spectrum (HRMS) of your "pure" product. This can reveal the presence of species with mass differences corresponding to the addition of oxygen atoms (+16 Da for hydroxylation, +32 Da for dioxidation) or other oxidative transformations.
-
Identification Protocol:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).
-
Inject onto a reverse-phase HPLC (RP-HPLC) system coupled to a mass spectrometer.[8]
-
Use a gradient elution to try and separate the components.
-
Analyze the mass spectra of any minor peaks to identify potential oxidized species.
-
-
Solution:
-
Implement the preventative measures for oxidation described in Issue 1.
-
Optimize your purification method. A different stationary phase in your column chromatography or a different solvent system for recrystallization may be necessary.
-
-
-
Side Reactions Involving Protecting Groups: The methoxycarbonyl protecting group, while generally stable, can participate in or be cleaved under certain conditions, leading to byproducts.
-
Immediate Action: Check your reaction conditions for strong acids or bases, or high temperatures, which might lead to hydrolysis of the ester or carbamate.
-
Identification: Look for peaks in the NMR corresponding to the unprotected tryptophan or other derivatives. Mass spectrometry can confirm the loss of the methoxycarbonyl group.
-
Solution:
-
Use milder reaction conditions if possible.
-
If harsh conditions are necessary, consider a more robust protecting group strategy for your synthesis.
-
-
-
Pictet-Spengler Related Byproducts: In the context of a Pictet-Spengler reaction, besides diastereomers, other side reactions can occur, especially under harsh acidic conditions or with reactive aldehydes.[10][11]
-
Immediate Action: Re-examine the literature for byproducts specific to the aldehyde you are using with tryptophan derivatives.
-
Identification: 2D NMR techniques (like COSY and HMBC) can be invaluable in elucidating the structure of complex, unexpected byproducts.
-
Solution:
-
Screen different acid catalysts and concentrations.
-
Adjust the stoichiometry of the reactants.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should be aware of when working with this compound?
A1: The most common byproducts arise from the reactivity of the indole ring. You should primarily be vigilant for:
-
Oxidation Products: N-formylkynurenine (NFK), kynurenine (KYN), and mono- or dihydroxytryptophan derivatives are the most frequently observed.[1][2][9] These result from exposure to air, light, or oxidizing reagents.
-
Diastereomers: In reactions that form a new stereocenter, such as the Pictet-Spengler reaction, the formation of both cis and trans diastereomers is a significant possibility.[5][6][12]
-
Alkylation Products: In the presence of strong electrophiles or carbocations (for instance, from other protecting groups in your substrate), the indole nitrogen or carbon atoms can be alkylated.[13][14][15]
Q2: Which analytical techniques are best for identifying these byproducts?
A2: A multi-pronged analytical approach is the gold standard.[16]
-
High-Performance Liquid Chromatography (HPLC): Especially reverse-phase HPLC (RP-HPLC), is excellent for separating the parent compound from more polar oxidized byproducts.[8][17]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is the most powerful tool for identifying byproducts by providing molecular weight information, which can confirm oxidation, loss of protecting groups, or other modifications.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of your main product and can reveal the presence of impurities. For complex mixtures or novel byproducts, 2D NMR techniques are crucial for full structural elucidation.
Q3: How can I prevent the formation of byproducts during a Pictet-Spengler reaction?
A3: To control byproduct formation and improve diastereoselectivity in a Pictet-Spengler reaction:
-
Control Temperature: Lower temperatures often favor the kinetically controlled cis product.[5]
-
Choose Your Solvent Wisely: The choice of solvent (e.g., protic vs. aprotic) can have a dramatic effect on the diastereomeric ratio.[6]
-
Use an Inert Atmosphere: To prevent concurrent oxidation of the tryptophan moiety, always run the reaction under nitrogen or argon.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Brønsted acids are commonly used, and their strength can influence the reaction outcome.[7]
Q4: My this compound starting material shows a few small impurities by HPLC. Can I still use it?
A4: It is highly recommended to use starting material of the highest possible purity (≥98%). Impurities in the starting material can lead to the formation of additional byproducts that complicate purification and may even inhibit your desired reaction. If you suspect impurities, it is best to purify the starting material by recrystallization or column chromatography before use. Common impurities can include unreacted L-tryptophan or byproducts from the protection step.[18]
Visual Guides and Data
Key Reaction Pathways and Workflows
Data Summary Table
Table 1: Common Analytical Methods for Byproduct Detection
| Analytical Technique | Purpose | Common Observations for Byproducts |
| TLC | Quick reaction monitoring | Appearance of new spots with different Rf values. Oxidized products are often more polar (lower Rf). |
| RP-HPLC | Purity assessment and separation | Byproduct peaks eluting before or after the main product peak. Oxidized byproducts typically have shorter retention times.[8] |
| LC-MS | Identification of byproducts | Detection of masses corresponding to expected byproducts (e.g., M+16 for hydroxylation, M+32 for NFK).[9] |
| ¹H NMR | Structural verification | Appearance of unexpected signals, complex aromatic regions, or duplicate sets of peaks for diastereomers. |
| HRMS | Unambiguous formula determination | Precise mass measurement to confirm the elemental composition of an unknown byproduct. |
References
- Yang, Y. et al. (2007). Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography.
- Mishra, B. et al. (2014). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. Antioxidants & Redox Signaling, 21(5), 783-797.
- Karakawa, S. et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4453.
- Domingues, M. R. M. et al. (2003). Identification of oxidation products and free radicals of tryptophan by mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(5), 485-493.
- Finley, E. L. et al. (1998).
- Finley, E. L. et al. (1998). Identification of tryptophan oxidation products in bovine alpha-crystallin. Protein Science, 7(11), 2391-2397.
- Wikipedia. Pictet–Spengler reaction.
- BenchChem (2025). Technical Support Center: Purification of N-Boc-6-methyl-L-tryptophan. BenchChem Technical Guides.
- Simat, T. J. & Steinhart, H. (1998). Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan.
- Wong, W. S. D. et al. (1985). Determination of tryptophan as the reduced derivative by acid hydrolysis and chromatography. Analytical Biochemistry, 149(1), 58-67.
- Amaike, K. et al. (2015). Direct C7 Functionalization of Tryptophan. Organic Syntheses, 92, 373-387.
- Pharmaffiliates. Tryptophan-impurities.
- Lacerda, P. S. S. et al. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 22(8), 1256.
- D'Agostino, M. et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765.
- Chemical Suppliers. N-Boc-L-tryptophan methyl ester, 96%.
- Li, M. et al. (2023).
- Berzetei-Gurske, I. et al. (2011). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. The Journal of Organic Chemistry, 76(8), 2545-2554.
- Pharmaffiliates. Tryptophan-impurities.
- Friedman, M. & Finley, J. W. (1971). Methods of Tryptophan Analysis. Journal of Agricultural and Food Chemistry, 19(4), 626-631.
- Andersen, C. B. et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Molecules, 24(22), 4157.
- Toronto Research Chemicals. Tryptophan Impurity 23 (Fmoc-D-Trp(Boc)-OH).
- Pharmaffiliates. Tryptophan-impurities.
- Junk, L. et al. (2018). Synthesis of Modified Tryptophan Derivatives. Targets in Heterocyclic Systems, 22, 328-354.
- PubChem. This compound.
- Giraud, M. et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
- Giraud, M. et al. (1999). A side-reaction in the SPPS of Trp-containing peptides.
- Karakawa, S. et al. (2022). Detection of impurities in dietary supplements containing L-tryptophan.
- Jaeger, E. et al. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(12), 1617-1628.
- ChemBK. This compound.
- Jiskoot, W. et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(12), 3579-3588.
- Ghorai, M. K. et al. (2019). C–H arylation of tryptophan: transformation of the directing group into an activated amide. Organic & Biomolecular Chemistry, 17(32), 7563-7570.
- Glentham Life Sciences. N-(Methoxycarbonyl) L-tryptophan methyl ester, 95%.
- Chongqing Chemdad Co., Ltd. This compound.
- Google Patents. CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
- Nakashima, T. T. & Itano, H. A. (1983). Acid Hydrolysis of Protein in a Microcapillary Tube for the Recovery of Tryptophan. Journal of Protein Chemistry, 2(3), 223-226.
Sources
- 1. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Identification of tryptophan oxidation products in bovine alpha-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impact of Coupling Reagents on the Stability of N-(Methoxycarbonyl)-l-tryptophan methyl ester
Last Updated: January 8, 2026
Introduction
Welcome to the technical support center for peptide synthesis involving N-(Methoxycarbonyl)-l-tryptophan methyl ester. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the stability of this specific tryptophan derivative during peptide coupling reactions. The electron-rich indole side chain of tryptophan is notoriously susceptible to modification during synthesis, particularly during acidolytic cleavage steps and coupling reactions.[1] Protecting the indole nitrogen with a methoxycarbonyl group and esterifying the C-terminus are common strategies to mitigate these risks. However, the choice of coupling reagent remains a critical parameter that can significantly impact reaction yield, purity, and the overall stability of the molecule.
This document provides in-depth troubleshooting advice, comparative data on common coupling reagents, and validated protocols to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs) - First Line of Defense
Q1: My reaction yield is unexpectedly low after coupling. What's the most likely cause?
A: Low yields often point to two primary issues: incomplete reaction or degradation of the starting material. The indole side chain of tryptophan is prone to oxidation and side reactions.[2][3] Check for the formation of an unreactive N-acylurea byproduct, especially if you are using a carbodiimide reagent like DCC or EDC without an additive like HOBt.[4] Also, verify the purity of your solvents and reagents, as trace impurities can interfere with the reaction.
Q2: I'm seeing multiple unexpected peaks in my HPLC/LC-MS analysis. What could they be?
A: These peaks likely represent side-products formed from the modification of the tryptophan indole ring. Common modifications include oxidation (forming N-formylkynurenine or oxindolylalanine) or alkylation from reactive carbocations generated during the reaction.[1][2] If you are using a uronium/aminium reagent like HBTU or HATU, you may also see guanidinylation of the indole nitrogen, a known side reaction.[5]
Q3: My final peptide product is discolored (yellow/brown). Is this related to the tryptophan residue?
A: Yes, discoloration is often linked to the degradation of tryptophan. Oxidation of the indole ring can lead to colored byproducts.[2] This can be exacerbated by prolonged reaction times, exposure to air (oxygen), or the presence of acidic/basic impurities. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed.
Q4: Which class of coupling reagent is generally the 'safest' for this compound?
A: Phosphonium salt-based reagents, such as PyBOP, are often considered a safer choice because they do not lead to guanidinylation side reactions, unlike their uronium/aminium counterparts (HBTU, HATU). However, the "best" reagent depends on the specific coupling partners and reaction conditions. Carbodiimides like DIC, when used with an additive like Oxyma Pure, can also provide excellent results with minimal side reactions.[4]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of this compound.
Symptom 1: Low Yield or Incomplete Reaction
dot graph TD { subgraph "Troubleshooting Workflow: Low Yield" A[Start: Low Yield Observed] --> B{Check Purity of Starting Materials}; B -- "Impure" --> C[Purify/Replace Reagents & Solvents]; B -- "Pure" --> D{Analyze Reaction Mixture by HPLC/TLC}; D -- "Starting Material Unchanged" --> E{Coupling Inefficient}; E --> F[Increase Reaction Time or Temperature]; E --> G[Switch to a More Reactive Coupling Reagent (e.g., HATU)]; D -- "Side Products Detected" --> H{Identify Side Products by MS}; H --> I[Hypothesize Degradation Pathway]; I --> J[Implement Mitigation Strategy]; end
} caption: Decision tree for troubleshooting low reaction yields.
-
Potential Cause 1: N-Acylurea Formation (Carbodiimides)
-
Explanation: When using carbodiimides like DCC or EDC, the primary active intermediate is an O-acylisourea.[4][6] This intermediate can rearrange into a stable, unreactive N-acylurea, which halts the reaction and consumes your starting material.[4]
-
Solution: Always use a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives rapidly convert the O-acylisourea into a more stable active ester, which is less prone to rearrangement but still reactive enough to form the desired amide bond.[4][7]
-
-
Potential Cause 2: Insufficient Reagent Activity
-
Explanation: Sterically hindered amino acids or poor solubility of reactants can slow down the coupling reaction, making it appear incomplete.
-
Solution: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU and HCTU generate highly reactive OAt or O-6-ClBt active esters, respectively, which can overcome steric hindrance and drive the reaction to completion faster.[8]
-
Symptom 2: Formation of Impurities
The indole nucleus is a prime target for electrophilic attack, leading to a range of potential byproducts.
dot graph TD { subgraph "Mechanism: Indole Side Reactions" A[Tryptophan Indole Ring] --> B{Electrophilic Attack}; B --> C[Oxidation(e.g., from air, peroxides)]; C --> D[N-formylkynurenine (NFK)Oxindolylalanine (Oia)]; B --> E[Alkylation(e.g., from carbocations)]; E --> F[Alkylated Trp Derivatives]; B --> G[Guanidinylation(from HBTU/HATU)]; G --> H[Indole-Guanidinium Adduct]; end
} caption: Common side reactions at the tryptophan indole ring.
-
Mitigation Strategy 1: Preventing Oxidation
-
Explanation: The indole ring is easily oxidized, leading to byproducts like N-formylkynurenine (NFK) and kynurenine (Kyn).[2][9]
-
Protocol:
-
Use high-purity, peroxide-free solvents (e.g., freshly distilled DMF).
-
Degas all solvents by sparging with an inert gas (N₂ or Ar) for 15-20 minutes before use.
-
Run the reaction under a positive pressure of inert gas.
-
Consider adding a scavenger like phenol to the reaction mixture, which can help prevent oxidative damage.[10]
-
-
-
Mitigation Strategy 2: Avoiding Guanidinylation
-
Explanation: Uronium/aminium reagents like HBTU and HATU are actually guanidinium salts.[11][12] Under certain conditions, they can react with the nucleophilic indole nitrogen, forming a guanidinium adduct and terminating the peptide chain.[5]
-
Solution:
-
Use a Phosphonium Reagent: Switch to PyBOP or PyAOP. These reagents have a phosphonium core and do not carry the risk of guanidinylation.[13]
-
Optimize Base Addition: If using HBTU/HATU is necessary, add the base (e.g., DIPEA) to the carboxylic acid component before adding the coupling reagent. This pre-activation minimizes the concentration of free coupling reagent available to react with the tryptophan indole.
-
-
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is a balance between reactivity, cost, and potential side reactions. The following table provides a summary to guide your selection.
| Reagent Class | Example(s) | Mechanism | Key Byproducts | Impact on Trp Stability |
| Carbodiimide | DCC, EDC, DIC | Forms O-acylisourea intermediate[4][6] | Insoluble/Soluble Ureas | Low risk, but can form N-acylurea without additives, reducing yield[4] |
| Phosphonium Salt | PyBOP, PyAOP | Forms Acyloxyphosphonium cation[13] | Phosphoramide, HOBt/HOAt | Recommended. High reactivity with no risk of guanidinylation |
| Uronium/Aminium Salt | HBTU, HATU, HCTU | Forms Guanidinium active ester[11] | Tetramethylurea, HOBt/HOAt | High reactivity but carries a risk of indole guanidinylation[5] |
Recommended Experimental Protocols
These protocols are designed to provide a robust starting point for your experiments. Always perform a small-scale test reaction first.
Protocol 1: General Coupling using PyBOP (Recommended for Stability)
This protocol minimizes the risk of side reactions at the indole nucleus.
-
Preparation: Under an inert atmosphere (N₂), dissolve this compound (1.0 eq) and the amine component (1.1 eq) in anhydrous DMF.
-
Activation: In a separate flask, dissolve PyBOP (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.
-
Coupling: Add the PyBOP/DIPEA solution dropwise to the amino acid solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: High-Reactivity Coupling using DIC/Oxyma Pure
This protocol offers a cost-effective and highly efficient alternative with low risk of side reactions when performed correctly.
-
Preparation: Under an inert atmosphere (N₂), dissolve this compound (1.0 eq), the amine component (1.1 eq), and Oxyma Pure (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling: Add Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise to the cooled solution. A precipitate of diisopropylurea (DIU) may form.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Filter off the DIU precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry. (2023, February 1).
- Finley, E. L., Dillon, J., Crouch, R. K., & Schey, K. L. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(9), 3536-3542. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]
- Wikipedia. (n.d.). Carbodiimide. [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-reaction in the SPPS of Trp-containing Peptides.
- Nishi, N., Aramaki, M., Fujino, M., & Ohta, M. (1989). Measurement of Tryptophan in Peptides by Acid Hydrolysis in the Presence of Phenol and its Application to the Amino Acid Sequence. Journal of the Mass Spectrometry Society of Japan, 37(5), 269-277. [Link]
- Swain, J. A., Walker, S. R., Calvert, M. B., & Brimble, M. A. (2022). The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain. Natural Product Reports, 39(2), 410-443. [Link]
- LCGC International. (2009).
- Molnár-Perl, I. (1997). Tryptophan analysis in peptides and proteins, mainly by liquid chromatography.
- Let's Talk Academy. (n.d.).
- Wikipedia. (n.d.). HBTU. [Link]
- Knecht, M. R., Strasser, C. E., & Grubbs, R. H. (2008). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 9(10), 1858–1873. [Link]
- Tzani, A., Mourtzis, N., & Detsi, A. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(74), 47047-47055. [Link]
- Valeur, E., & Bradley, M. (2009). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews, 38(2), 606-631. [Link]
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. HBTU - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. file.globalso.com [file.globalso.com]
Technical Support Center: Navigating the Purification of Multi-Tryptophan Peptides
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center dedicated to the unique challenges of purifying peptides containing multiple tryptophan (Trp) residues. The presence of Trp, with its indole side chain, introduces a range of complexities, from oxidative degradation to unpredictable chromatographic behavior. This guide provides in-depth, experience-driven troubleshooting advice and scientifically-grounded protocols to help you navigate these hurdles and achieve high-purity peptide products.
Part 1: The Core Challenge: Why Multi-Tryptophan Peptides are Difficult to Purify
The indole side chain of tryptophan is highly susceptible to oxidation, which can occur during synthesis, cleavage from the resin, and purification. This oxidation can lead to a variety of byproducts, including kynurenine and various oxidized indole derivatives, which often have similar chromatographic properties to the desired peptide, making them difficult to separate. Furthermore, the hydrophobic and aromatic nature of tryptophan can promote peptide aggregation, leading to poor solubility, low recovery, and peak tailing during chromatography.
Here, we break down the most common issues and provide actionable solutions in a question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Peptide Oxidation - Unwanted Peaks and Loss of Purity
You observe multiple peaks close to your main product peak during RP-HPLC, often with a mass increase of +4, +16, or +32 Da. This is a classic sign of tryptophan oxidation.
Question: I see unexpected peaks in my HPLC chromatogram that correspond to oxidized forms of my peptide. What is causing this and how can I prevent it?
Answer: Tryptophan's indole ring is highly susceptible to oxidation, which can be initiated by exposure to air, light, or trace metals, and is often exacerbated by the acidic conditions used during peptide cleavage and purification (e.g., trifluoroacetic acid, TFA). The primary oxidation products include N-formylkynurenine (+32 Da), kynurenine (+4 Da), and various hydroxytryptophan derivatives (+16 Da).
To mitigate this, the use of antioxidants or "scavengers" during cleavage and throughout the purification process is critical. These molecules act as sacrificial substrates, reacting with oxidative species before they can damage the tryptophan residues.
Recommended Scavengers for Cleavage and Purification
| Scavenger | Recommended Concentration (v/v) | Key Advantages |
| Dithiothreitol (DTT) | 1-5% | Highly effective at preventing oxidation during cleavage and initial workup. |
| TCEP-HCl | 1-5% | A stable and odorless alternative to DTT, effective over a wider pH range. |
| 2-Mercaptoethanol | 1-5% | A cost-effective option, though it has a strong odor. |
| Thioanisole | 1-5% | Also helps to prevent re-alkylation of the indole ring during cleavage. |
| For Purification | ||
| Ascorbic Acid (Vitamin C) | 0.1% in mobile phases | A mild and effective antioxidant that can be added directly to your HPLC mobile phases to protect the peptide during chromatography. |
Workflow for Preventing Tryptophan Oxidation
Caption: Workflow for minimizing tryptophan oxidation.
Issue 2: Peptide Aggregation - Poor Solubility and Low Recovery
Your peptide is difficult to dissolve, precipitates in the injection loop, or you observe significant peak tailing and low recovery from your HPLC column.
Question: My multi-tryptophan peptide is poorly soluble in standard HPLC mobile phases. How can I improve its solubility and chromatographic performance?
Answer: The hydrophobic nature of multiple tryptophan residues can lead to strong intermolecular interactions, causing the peptide to aggregate and precipitate. This is often pH-dependent and can be influenced by the peptide's overall charge and sequence.
Strategies to Enhance Solubility:
-
pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH of your mobile phase away from the pI can significantly improve solubility. For many peptides, moving to a more basic pH (e.g., using an ammonium bicarbonate or phosphate buffer system at pH 7-8) can be effective. However, be aware that silica-based columns are not stable above pH 8.
-
Organic Modifiers and Chaotropic Agents:
-
Acetonitrile (ACN) vs. Methanol: While ACN is the most common organic modifier, some aggregated peptides may show better solubility and resolution in methanol or isopropanol.
-
Guanidine HCl or Urea: For severely aggregated peptides, the addition of a chaotropic agent like guanidine hydrochloride (up to 2M) or urea (up to 6M) to the sample solvent can disrupt the intermolecular hydrogen bonds that drive aggregation. It is crucial to ensure that these additives are compatible with your HPLC system and column.
-
Experimental Protocol: Test for Optimal pH
-
Calculate pI: Use an online tool to estimate the isoelectric point (pI) of your peptide sequence.
-
Solubility Test: Prepare small, identical amounts of your crude peptide in microcentrifuge tubes.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 8).
-
Dissolution: Add an equal volume of each buffer to the peptide samples and vortex thoroughly.
-
Observation: Visually inspect the samples for complete dissolution. Centrifuge the samples to pellet any undissolved material and quantify the supernatant concentration by UV-Vis at 280 nm to determine the optimal pH for solubility.
Issue 3: Chromatographic Challenges - Poor Resolution and Broad Peaks
You are struggling to separate your target peptide from closely related impurities, and the main peak is broad or tailing.
Question: I am using a standard C18 column, but the resolution of my multi-tryptophan peptide is poor. What can I do to improve the separation?
Answer: The strong hydrophobic interactions between multi-tryptophan peptides and the C18 stationary phase can lead to irreversible binding, slow desorption kinetics (causing peak broadening), and co-elution with hydrophobic impurities.
Advanced Chromatographic Strategies:
-
Alternative Stationary Phases:
-
Diphenyl or Phenyl-Hexyl Phases: These columns offer alternative selectivity based on pi-pi interactions with the aromatic tryptophan residues. This can change the elution order and improve the resolution of closely related impurities.
-
Wider Pore Size: For larger peptides (>30 amino acids), a wider pore size column (e.g., 300 Å) is recommended to prevent restricted diffusion within the pores, which can lead to peak broadening.
-
-
Ion-Pairing Agents: While TFA (0.1%) is the standard ion-pairing agent, its strong pairing can sometimes lead to poor peak shape. Consider using a weaker ion-pairing agent like formic acid (0.1%) or difluoroacetic acid (DFA), which may improve peak shape and recovery for some peptides.
Logical Flow for Optimizing Chromatography
Caption: Decision tree for HPLC optimization.
References
- A Practical Guide to Reversed-Phase HPLC for the Analysis and Purification of Peptides. Agilent Technologies. [Link]
Validation & Comparative
N-(Methoxycarbonyl)-l-tryptophan methyl ester vs Boc-Trp-OMe in peptide synthesis
An In-Depth Comparative Guide for Peptide Synthesis Professionals: Nα-(Methoxycarbonyl)-L-tryptophan methyl ester vs. Nα-Boc-L-tryptophan methyl ester
For researchers and professionals in drug development and peptide chemistry, the selection of appropriately protected amino acid derivatives is a cornerstone of successful synthesis. Tryptophan, with its chemically active indole side chain, presents unique challenges that necessitate a carefully considered protection strategy. This guide provides an in-depth, objective comparison of two Nα-protected tryptophan derivatives: N-(Methoxycarbonyl)-L-tryptophan methyl ester (Moc-Trp-OMe) and N-(tert-Butoxycarbonyl)-L-tryptophan methyl ester (Boc-Trp-OMe).
We will explore the fundamental differences in their protecting groups, their performance in key aspects of peptide synthesis—including coupling efficiency and side reaction prevention—and provide experimental protocols to guide practical application.
Structural and Chemical Fundamentals
At a glance, both molecules serve the same primary purpose: to provide a tryptophan building block with a protected α-amino group and a protected C-terminal carboxylic acid, making them suitable for stepwise peptide bond formation. The key differentiator lies in the nature of the Nα-protecting group.
| Feature | This compound | Nα-Boc-L-tryptophan methyl ester |
| Common Name | Moc-Trp-OMe | Boc-Trp-OMe |
| Molecular Formula | C₁₄H₁₆N₂O₄ | C₁₇H₂₂N₂O₄[1] |
| Molecular Weight | 276.29 g/mol | 318.37 g/mol [1] |
| CAS Number | 58635-46-4[2] | 33900-28-6[1] |
| Nα-Protecting Group | Methoxycarbonyl (Moc) | tert-Butoxycarbonyl (Boc) |
| C-Terminal Protection | Methyl Ester (OMe) | Methyl Ester (OMe) |
Visualizing the Structures
The structural difference between the Methoxycarbonyl and the bulkier tert-Butoxycarbonyl group is foundational to their differing chemical properties and applications in synthesis.
Caption: Chemical structures of Moc-Trp-OMe and Boc-Trp-OMe.
The Core Differentiator: Nα-Protecting Group Stability and Cleavage
The choice between Moc and Boc protection hinges on their deprotection chemistry, which dictates the overall synthetic strategy (e.g., Boc/Bzl vs. Fmoc/tBu).
Boc (tert-Butoxycarbonyl) Group
The Boc group is the defining feature of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[3] Its widespread use is due to its convenient removal under moderately acidic conditions, which leaves more acid-stable side-chain protecting groups (like benzyl esters) intact.[3][4]
-
Deprotection Mechanism: Boc removal is an acid-catalyzed process, most commonly achieved with trifluoroacetic acid (TFA).[3][5] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, CO₂, and the liberated N-terminal amine.[3]
-
Key Consideration—Side Reactions: The tert-butyl cation generated during deprotection is a potent electrophile. In the context of tryptophan synthesis, this can lead to a significant side reaction: N-alkylation of the indole ring, forming Nin-tert-butylated tryptophan.[6][7] This side product is often difficult to separate from the desired peptide. Therefore, the use of "scavengers" like water, triisopropylsilane (TIS), or thioanisole in the cleavage cocktail is mandatory to quench these reactive cations.[8][9]
Methoxycarbonyl (Moc) Group
The Methoxycarbonyl group is a simpler carbamate. Unlike the Boc group, it lacks the structural feature (the tert-butyl group) that facilitates easy acid-catalyzed cleavage.
-
Deprotection Mechanism: The Moc group is significantly more stable to acidic conditions than the Boc group. Its removal typically requires harsher conditions, such as strong base (saponification) or catalytic hydrogenolysis, which may not be compatible with other protecting groups or sensitive residues in the peptide sequence.[4]
-
Application Context: Due to its stability, Moc-Trp-OMe is less common in modern iterative SPPS, where mild and selective Nα-deprotection is required at every cycle. It finds more utility in solution-phase synthesis or for the protection of amino groups where robust, rather than labile, protection is desired.
Performance in Peptide Synthesis: A Comparative Analysis
Beyond deprotection, the choice of derivative impacts coupling efficiency and the final purity of the peptide.
Coupling Efficiency
The formation of the peptide bond requires the activation of the C-terminal carboxyl group. For both Moc-Trp-OMe and Boc-Trp-OMe, this is not a factor as they are typically used as the incoming amino acid with a free N-terminus (after deprotection) and an already-protected C-terminus. When considering their carboxyl-activated counterparts (Moc-Trp-OH and Boc-Trp-OH), the steric bulk of the Nα-protecting group can influence the reaction rate.
-
Boc-Trp-OH: The bulky tert-butyl group can create steric hindrance, potentially slowing the coupling reaction. To overcome this, highly efficient aminium/uronium-based coupling reagents like HATU or HBTU are recommended over standard carbodiimides.[10][11]
-
Moc-Trp-OH: The smaller methoxycarbonyl group presents less steric hindrance, which may allow for more flexibility in the choice of coupling reagents.
Prevention of Tryptophan-Specific Side Reactions
The indole side chain of tryptophan is electron-rich and highly susceptible to oxidation and alkylation, particularly during the final acid-mediated cleavage step in SPPS.[12]
-
Alkylation: During final cleavage in a Boc/Bzl or Fmoc/tBu synthesis, carbocations are generated from various side-chain protecting groups (e.g., Pbf from Arginine, tBu from Aspartic Acid).[12] These carbocations can attack the tryptophan indole ring.
-
Oxidation: The indole ring can be oxidized during synthesis and handling.
This is where a crucial concept in modern peptide synthesis emerges: indole nitrogen protection . While the user's query focuses on Nα-protected derivatives, a comprehensive guide must address that for synthesizing complex or arginine-rich peptides, using an unprotected indole is high-risk.[12][13]
Derivatives like Fmoc-Trp(Boc)-OH have become the gold standard in Fmoc-SPPS.[12][14][15] The Boc group on the indole nitrogen provides robust protection against electrophilic attack during TFA cleavage and is removed simultaneously with other tBu-based side-chain protecting groups.[12][14] Using Fmoc-Trp(Boc)-OH significantly minimizes side product formation, leading to higher purity and yield of the crude peptide.[14][15]
| Tryptophan Derivative Strategy | Typical Crude Peptide Purity/Yield | Key Advantage | Major Drawback |
| Nα-Boc-Trp-OH (Unprotected Indole) | ~70-78%[14] | Lower cost of the amino acid derivative. | High susceptibility to indole alkylation from scavengeable cations during synthesis and cleavage.[12][14] |
| Nα-Fmoc-Trp(Boc)-OH (Boc-protected Indole) | High (minimal side products)[14] | Excellent prevention of indole alkylation, especially from Arg(Pbf) derived cations.[12][14] | Higher cost of the derivative. |
| Nα-Fmoc-Trp(For)-OH (Formyl-protected Indole) | Up to 95% (deprotection yield)[14] | Stable in moderate acid; offers an orthogonal deprotection option. | Requires a separate basic deprotection step which can be a source of side reactions like aspartimide formation.[13][14] |
Experimental Workflows and Protocols
To provide a practical context, we outline standard protocols for key steps in peptide synthesis.
General Workflow for Amino Acid Addition in SPPS
The iterative nature of Solid-Phase Peptide Synthesis follows a precise cycle of deprotection, activation, and coupling.
Caption: Standard workflow for a single cycle of solid-phase peptide synthesis.
Protocol 1: High-Efficiency Coupling of Boc-Trp-OH using HATU
This protocol is designed to maximize coupling efficiency for sterically hindered amino acids in Boc-based SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Tryptophan (Boc-Trp-OH) (3 equivalents)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Peptide-grade Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel, then drain the solvent.
-
Activation Solution: In a separate vessel, dissolve Boc-Trp-OH (3 eq.) and HATU (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and vortex briefly. Allow the activation to proceed for 2-3 minutes.
-
Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), a second coupling may be necessary.[16]
Protocol 2: Nα-Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group during Boc-SPPS.
Materials:
-
Boc-protected peptide-resin
-
Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).[8]
-
Scavenger: 0.5% Dithioethane (DTE) or other appropriate scavengers if Trp, Cys, or Met are present.[8]
-
DCM for washing
-
Isopropanol (IPA) for washing
-
Neutralization Solution: 10% DIPEA in DMF
Procedure:
-
Pre-wash: Wash the resin with the deprotection solution for 5 minutes and drain.[8]
-
Deprotection: Add fresh deprotection solution to the resin and agitate for 20-25 minutes.[8]
-
Washing: Drain the solution and wash the resin thoroughly with DCM (3-5 times).
-
Shrinking Wash: Wash the resin with IPA to help remove residual TFA.[8]
-
Neutralization: Wash with DCM again, then add the neutralization solution and agitate for 5-10 minutes to neutralize the resulting trifluoroacetate salt of the N-terminal amine.
-
Final Wash: Wash the resin thoroughly with DMF to prepare for the next coupling step.
Conclusion and Recommendations
The choice between this compound and Boc-Trp-OMe is fundamentally a choice of synthetic strategy, dictated by the stability of the Nα-protecting group.
-
Boc-Trp-OMe (and its carboxylic acid counterpart, Boc-Trp-OH) is a foundational reagent for the Boc/Bzl strategy of Solid-Phase Peptide Synthesis . Its key feature is its acid lability, allowing for iterative deprotection with TFA.[3][5] However, its use necessitates careful management of side reactions, particularly the tert-butylation of the tryptophan indole ring, through the mandatory use of scavengers.[6][7][9]
-
This compound is characterized by its robust Nα-Moc group, which is stable to the acidic conditions used for Boc removal. This stability makes it unsuitable for standard iterative SPPS protocols but lends it to applications in solution-phase synthesis or as a permanent protecting group in specific synthetic schemes.
For the modern peptide chemist, especially those engaged in SPPS using the now-dominant Fmoc/tBu strategy, neither of these Nα-protected derivatives is the optimal choice for incorporating tryptophan. The field has largely adopted the use of Nα-Fmoc protected tryptophan with an acid-labile Boc group on the indole nitrogen (Fmoc-Trp(Boc)-OH) .[12][14] This approach provides the best defense against yield-reducing side reactions, ensuring the synthesis of high-purity tryptophan-containing peptides, which is paramount for both research and therapeutic applications.
References
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]
- Tam, J. P., & Merrifield, R. B. (1987). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. In Peptides: Structure and Function, Proceedings of the Ninth American Peptide Symposium (pp. 299-302). Pierce Chemical Co. [Link]
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
- Maegawa, T., Fujiwara, Y., et al. (2009). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Amino Acids, 36(4), 675-683. [Link]
- Jaeger, E., Thamm, P., Knof, S., Wünsch, E., Löw, M., & Kisfaludy, L. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1617–1628. [Link]
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457–461. [Link]
- ResearchGate. (n.d.). New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis. Request PDF. [Link]
- Wünsch, E., Jaeger, E., Kisfaludy, L., & Löw, M. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English, 16(5), 317-318. [Link]
- Organic Chemistry Explained. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]
- Méry, J., & Calas, B. (1988). Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor. International Journal of Peptide and Protein Research, 31(4), 412–419. [Link]
- Bandara, S., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Molecules, 28(18), 6683. [Link]
- Bayer, E., et al. (1991). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. U.S.
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- ResearchGate. (n.d.).
- Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-45). Springer. [Link]
- ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
- Gandeepan, P., & Ackermann, L. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Organic Letters, 25(29), 5483–5487. [Link]
- Stier, W. E., & Kates, S. A. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. Peptide Research, 6(3), 141-145. [Link]
- Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
- Amaike, K., Loach, R. P., & Movassaghi, M. (2014). N-Boc-l-tryptophan methyl ester. Organic Syntheses, 91, 250. [Link]
- Ashenhurst, J. (2018, June 7).
- John Trant. (2021, March 12).
- The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Agyei, D., & Danquah, M. K. (2011). Early Engineering Approaches to Improve Peptide Developability and Manufacturability. Pharmaceuticals, 4(12), 1449–1467. [Link]
- UCIBIO. (2011, September 27).
- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
Sources
- 1. N-Boc-L-tryptophan methyl ester, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. genscript.com [genscript.com]
- 6. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. advancedchemtech.com [advancedchemtech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Tryptophans: A Senior Application Scientist's Guide to N-(Methoxycarbonyl)-l-tryptophan methyl ester and Fmoc-Trp(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the precise art of peptide synthesis, the choice of building blocks is paramount. The amino acid tryptophan, with its reactive indole side chain, presents a particular challenge. This guide offers an in-depth comparison of two commercially available tryptophan derivatives: the workhorse of modern solid-phase peptide synthesis (SPPS), Fmoc-Trp(Boc)-OH , and the more classical N-(Methoxycarbonyl)-l-tryptophan methyl ester . Our objective is to provide a clear, evidence-based rationale for selecting the appropriate derivative for your synthetic strategy, supported by experimental insights.
At a Glance: A Comparative Overview
The fundamental differences between these two molecules lie in their protecting group strategies, which dictate their suitability for different peptide synthesis methodologies.
| Feature | Fmoc-Trp(Boc)-OH | This compound |
| α-Amino Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Methoxycarbonyl |
| C-Terminal Protecting Group | Free Carboxylic Acid | Methyl Ester |
| Indole Side-Chain Protection | Boc (tert-butyloxycarbonyl) | Unprotected |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Orthogonality in SPPS | High: Fmoc (base-labile), Boc (acid-labile) | Low: Not compatible with standard SPPS |
| Key Advantage | Prevents indole alkylation during TFA cleavage in SPPS, leading to higher purity and yield.[1][2] | Simplicity and potential use in specific solution-phase fragment condensations. |
| Primary Disadvantage | Higher cost compared to unprotected derivatives. | Incompatible with standard SPPS due to lack of orthogonal protecting groups.[3] |
The Modern Standard for SPPS: Fmoc-Trp(Boc)-OH
The prevalence of Fmoc-Trp(Boc)-OH in contemporary peptide synthesis is a direct result of its intelligent design, which addresses the inherent reactivity of the tryptophan indole ring.[1] During the final cleavage step in Fmoc-based SPPS, which typically employs strong acids like trifluoroacetic acid (TFA), carbocations are generated from the cleavage of other side-chain protecting groups. These electrophilic species can readily alkylate the electron-rich indole ring of unprotected tryptophan, leading to significant impurities that are often difficult to separate from the target peptide.[2][4]
The Boc group on the indole nitrogen of Fmoc-Trp(Boc)-OH provides robust protection against this alkylation.[1] This orthogonal protecting group strategy, where the Fmoc group is cleaved by a base (e.g., piperidine) and the Boc group is cleaved by an acid, is the cornerstone of modern Fmoc SPPS.[5][6]
Experimental Workflow: Fmoc-Trp(Boc)-OH in SPPS
The following diagram illustrates the iterative cycle of incorporating Fmoc-Trp(Boc)-OH into a growing peptide chain on a solid support.
Detailed Protocol: Coupling of Fmoc-Trp(Boc)-OH in Manual SPPS
This protocol outlines a standard procedure for coupling Fmoc-Trp(Boc)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Manual synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH and HBTU in DMF.
-
Add DIPEA to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
A Tool for Solution-Phase Synthesis: this compound
This compound, with its N-methoxycarbonyl and C-terminal methyl ester protecting groups, is not suited for standard Fmoc or Boc-based SPPS. The primary reason is the lack of orthogonality. The methyl ester at the C-terminus would require harsh saponification conditions for its removal, which could also lead to racemization and are generally incompatible with most solid supports and side-chain protecting groups.[3][7] Similarly, the deprotection of the N-methoxycarbonyl group does not follow the clean, base-mediated elimination of the Fmoc group and is not a standard procedure in SPPS.
This derivative finds its utility in solution-phase peptide synthesis, where peptide fragments are synthesized in solution and then coupled together. In this context, the methyl ester can be saponified to the free acid for subsequent coupling, and the N-methoxycarbonyl group can be removed under specific conditions, although it is less common than Boc or Cbz protecting groups in modern solution-phase synthesis.
Conceptual Workflow: Solution-Phase Dipeptide Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of a dipeptide using this compound.
Detailed Protocol: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a necessary step for its use in a subsequent coupling reaction in solution-phase synthesis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve this compound in a mixture of THF and water.
-
Saponification: Cool the solution in an ice bath and add a solution of LiOH in water dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(Methoxycarbonyl)-l-tryptophan. Further purification may be required.
Conclusion: Choosing the Right Tool for the Job
In the comparative analysis of Fmoc-Trp(Boc)-OH and this compound, it is clear that these are not interchangeable reagents but rather tools for distinct synthetic strategies.
Fmoc-Trp(Boc)-OH is the undisputed champion for the incorporation of tryptophan in modern, automated, and manual Fmoc-based solid-phase peptide synthesis. Its orthogonal protecting group strategy effectively mitigates side reactions, leading to higher yields and purities of complex peptides. For any researcher engaged in SPPS, this is the go-to derivative for tryptophan.
This compound is a more traditional building block suited for solution-phase synthesis. Its application is limited by the non-orthogonal nature of its protecting groups in the context of SPPS. While it can be used for the synthesis of shorter peptides or peptide fragments in solution, the additional steps of deprotection and the potential for side reactions during these steps make it a less favorable choice for most modern peptide synthesis endeavors.
Ultimately, the selection between these two tryptophan derivatives is a strategic one, dictated by the chosen synthetic methodology. For the vast majority of peptide synthesis performed today, which relies on the efficiency and robustness of Fmoc-SPPS, Fmoc-Trp(Boc)-OH is the scientifically sound and experimentally validated choice.
References
- Benchchem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.
- BOC Sciences. (n.d.).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- 2.2 Carboxy Group. (n.d.). Thieme Chemistry.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids. ChemPep.
- Benoiton, N. L., & McDermott, J. R. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2560.
- Ramage, R., & Jiang, L. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Journal of Peptide Science, 5(4), 195-200.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Benchchem. (2025). Application Notes and Protocols: N-Boc-6-methyl-L-tryptophan in Solution-Phase Synthesis. Benchchem.
- AAPPTec. (n.d.).
- ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester to the acid.
- Benchchem. (2025). A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH. Benchchem.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316-339.
- Biron, E., Chatterjee, J., & Kessler, H. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(24), 9143-9146.
- Goudreau, N., & D'Amours, M. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Benchchem. (2025). A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Loffet, A., Zhang, H. X., & Sennyey, G. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(9), 457-461.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Fields, G. B. (Ed.). (2007). Methods and protocols of modern solid phase peptide synthesis. Humana Press.
- Choi, H., & Aldrich, J. V. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(1), 58-63.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155.
- ResearchGate. (n.d.). An array of orthogonal N-protecting groups for the amino acids, using l-alanine methyl ester as the exemplifying amino acid.
- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Na-Methoxycarbonyl- L -tryptophan methyl ester 98%. Sigma-Aldrich.
- Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.
- Benchchem. (2025). Application Notes and Protocols for Incorporating N-Bsmoc-L-tryptophan into Peptide Sequences. Benchchem.
- de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1245-1255.
- PubChem. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). N-Boc-L-tryptophan methyl ester, 96%. Fisher Scientific.
- ChemBK. (n.d.). This compound. ChemBK.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 3, 31.
- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. chempep.com [chempep.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to Indole Side-Chain Protection of Tryptophan in Peptide Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tryptophan-containing peptides is a persistent challenge in solid-phase peptide synthesis (SPPS). The electron-rich indole side chain of tryptophan is highly susceptible to modification, particularly under the acidic conditions required for cleavage from the solid support. This guide provides a comparative analysis of the common strategies for protecting the tryptophan indole nucleus, with a focus on providing researchers with the data and protocols necessary to select the optimal building block for their synthetic strategy.
While inquiries have been made regarding the use of a methoxycarbonyl (Moc) protecting group for this purpose, a thorough review of the scientific literature indicates that Moc is not a commonly employed or documented strategy for tryptophan side-chain protection in peptide synthesis. The field is instead dominated by the use of the tert-butyloxycarbonyl (Boc) group, with the formyl (For) group and, in some cases, the use of unprotected tryptophan serving as the primary alternatives. This guide will, therefore, focus on these experimentally validated and widely adopted methodologies.
The Challenge: Tryptophan's Reactive Indole
During the final trifluoroacetic acid (TFA)-mediated cleavage step in Fmoc-based SPPS, reactive carbocations are generated from the cleavage of side-chain protecting groups (e.g., from Arginine(Pbf)) and the resin linker.[1][2] These electrophilic species can readily alkylate the nucleophilic indole ring of tryptophan, leading to hard-to-remove impurities and significantly reducing the overall yield and purity of the target peptide.[3] Furthermore, the indole ring is prone to oxidation.[2] Effective protection of the indole nitrogen is the most robust strategy to mitigate these side reactions.[2]
Comparative Analysis of Tryptophan Protection Strategies
The choice of the indole protecting group is a critical parameter that directly influences the success of synthesizing complex, tryptophan-containing peptides. The following sections detail the performance and practical considerations of the most common approaches.
Unprotected Tryptophan (Fmoc-Trp-OH)
The most straightforward approach is to incorporate tryptophan without any side-chain protection. While this is the most cost-effective option, it leaves the indole ring vulnerable to modification.
-
Advantages:
-
Lower cost of the amino acid derivative.[1]
-
Simplicity in synthesis, with no additional deprotection step required for the side chain.
-
-
Disadvantages:
tert-Butyloxycarbonyl (Boc) Protection (Fmoc-Trp(Boc)-OH)
The use of Fmoc-Trp(Boc)-OH is widely regarded as the "gold standard" in modern Fmoc-SPPS for the synthesis of tryptophan-containing peptides.[3]
-
Key Advantages:
-
Excellent Prevention of Alkylation: The Boc group provides robust steric and electronic shielding of the indole ring, effectively preventing alkylation by carbocations generated during TFA cleavage.[3][4]
-
High Yields and Purity: By minimizing side reactions, the use of Fmoc-Trp(Boc)-OH leads to significantly purer crude peptides in higher yields, which simplifies downstream purification efforts.[5]
-
Orthogonality: The acid-labile Boc group is compatible with the base-labile Fmoc group, fitting perfectly within the standard orthogonal protection scheme of Fmoc-SPPS.[3]
-
-
Mechanism of Deprotection: During the final TFA cleavage, the Boc group is removed. Interestingly, the initial cleavage product is an indole-carboxy moiety, which continues to protect the tryptophan side chain from alkylation during the critical phase when other protecting groups are being removed. This intermediate subsequently decarboxylates to yield the unprotected tryptophan residue.[2]
Formyl (For) Protection (Fmoc-Trp(For)-OH)
The formyl group is another well-established protecting group for the tryptophan indole, particularly in Boc-based SPPS, but also applicable in Fmoc strategies.
-
Advantages:
-
Disadvantages:
-
The formyl group is not typically removed by TFA. It requires a separate deprotection step, often under basic conditions (e.g., using piperidine, hydrazine, or N,N'-dimethylethylenediamine) or with strong acids like HF.[1][6] This adds complexity to the workflow.
-
The additional deprotection step can potentially affect peptide yield.[1]
-
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the different tryptophan protection strategies.
| Tryptophan Derivative | Protection Strategy | Reported Yield of Desired Peptide (%) | Key Advantages | Common Side Reactions Prevented |
| Fmoc-Trp-OH | Unprotected | ~70-78%[1] | Simplicity and lower cost. | - |
| Fmoc-Trp(Boc)-OH | tert-Butyloxycarbonyl (Boc) | High (minimal side product formation)[1] | Excellent prevention of indole alkylation, especially from carbocations generated from Arg(Pbf/Pmc) protecting groups during TFA cleavage.[1][5] | Alkylation from Arg(Pbf/Pmc), tert-butylation.[1] |
| Fmoc-Trp(For)-OH | Formyl (For) | Up to 95% (deprotection yield)[1] | Stable in moderate acid; can be removed under specific basic or strong acid conditions. | Oxidation and some acid-catalyzed side reactions.[1] |
Experimental Protocols and Methodologies
Protocol 1: Standard SPPS Cycle for Incorporating Fmoc-Trp(Boc)-OH
This protocol outlines a single coupling cycle for adding Fmoc-Trp(Boc)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Trp(Boc)-OH
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Workflow Diagram:
Caption: Standard SPPS cycle for Fmoc-Trp(Boc)-OH incorporation.
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3-5 eq.) and HBTU (2.9-4.9 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 10 minutes. Repeat this step once more.
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove all traces of piperidine. The resin is now ready for the next coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove the Boc side-chain protecting group from tryptophan.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Workflow Diagram:
Caption: Final cleavage and deprotection workflow for a Trp(Boc)-containing peptide.
Step-by-Step Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (~10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The TIS acts as a scavenger to trap the carbocations generated.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Conclusion and Recommendations
For researchers and drug development professionals engaged in the synthesis of tryptophan-containing peptides, the protection of the indole side chain is paramount for achieving high purity and yield. The experimental evidence overwhelmingly supports the use of Fmoc-Trp(Boc)-OH as the most effective and reliable building block in Fmoc-based solid-phase peptide synthesis.[3] Its ability to prevent deleterious side reactions, such as alkylation by carbocations, and its seamless integration into the standard SPPS workflow make it the superior choice for complex or sensitive peptide sequences.[3][5] While unprotected tryptophan offers a simpler, lower-cost alternative, it carries a significant risk of side product formation. The formyl group provides robust protection but requires an additional, non-orthogonal deprotection step, adding complexity to the overall process.[1] Based on current literature and established best practices, the methoxycarbonyl (Moc) group is not a recognized protecting group for the tryptophan indole, and its utility in this context has not been demonstrated. Therefore, for projects demanding the highest quality and reliability, Fmoc-Trp(Boc)-OH remains the unequivocal recommendation.
References
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. (2009). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.
- AAPPTec Peptides. (n.d.). Fmoc-Trp(Boc)-OH [143824-78-6].
- Omizzur. (n.d.). Fmoc-Trp(Boc)-OH Synthesis | CAS 143824-78-6.
- ediss.sub.hamburg. (n.d.). Prenylation of Tryptophan Derivatives for the Synthesis of Biologically Active Indole Alkaloid Natural Products.
- Semantic Scholar. (n.d.). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan.
- Journal of the Chemical Society, Chemical Communications. (n.d.). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage.
- PubMed. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine.
- Google Patents. (n.d.). WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin.
- ResearchGate. (n.d.). Side Chain Anchoring of Tryptophan to Solid Supports Using a Dihydropyranyl Handle: Synthesis of Brevianamide F.
- Journal of the Chemical Society, Chemical Communications. (n.d.). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures.
Sources
A Senior Application Scientist's Guide to Tryptophan Protection in Peptide Synthesis: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of tryptophan (Trp) presents a unique set of challenges. The electron-rich indole side chain of tryptophan is highly susceptible to modification during the acidic conditions of cleavage, leading to undesired side products, reduced yield, and purification difficulties. The strategic selection of a protecting group for the indole nitrogen is therefore paramount to the successful synthesis of tryptophan-containing peptides.
This in-depth technical guide provides a comparative analysis of the most common tryptophan protecting groups, offering experimental data, detailed protocols, and the causal logic behind their application. Our focus is on empowering you to make informed decisions to maximize both the yield and purity of your target peptide.
The Tryptophan Conundrum: Why Protection is Critical
During the final cleavage step in SPPS, typically mediated by strong acids like trifluoroacetic acid (TFA), carbocations are generated from the removal of acid-labile protecting groups from other amino acid side chains (e.g., tert-butyl from Asp, Glu, Ser, Thr, Tyr) and the resin linker itself.[1] These highly reactive electrophiles can readily attack the nucleophilic indole ring of tryptophan, leading to a variety of side products, most commonly alkylation.[1][2]
Furthermore, in sequences containing arginine (Arg) protected with sulfonyl-based groups such as 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), the protecting groups themselves can be transferred to the tryptophan indole ring during acidolysis.[3][4] This underscores the necessity of a robust protection strategy for tryptophan to ensure the fidelity of the synthesized peptide.
Comparative Performance of Tryptophan Protecting Groups
The choice of protecting group for the tryptophan side chain directly impacts the final yield and purity of the peptide. Below is a comparative analysis of the most commonly employed strategies in Fmoc-based SPPS.
| Tryptophan Derivative | Protection Strategy | Reported Yield of Desired Peptide (%) | Key Advantages | Common Side Reactions Prevented |
| Fmoc-Trp-OH | Unprotected | ~70-78%[1] | Simplicity and lower cost of the amino acid derivative. | - |
| Fmoc-Trp(Boc)-OH | tert-Butyloxycarbonyl (Boc) | High (minimal side product formation)[1] | Excellent prevention of indole alkylation, especially from carbocations generated from Arg(Pbf/Pmc) protecting groups during TFA cleavage.[1][2][3] | Alkylation from Arg(Pbf/Pmc), tert-butylation.[1] |
| Fmoc-Trp(For)-OH | Formyl (For) | Up to 95% (deprotection yield)[1] | Stable in moderate acid; can be removed under basic conditions or with strong acid and scavengers. | Oxidation and some acid-catalyzed side reactions. |
Note: The reported yields are compiled from different studies and may not be directly comparable due to variations in peptide sequence, synthesis scale, and cleavage conditions.
In-Depth Analysis of Tryptophan Protecting Groups
The Unprotected Approach: Fmoc-Trp-OH
Employing tryptophan without a side-chain protecting group is the most straightforward and cost-effective method. However, it leaves the indole ring vulnerable to modification during cleavage. While the use of a scavenger cocktail in the cleavage mixture can mitigate some side reactions, the yield of the desired peptide is often compromised, particularly in complex sequences or those containing multiple sensitive residues.[3]
The Industry Standard: Fmoc-Trp(Boc)-OH
The use of the tert-butyloxycarbonyl (Boc) group to protect the indole nitrogen has become the gold standard in Fmoc-SPPS.[2] The Boc group provides robust protection against alkylation by carbocations generated during TFA cleavage.[1][2] This is especially critical in peptides containing Arg(Pbf) or Arg(Pmc), where the combination of Trp(Boc) and Arg(Pbf) has been shown to result in extremely low levels of tryptophan alkylation.[5]
The Boc group is conveniently cleaved simultaneously with other tert-butyl-based side-chain protecting groups and the peptide from the resin during the final TFA step. This streamlined deprotection, coupled with its high efficiency in preventing side reactions, makes Fmoc-Trp(Boc)-OH the preferred choice for the synthesis of complex, tryptophan-containing peptides, leading to higher crude purity and simplified purification.[2][6]
The Orthogonal Alternative: Fmoc-Trp(For)-OH
The formyl (For) group offers an orthogonal protection strategy. It is stable to the acidic conditions of TFA cleavage but can be removed under basic conditions. This allows for the deprotection of the tryptophan side chain independently of the global deprotection of other side chains. However, a key drawback is the potential for formyl group transfer from the indole nitrogen to the Nα-amino group of the peptide, which can lead to truncated by-products.[7] This side reaction is sequence-dependent and can be suppressed by using an "in situ neutralization" protocol during Boc-SPPS.[7]
Experimental Protocols
To ensure the reproducibility and integrity of your synthesis, we provide the following detailed, step-by-step methodologies.
Standard Protocol for Incorporation of Fmoc-Trp(Boc)-OH in SPPS
This protocol outlines a single coupling cycle for the addition of Fmoc-Trp(Boc)-OH to a peptide-resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Trp(Boc)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.
-
N-terminal Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.[2]
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[2]
-
Thoroughly wash the resin with DMF (5-7 times), followed by DCM (3 times), and then DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling agent like HBTU/HATU (3-5 equivalents) in DMF.[2]
-
Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Protocol for Deprotection of the N-in-Formyl Group
This protocol details the specific removal of the formyl group from the tryptophan side chain.
Materials:
-
Formyl-protected tryptophan-containing peptide
-
N,N'-dimethylethylenediamine (DMEDA)
-
Water
Procedure:
-
Dissolve the formyl-protected peptide in water.
-
Add an excess of N,N'-dimethylethylenediamine (typically 1.5-3.0 equivalents) to the solution.[1]
-
Monitor the reaction progress by HPLC.
-
Purify the deprotected peptide using chromatography.[1]
Visualizing the Chemistry: Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and experimental workflows.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of tryptophan indole alkylation during TFA cleavage.
Novel Protecting Groups on the Horizon
Research continues to yield novel protecting groups for tryptophan, aiming to further improve synthesis efficiency and product purity. Among these are the 4-(N-methylamino)butanoyl (Nmbu) and sarcosinyl-sarcosinyl (Sar-Sar) groups.[5] These groups are designed to introduce a cationic charge to the peptide during TFA cleavage, which can enhance solubility and facilitate HPLC purification.[5] The protecting group is then tracelessly removed under mild basic conditions post-purification.[5] While promising, more comparative data is needed to fully assess their performance against the well-established Boc and formyl protecting groups.
Conclusion and Recommendations
The synthesis of tryptophan-containing peptides demands a careful and deliberate approach to side-chain protection. While leaving tryptophan unprotected offers simplicity, it comes at the cost of yield and purity. The formyl group provides an orthogonal strategy but carries the risk of formyl group transfer.
For the majority of applications, particularly in the synthesis of complex and arginine-rich peptides, the use of Fmoc-Trp(Boc)-OH is the highly recommended and superior strategy . Its ability to effectively prevent indole alkylation, coupled with its seamless integration into the standard Fmoc/tBu SPPS workflow, consistently delivers higher yields of purer crude peptides, ultimately streamlining the entire synthesis and purification process.[2][6] By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can confidently and efficiently synthesize high-quality tryptophan-containing peptides for their scientific endeavors.
References
- Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS. PubMed. [Link]
- A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.
- Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
- Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
- Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- Protection of tryptophan with the formyl group in peptide synthesis. PubMed. [Link]
- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [Link]
- Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide. PubMed. [Link]
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide?.
- Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage.
- Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. PubMed. [Link]
- Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evalu
- (PDF) A side-reaction in the SPPS of Trp-containing peptides.
- Tryptophan-based Fluorophores for Studying Protein Conform
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PMC. [Link]
- Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for N-(Methoxycarbonyl)-l-tryptophan methyl ester
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. This document is designed to go beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and providing a framework for establishing a self-validating analytical system.
The Critical Role of Method Validation
This compound, as a derivative of the essential amino acid tryptophan, is of significant interest in medicinal chemistry and drug development.[1][2] Ensuring the purity, potency, and stability of this compound is paramount. An analytical method is only fit for its purpose if it is validated. Validation demonstrates through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[1][3] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[4][5][6][7]
Comparative Overview of Analytical Techniques
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the desired sensitivity of the assay.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Properties | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.[8] |
| Detection | UV-Visible spectrophotometry based on the analyte's chromophore (the indole ring in this case).[9] | Mass spectrometry provides high selectivity and structural information.[10] |
| Sensitivity | Generally in the microgram to nanogram per milliliter range. | Can achieve picogram-level sensitivity. |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, as mass spectrometry can distinguish between compounds with the same retention time but different mass-to-charge ratios. |
Experimental Workflows and Protocols
The following sections detail the proposed HPLC-UV and GC-MS methods for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The indole ring in this compound provides a strong chromophore, making UV detection a suitable choice. A reversed-phase HPLC method is proposed due to the compound's moderate polarity.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is recommended to ensure good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm, corresponding to the absorbance maximum of the indole moiety.[9]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Caption: HPLC-UV Experimental Workflow.
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
While this compound has limited volatility, GC-MS analysis is feasible, potentially with derivatization to improve its chromatographic properties. GC-MS offers the advantage of higher specificity and sensitivity.[10][11]
-
Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Chromatographic Conditions:
-
Column: A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (m/z 50-400) for identification and selected ion monitoring (SIM) for quantification.
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh the standard and sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile).
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes to increase volatility.[8]
-
Inject the derivatized sample into the GC-MS.
-
Caption: GC-MS Experimental Workflow.
Validation of the Analytical Methods
The validation of these methods must be performed in accordance with ICH Q2(R2) and USP <1225> guidelines.[5][6] The following performance characteristics should be evaluated:
Caption: Core Analytical Method Validation Parameters.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol: Analyze blank samples (matrix without the analyte), placebo samples (if applicable), and samples spiked with known impurities or degradation products. For GC-MS, the specificity is further enhanced by comparing the mass spectra of the analyte in the sample with that of a reference standard.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations. The range should typically be from 50% to 150% of the expected sample concentration. Plot the instrument response versus the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[12]
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][5]
-
Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified upper and lower concentrations.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a blank matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level. The recovery should typically be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in the method parameters, such as the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) for HPLC, or oven temperature ramp rate and gas flow rate for GC. The system suitability parameters should remain within acceptable limits.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics of the validated HPLC-UV and GC-MS methods.
| Validation Parameter | HPLC-UV Acceptance Criteria | GC-MS Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. | No interference and matching mass spectrum. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% |
| LOD | ~0.1 µg/mL | ~0.01 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.03 µg/mL |
| Robustness | System suitability passes under all varied conditions. | System suitability passes under all varied conditions. |
Conclusion
Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control applications where high sensitivity is not the primary concern. Its simplicity and lower cost of operation make it an attractive first choice.
-
GC-MS offers superior sensitivity and specificity, making it ideal for impurity profiling, trace analysis, and applications where absolute confirmation of identity is required. The need for derivatization adds a step to the sample preparation but can be justified by the enhanced performance.
Ultimately, a thoroughly validated analytical method, regardless of the chosen technique, is essential for ensuring the quality and consistency of this compound and the integrity of the scientific data it generates.
References
- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- International Council for Harmonisation. (2023, November 30). ICH Q2(R2) Validation of Analytical Procedures. ICH.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- Wu, G. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology, 2019, 119-130.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. EMA.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA.
- gmp-compliance.org. (2016, March 16). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Jensen, M. T., & Jensen, B. B. (1994). Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces.
- Jajić, I., Krstović, S., & Abramović, B. (2014). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 79(10), 1291-1302.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137.
- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 3. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of tryptophan as the reduced derivative by acid hydrolysis and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. tsijournals.com [tsijournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Applications of N-(Methoxycarbonyl)-l-tryptophan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Versatile Tryptophan Building Block
This guide provides an in-depth technical review of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a doubly protected derivative of the essential amino acid L-tryptophan. While less ubiquitous in modern solid-phase peptide synthesis (SPPS) than its N-Boc and N-Fmoc counterparts, this compound serves as a valuable building block in specific synthetic contexts, particularly in solution-phase peptide coupling and as a chiral precursor for complex natural product synthesis. We will objectively compare its performance characteristics with common alternatives, supported by chemical principles and available experimental data, to provide a clear perspective on its strategic applications.
Physicochemical Characteristics
This compound is a white to off-white solid with the molecular formula C₁₄H₁₆N₂O₄ and a molecular weight of 276.29 g/mol .[1][2][3] Its structure features a methoxycarbonyl (Moc) group protecting the α-amino group and a methyl ester protecting the C-terminal carboxylic acid.
| Property | Value | Source(s) |
| CAS Number | 58635-46-4 | [1][2] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 276.29 g/mol | [1][2] |
| Melting Point | 99-101 °C | [2][3] |
| Optical Rotation | [α]20/D −1.4° (c = 1 in methanol) | [2] |
| Appearance | Solid | [2] |
Core Application Areas
The utility of this compound is primarily centered on two distinct areas: its historical and niche role in peptide synthesis and its more contemporary application as a chiral starting material for complex molecule synthesis.
Role in Solution-Phase Peptide Synthesis
Historically, simple carbamates like the methoxycarbonyl group were employed for Nα-amino protection in solution-phase peptide synthesis.[4] In this strategy, both the amine and carboxylic acid termini are protected, allowing for controlled peptide bond formation, typically activated by a coupling agent. The fully protected dipeptide can then be selectively deprotected at either terminus for further chain elongation.
The primary advantage of using a fully protected monomer like this compound is the prevention of self-polymerization during the activation of the carboxyl group of another N-protected amino acid in the coupling step.
However, the methoxycarbonyl group has been largely superseded in routine peptide synthesis by the Boc and Fmoc groups due to issues of orthogonality. The conditions required to cleave the methoxycarbonyl group (e.g., strong acid or base, catalytic hydrogenation) are often harsh enough to remove other protecting groups or cleave the peptide backbone itself, making selective deprotection challenging.[5][6]
Precursor in Natural Product Synthesis: A Case Study
A significant modern application of this compound is as a chiral starting material for the synthesis of complex natural products. Its rigid, pre-defined stereochemistry and protected functional groups make it an ideal scaffold for building intricate molecular architectures.
A compelling example is its use in the concise enantioselective total synthesis of several dimeric hexahydropyrroloindole alkaloids, including (+)-chimonanthine, (+)-folicanthine, and (−)-calycanthine.[7][8] In this synthetic pathway, the tryptophan derivative is not incorporated into a peptide chain but is instead cyclized to form a key tricyclic intermediate.
The process begins with the treatment of Nα-methoxycarbonyl-L-tryptophan methyl ester with phosphoric acid, which induces an intramolecular Pictet-Spengler-type reaction. This is followed by N-sulfonylation to yield a tricyclic hexahydropyrroloindole. This intermediate retains the stereocenter from the original tryptophan and serves as the foundational chiral building block for the subsequent dimerization and completion of the natural product synthesis.[7] This application highlights the value of the subject compound beyond peptide chemistry, showcasing its role in creating stereochemically complex non-peptidic molecules.
Comparative Analysis with Alternative Protecting Groups
The choice of an Nα-protecting group is a critical strategic decision in peptide synthesis, dictating the overall methodology (solid-phase vs. solution-phase), deprotection conditions, and compatibility with side-chain protecting groups. The most prevalent strategies today are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9][10][11]
| Feature | N-Methoxycarbonyl (Moc) | N-tert-Butoxycarbonyl (Boc) | N-9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Strong acid (e.g., HBr/AcOH), strong base (saponification), or catalytic hydrogenation.[2][5] | Mild acid (e.g., Trifluoroacetic acid - TFA).[5][10] | Mild base (e.g., 20% piperidine in DMF).[11][12] |
| Orthogonality | Low. Conditions are harsh and can cleave many common side-chain protecting groups and peptide-resin linkers. | High. Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. | High. Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz) groups. |
| Primary Application | Solution-phase synthesis; building block for non-peptidic molecules. | Solid-phase and solution-phase synthesis. | Predominantly solid-phase peptide synthesis (SPPS). |
| Side Reactions | Potential for racemization under harsh basic deprotection. | Tryptophan indole ring is susceptible to alkylation by t-butyl cations generated during deprotection, requiring scavengers.[5][13] | Tryptophan indole is generally safe during base-mediated deprotection, but can be alkylated during final acid cleavage of side-chain protecting groups if unprotected.[14] |
| Advantages | Simple, inexpensive protecting group. | Well-established for both SPPS and solution-phase; extensive literature and protocols. | Mild deprotection conditions preserve acid-sensitive linkages and side-chain protections; enables modern automated SPPS. |
| Disadvantages | Lack of orthogonal deprotection limits its utility in complex, multi-step syntheses. | Requires strong acids for final cleavage (e.g., HF), which can damage sensitive peptides and requires special equipment. | The dibenzofulvene byproduct of deprotection can form adducts if not properly scavenged by the base.[12] |
The key takeaway is that while the Methoxycarbonyl group is effective for basic protection of the α-amino group, its lack of a mild, selective cleavage method makes it unsuitable for the iterative, orthogonal strategies that underpin modern solid-phase peptide synthesis. The Boc and Fmoc groups, with their well-defined and mild deprotection chemistries, offer far greater flexibility and have therefore become the industry standards.[9][10]
Experimental Protocols
The following protocols are representative of the applications of this compound.
Protocol 1: Representative Solution-Phase Dipeptide Synthesis (Moc-Trp-Gly-OMe)
This protocol describes a general procedure for the coupling of N-(Methoxycarbonyl)-l-tryptophan with a C-terminally protected amino acid, glycine methyl ester, in solution.
Materials:
-
N-(Methoxycarbonyl)-l-tryptophan
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (aq) (Brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.1 eq) in anhydrous DCM.
-
Add TEA or NMM (1.1 eq) dropwise and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
In a separate flask, dissolve N-(Methoxycarbonyl)-l-tryptophan (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the solution from step 3 to the reaction mixture from step 2.
-
Cool the mixture to 0 °C in an ice bath and add DCC or EDC·HCl (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate (if DCC was used) and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide, Moc-Trp-Gly-OMe.
Protocol 2: Synthesis of a Key Tricyclic Intermediate for Alkaloid Synthesis
This protocol is adapted from the synthesis of (+)-chimonanthine and describes the initial cyclization of this compound.[7]
Materials:
-
Nα-Methoxycarbonyl-L-tryptophan methyl ester (8)
-
Phosphoric acid (neat)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Add Nα-Methoxycarbonyl-L-tryptophan methyl ester (8) to neat phosphoric acid at room temperature and stir until the starting material is consumed (monitor by TLC). This effects the intramolecular cyclization.
-
Carefully quench the reaction by pouring it over ice and neutralize with a suitable base (e.g., NaOH solution) until the pH is ~7-8.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cyclized intermediate.
-
Dissolve the crude intermediate in anhydrous DCM and add pyridine.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the pure N-sulfonylated tricyclic hexahydropyrroloindole (+)-9.
Visualizations of Key Synthetic Pathways
Conclusion
This compound is a valuable, albeit specialized, chemical reagent. While its utility in modern, mainstream peptide synthesis is limited by the non-orthogonal nature of the methoxycarbonyl protecting group, it remains a viable option for specific applications in solution-phase synthesis where a simple, stable N-protected tryptophan is required.
Its most significant contemporary role is as a chiral building block in the total synthesis of complex natural products. As demonstrated in the synthesis of calycanthine-family alkaloids, the compound provides a rigid, stereochemically defined starting point for constructing intricate molecular frameworks. For researchers in this field, this compound is a powerful tool for enantioselective synthesis. In contrast, for scientists focused on routine peptide synthesis, the more versatile and orthogonally compatible N-Fmoc- and N-Boc-protected tryptophan derivatives remain the superior choice.
References
- Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(4), 271-276.
- ResearchGate. (2019). (PDF) The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(21), 3847.
- Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Chem-Station. (2014). Carbamate Protective Groups.
- Brieflands. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- Kocienski, P. J. (1998). Protecting groups. J. Chem. Soc., Perkin Trans. 1, 1998(21), 3649-3676.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). DE69926061T2 - METHOD AND COMPOSITIONS FOR THE PEPTIDE SYNTHESIS (T-20).
- ResearchGate. (1999). (PDF) A side-reaction in the SPPS of Trp-containing peptides.
- Movassaghi, M., & Schmidt, M. A. (2007). Concise Total Synthesis of (−)-Calycanthine, (+)-Chimonanthine, and (+)-Folicanthine. Angewandte Chemie International Edition, 46(20), 3725-3728.
- PubMed. (2015). Total Synthesis of (+)-Chimonanthine, (+)-Folicanthine, and (-)-Calycanthine.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- MDPI. (2022). Studies on the Alkaloids of the Calycanthaceae and Their Syntheses.
- PubChem. (n.d.). This compound.
- ResearchGate. (2014). Synthesis of Peptides by Solution Methods.
- Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.
- PubMed. (2007). Concise total synthesis of (-)-calycanthine, (+)-chimonanthine, and (+)-folicanthine.
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
- ChemBK. (n.d.). This compound.
Sources
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Concise total synthesis of (-)-calycanthine, (+)-chimonanthine, and (+)-folicanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Use of N-(Methoxycarbonyl)-l-tryptophan Methyl Ester in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired outcomes with high yield and purity. Tryptophan, with its reactive indole side chain, presents a unique set of challenges, necessitating careful consideration of the N-protection strategy. This guide provides an in-depth cost-benefit analysis of utilizing N-(Methoxycarbonyl)-l-tryptophan methyl ester, a less common but potentially advantageous building block, in comparison to more conventional alternatives.
The Strategic Importance of N-Protection in Tryptophan Chemistry
The indole nucleus of tryptophan is susceptible to electrophilic attack, particularly under the acidic conditions often employed during peptide synthesis for the removal of other protecting groups. This can lead to undesired side reactions, such as alkylation, which complicate purification and reduce the overall yield of the target peptide. The selection of an appropriate N-terminal protecting group is therefore a critical decision to mitigate these risks. While tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) are the most widely used N-protecting groups in peptide chemistry, the methoxycarbonyl group offers a distinct set of properties that warrant consideration.[1][2][3]
Synthesis of this compound: A Practical Protocol
A key factor in the cost-benefit analysis of any reagent is the accessibility and efficiency of its synthesis. This compound can be prepared from the readily available L-tryptophan methyl ester hydrochloride.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
A general method for the N-acylation of tryptophan methyl ester can be adapted for the synthesis of the methoxycarbonyl-protected derivative.[4]
-
Preparation of L-Tryptophan Methyl Ester (Free Base): To a suspension of L-tryptophan methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature, then allow it to warm to room temperature and stir for an additional hour. The formation of the free base can be monitored by thin-layer chromatography (TLC).
-
N-Methoxycarbonylation: Cool the solution of L-tryptophan methyl ester back to 0 °C. To this, add a solution of methyl chloroformate (1.05 eq) in DCM dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature and monitor its completion by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Expected Yield: While specific yields for this exact reaction are not widely reported in top-tier journals, similar acylation reactions on tryptophan esters can proceed with yields ranging from 70-90%, depending on the purity of the starting materials and the optimization of reaction conditions.
Cost-Benefit Analysis: N-(Methoxycarbonyl) vs. N-Boc and N-Cbz
The decision to use a particular protecting group strategy is a multifactorial one, balancing the cost of reagents against benefits in terms of yield, purity, and ease of handling.
Cost Comparison
A direct comparison of the commercial prices of N-protected tryptophan methyl esters reveals the economic landscape.
| Compound | Supplier | Price (USD) per gram |
| This compound | Sigma-Aldrich | Price not publicly listed, requires quote |
| N-Boc-l-tryptophan methyl ester | Thermo Scientific Chemicals | ~$11.85/g (for 5g)[5] |
| N-Boc-l-tryptophan methyl ester | Chem-Impex | ~$5.03/g (for 5g)[6] |
Note: Prices are subject to change and may vary based on quantity and supplier.
Benefits of the Methoxycarbonyl Group
-
Stability: The methoxycarbonyl group is generally stable to the mildly acidic conditions used to remove some other protecting groups, offering a degree of orthogonality.[3]
-
Ease of Introduction: The reaction with methyl chloroformate is typically straightforward and high-yielding.
-
Potential for Reduced Steric Hindrance: Compared to the bulky Boc group, the smaller methoxycarbonyl group may lead to more efficient coupling reactions in sterically hindered environments.
Drawbacks and Considerations
-
Deprotection Conditions: Removal of the methoxycarbonyl group typically requires harsher conditions than for the Boc group, often involving strong base (saponification) or strong acid, which could be incompatible with other sensitive functional groups in the molecule.
-
Racemization Risk: The conditions required for deprotection, particularly strong base, can increase the risk of racemization at the α-carbon. The risk of racemization during peptide coupling is a general concern and is influenced by the coupling reagents and reaction conditions used.[7]
-
Limited Commercial Availability and Data: Compared to its Boc and Cbz counterparts, this compound is less commonly available from commercial suppliers, and there is a comparative lack of extensive published data on its performance in various synthetic contexts.
Comparative Performance in Synthesis: A Data-Driven Perspective
To provide a truly objective comparison, we will analyze a hypothetical dipeptide synthesis, coupling the N-protected tryptophan methyl ester with a simple amino acid ester, such as glycine methyl ester.
Workflow for Comparative Dipeptide Synthesis:
Caption: Comparative workflow for dipeptide synthesis.
Expected Outcomes and Analysis:
| Parameter | N-(Methoxycarbonyl)-Trp-OMe | N-Boc-Trp-OMe | N-Cbz-Trp-OMe |
| Coupling Yield | Potentially higher due to less steric hindrance. | High, but may be slightly lower in sterically demanding couplings. | Generally high. |
| Product Purity (pre-purification) | May be higher if coupling is more efficient. | Generally high, with well-established protocols. | High, with well-established protocols. |
| Racemization | Dependent on coupling and deprotection conditions. | Low under standard coupling conditions. | Low under standard coupling conditions. |
| Deprotection Ease | Requires harsher conditions (strong base or acid). | Mild acidic conditions (e.g., TFA). | Catalytic hydrogenation (mild) or strong acid. |
| Orthogonality | Orthogonal to some acid-labile groups. | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[3] | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |
| Cost-Effectiveness (Reagent) | Potentially high if synthesized in-house. | Moderate, widely available. | Moderate, widely available. |
While concrete, side-by-side experimental data for this specific comparison is scarce in the literature, the known properties of these protecting groups allow for informed predictions. The primary trade-off for the potential cost and coupling efficiency benefits of the methoxycarbonyl group lies in the harsher conditions required for its removal.
Deprotection of the N-Methoxycarbonyl Group
The removal of the N-methoxycarbonyl group is a critical step that must be carefully considered in the overall synthetic strategy.
Deprotection Mechanism:
Caption: General deprotection of the N-methoxycarbonyl group.
Experimental Protocol (General):
-
Basic Hydrolysis (Saponification): Treatment with a strong base such as aqueous sodium hydroxide or potassium hydroxide in a protic solvent like methanol or ethanol, typically at elevated temperatures, will cleave the carbamate. This method will also hydrolyze the methyl ester, which may or may not be desired.
-
Acidic Cleavage: Strong acids, such as HBr in acetic acid, can also be used to remove the methoxycarbonyl group. These conditions are harsh and may affect other acid-labile protecting groups.
The choice of deprotection method must be compatible with the overall protecting group strategy for the entire molecule.
Conclusion and Recommendations
This compound presents a viable, and potentially cost-effective, alternative to more common N-protected tryptophan derivatives, particularly for large-scale synthesis where the in-house preparation of the building block is feasible. Its smaller size may offer advantages in sterically demanding coupling reactions.
However, the significant drawback of harsher deprotection conditions must be carefully weighed. For complex syntheses with multiple sensitive functional groups, the milder and more orthogonal deprotection strategies offered by the Boc and Fmoc groups often provide a more reliable and predictable path to the target molecule.
Recommendations for Researchers:
-
For routine peptide synthesis: N-Boc-l-tryptophan and N-Fmoc-l-tryptophan derivatives remain the industry standard due to their well-documented performance, mild deprotection conditions, and broad commercial availability.
-
For large-scale synthesis of simpler peptides: If cost is a primary driver and the final deprotection step can accommodate harsher conditions, the in-house synthesis and use of this compound is a strategy worth exploring.
-
For novel drug development: In cases where steric hindrance is a significant challenge in a key coupling step, the use of the less bulky methoxycarbonyl group could be investigated as a potential solution.
Ultimately, the choice of protecting group is a strategic decision that must be made on a case-by-case basis, taking into account the specific chemistry of the target molecule, the overall synthetic route, and the economic constraints of the project.
References
- Google Patents. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]
- ResearchGate.
- National Center for Biotechnology Information.
- Google Patents. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
- RSC Publishing. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
- ChemRxiv.
- ResearchGate. A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds | Request PDF. [Link]
- National Center for Biotechnology Information. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
- Organic Syntheses. N-Boc-l-tryptophan methyl ester - ( - 1. [Link]
- ResearchGate. Side Chain Anchoring of Tryptophan to Solid Supports Using a Dihydropyranyl Handle: Synthesis of Brevianamide F. [Link]
- eScholarship.
- Semantic Scholar. Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. [Link]
- RSC Publishing. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
- Google Patents.
- RSC Publishing. cyclic peptide natural products linked via the tryptophan side chain. [Link]
- Radboud Repository. Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. [Link]
- Kocienski, P. J. Protecting Groups. [Link]
- CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]
- ResearchGate. deprotection of various amino acids in the presence of other labile groups. [Link]
- PubMed. Catalytic asymmetric synthesis of protected tryptophan regioisomers. [Link]
- ResearchGate. New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis | Request PDF. [Link]
- PubMed.
- National Center for Biotechnology Information.
- ResearchGate. Synthesis of 'no-carrier-added' α-[11C] methyl-L-tryptophan. [Link]
- University of Bristol.
- National Center for Biotechnology Information.
- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 5. N-Boc-L-tryptophan methyl ester, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to Assessing the Stereochemical Purity of N-(Methoxycarbonyl)-l-tryptophan methyl ester
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. N-(Methoxycarbonyl)-l-tryptophan methyl ester, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules, is no exception. Its enantiomeric purity can significantly impact the efficacy, safety, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the stereochemical purity of this compound, complete with supporting experimental data and detailed protocols.
The Criticality of Stereochemical Purity
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs. For this compound, even minor levels of its corresponding d-enantiomer can introduce impurities into the synthetic pathway, leading to final APIs with undesirable characteristics. Therefore, robust and reliable analytical methods for determining enantiomeric excess (e.e.) are indispensable.
Core Analytical Techniques: A Head-to-Head Comparison
The determination of enantiomeric purity for this compound primarily relies on three well-established analytical techniques: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs), and Polarimetry. Each method operates on distinct principles and presents a unique set of advantages and limitations.
| Parameter | Chiral HPLC | NMR with Chiral Solvating Agents | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to separation.[1][2] | Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence.[3][4] | Measurement of the rotation of plane-polarized light by a chiral molecule.[2][5] |
| Resolution | Excellent, baseline separation of enantiomers is often achievable.[1][2] | Good, depends on the choice of CSA and experimental conditions. | No separation of enantiomers. |
| Sensitivity | High, suitable for detecting trace amounts of the undesired enantiomer.[2][6] | Moderate, generally requires higher sample concentrations than HPLC. | Low, not suitable for accurate determination of high e.e. values.[2][7] |
| Accuracy & Precision | High, considered the "gold standard" for quantitative analysis.[2][6] | High, provides accurate quantification of the enantiomeric ratio. | Low, susceptible to errors from optically active impurities.[2] |
| Sample Throughput | Moderate, typical run times are in the range of 10-30 minutes per sample. | High, rapid analysis once the sample is prepared.[8] | Very high, measurements are nearly instantaneous. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[9] | Requires screening of suitable CSAs and optimization of conditions. | Minimal, requires knowledge of the specific rotation of the pure enantiomer. |
| Information Provided | Quantitative determination of enantiomeric excess and detection of other impurities. | Quantitative determination of enantiomeric excess and structural information. | Provides a measure of optical rotation, which can be correlated to e.e. |
| Cost (Instrument) | High | High | Moderate |
| Cost (Consumables) | Moderate (chiral columns can be expensive) | Low (solvents and CSAs) | Very Low |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1][2] The underlying principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation.[1]
Causality Behind Experimental Choices
The selection of the CSP and the mobile phase is critical for achieving optimal separation. For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including amino acid derivatives.[9][10] The mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol, is optimized to balance retention and resolution.[11][12] The inclusion of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid) can further improve peak shape and resolution by suppressing the ionization of any residual acidic or basic functional groups.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm, leveraging the strong absorbance of the tryptophan indole ring.[13]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the l- and d-enantiomers using the formula: e.e. (%) = [(AreaL - AreaD) / (AreaL + AreaD)] x 100
Data Interpretation
A successful chiral HPLC separation will show two distinct, well-resolved peaks corresponding to the l- and d-enantiomers. The peak with the larger area corresponds to the major enantiomer (l-tryptophan derivative). The presence of a small peak at a different retention time indicates the presence of the d-enantiomer. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for the undesired enantiomer.[1][14]
Caption: Workflow for Chiral HPLC Analysis.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for chromatographic separation.[2] This technique relies on the use of a chiral solvating agent (CSA), which is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[4][15] These diastereomeric complexes have different magnetic environments, leading to separate and distinguishable signals in the NMR spectrum for each enantiomer.[3]
Causality Behind Experimental Choices
The choice of CSA is crucial for achieving effective enantiodiscrimination. For this compound, CSAs capable of forming hydrogen bonds and undergoing π-π stacking interactions are particularly effective. The carbamate and ester functional groups, along with the indole ring of the tryptophan derivative, provide multiple sites for interaction. Chiral mono- and dicarbamates derived from ethyl (S)-lactate or thiourea-based CSAs have shown promise in differentiating the resonances of amino acid derivatives.[3][16] The addition of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can sometimes enhance the interaction and improve the separation of signals.[16][17] Deuterated chloroform (CDCl₃) is a common solvent for these studies as it solubilizes both the analyte and the CSA without interfering with the signals of interest.
Experimental Protocol: NMR with CSA
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent: An appropriate enantiomerically pure CSA (e.g., a derivative of (S)-lactate or a thiourea-based CSA).
-
Sample Preparation: a. In an NMR tube, dissolve a precisely weighed amount of this compound (e.g., 5-10 mg) in approximately 0.6 mL of deuterated chloroform (CDCl₃). b. Acquire a standard ¹H NMR spectrum of the analyte alone. c. To the same NMR tube, add a molar equivalent of the CSA. d. Gently mix the solution and acquire another ¹H NMR spectrum.
-
Analysis: Compare the spectra obtained before and after the addition of the CSA. Look for splitting of specific proton signals (e.g., the methoxy protons of the ester or carbamate, or the α-proton) into two distinct sets of peaks, representing the two diastereomeric complexes. The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer.
Data Interpretation
In the presence of an effective CSA, one or more signals in the ¹H NMR spectrum of the racemic mixture will be resolved into two separate signals of different intensities. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. The absence of signal splitting indicates that the chosen CSA is not effective for the analyte under the given conditions.
Caption: Principle of NMR Enantiodiscrimination with a CSA.
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[5] The magnitude and direction of the rotation are characteristic of the compound, its concentration, the path length of the sample cell, the temperature, and the wavelength of the light.
Causality Behind Experimental Choices
The specific rotation, [α], is a physical constant for a given chiral compound. For an enantiomerically pure sample of this compound, the measured optical rotation will be at its maximum value. A racemic mixture will exhibit no optical rotation. For a sample with a certain enantiomeric excess, the observed rotation will be proportional to the e.e. This relationship forms the basis of using polarimetry for assessing stereochemical purity.
Experimental Protocol: Polarimetry
-
Instrumentation: A polarimeter.
-
Sample Preparation: a. Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., methanol). b. Ensure the solution is free of any particulate matter.
-
Measurement: a. Fill the polarimeter cell of a known path length (l, in dm) with the solution. b. Measure the observed optical rotation (α).
-
Calculation: a. The specific rotation is calculated using the formula: [α] = α / (c x l). b. The enantiomeric excess can be estimated using the formula: e.e. (%) = ([α]observed / [α]max) x 100, where [α]max is the specific rotation of the pure l-enantiomer.
Data Interpretation
The measured optical rotation provides a rapid assessment of enantiomeric purity. However, this technique has significant limitations. Its accuracy is highly dependent on the accuracy of the [α]max value, which must be obtained from a certified pure standard. Furthermore, the presence of any other optically active impurities can lead to erroneous results, making this method unreliable for precise quantitative analysis, especially when high enantiomeric purity is required.[2] It is best used as a quick screening tool rather than a definitive quantitative method.
Conclusion and Recommendations
For the rigorous and accurate assessment of the stereochemical purity of this compound, Chiral HPLC is the recommended method of choice . Its high resolution, sensitivity, and accuracy make it the gold standard for quantitative determination of enantiomeric excess, a critical parameter in pharmaceutical development.[2][6]
NMR spectroscopy with chiral solvating agents serves as an excellent complementary technique. It is particularly useful for rapid screening and for confirming the results obtained by HPLC. Its ability to provide structural information simultaneously is an added advantage.
Polarimetry , while simple and rapid, should be used with caution. It can be a useful tool for preliminary screening of enantiomeric enrichment but lacks the accuracy and specificity required for final quality control in a regulated environment.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For ensuring the highest quality and regulatory compliance, a validated chiral HPLC method is indispensable.
References
- Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10), 1034-1044. ([Link])
- Uccello-Barretta, G., Balzano, F., et al. (2012). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Advances, 2(24), 9181-9189. ([Link])
- Semantic Scholar. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. ([Link])
- MDPI. (2022). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 27(19), 6592. ([Link])
- UNIPI. (2022).
- PMC - NIH. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1279. ([Link])
- ACS Publications. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7659-7669. ([Link])
- ACS Publications. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Oxford Academic. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.
- RSC Publishing. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4085-4091. ([Link])
- Wiley Online Library. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 416-423. ([Link])
- Semantic Scholar. (1995).
- IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry, 11(9), 1-7. ([Link])
- Scirp.org. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 5, 1051-1059. ([Link])
- UNIPI. (2021).
- ResearchGate. (2000). HPLC determination of tryptophan enantiomers with photometric, fluorimetric and diode-laser polarimetric detection. ([Link])
- Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmaceutical and Analytical Chemistry, 4(2), 1-6. ([Link])
- PMC - PubMed Central. (2020). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 6(44), eabd4232. ([Link])
- ScienceDirect. (2013). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 72, 10-15. ([Link])
- ResearchGate. (2022).
- Phenomenex. (n.d.).
- J-Stage. (2004). Synthesis of Linear Tripeptides for Right-Hand Segments of Complestatin. Chemical and Pharmaceutical Bulletin, 52(1), 71-81. ([Link])
- Organic Syntheses. (2013). N-Boc-l-tryptophan methyl ester. Organic Syntheses, 90, 332-345. ([Link])
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. ([Link])
- PubChem. (n.d.). This compound. ([Link])
- YouTube. (2021). CHM 251 Stereochemistry Part 10: More About a Polarimeter: Measuring Optical Activity. ([Link])
- ResearchGate. (2014). Colorimetric chiral discrimination and determination of enantiometric excess of D/L-tryptophan using silver nanoparticles. ([Link])
- Google Patents. (2013). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester. ()
- RSC Publishing. (2014). Determination of enantiomeric composition of tryptophan by using fluorescence spectroscopy combined with backward interval partial least squares. Analytical Methods, 6(14), 5069-5075. ([Link])
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ymc.co.jp [ymc.co.jp]
- 10. phenomenex.com [phenomenex.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tryptophan Derivatives in Automated Peptide Synthesis: Maximizing Yield and Purity
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of tryptophan (Trp) presents a well-known yet persistent challenge. The nucleophilic indole side chain of tryptophan is highly susceptible to modification during the acidic conditions of cleavage, leading to undesired side products, reduced yields, and purification complexities. The selection of an appropriate protecting group for the indole nitrogen is therefore a critical determinant of success in synthesizing tryptophan-containing peptides.
This guide provides an in-depth comparison of the performance of various tryptophan derivatives in automated peptide synthesizers, with a focus on the widely adopted Fmoc/tBu strategy. We will delve into the mechanistic rationale behind common side reactions, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your specific synthetic needs. While the industry has largely converged on a gold standard, we will also explore other alternatives and discuss the chemical principles that guide the development of new protecting group strategies.
The Challenge: Tryptophan Side Reactions in SPPS
The primary culprit in the degradation of tryptophan during SPPS is the generation of carbocations in the highly acidic environment of the final cleavage cocktail, typically trifluoroacetic acid (TFA). These electrophilic species, often originating from the cleavage of tert-butyl (tBu) protecting groups on other amino acid side chains or from the resin linker itself, can readily alkylate the electron-rich indole ring of tryptophan.[1][2] This leads to a heterogeneous mixture of modified peptides that are often difficult to distinguish and separate from the desired product.
Another significant side reaction is the modification of tryptophan by sulfonyl moieties released from arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) during cleavage.[3][4] This can result in sulfonation of the indole ring, further complicating the crude peptide profile. Oxidation of the indole ring is also a concern throughout the synthesis and purification process.[2]
To mitigate these issues, protection of the indole nitrogen (N-in) is paramount. An ideal protecting group should be stable throughout the synthesis, prevent side reactions during cleavage, and be cleanly removed under conditions that do not compromise the integrity of the final peptide.
Comparative Performance of Tryptophan Derivatives
The choice of the N-in protecting group directly impacts the final yield and purity of the synthesized peptide. Below is a comparative analysis of the most common strategies.
Table 1: Performance Comparison of Common Tryptophan Derivatives in Fmoc-SPPS
| Tryptophan Derivative | Protection Strategy | Reported Yield of Desired Peptide (%) | Key Advantages | Common Side Reactions Prevented | Key Disadvantages |
| Fmoc-Trp-OH | Unprotected | ~70-78%[2] | Simplicity and lower cost of the amino acid derivative. | - | Highly susceptible to alkylation and oxidation.[1][2] |
| Fmoc-Trp(Boc)-OH | tert-Butyloxycarbonyl (Boc) | High (minimal side product formation)[1][2] | Excellent prevention of indole alkylation from carbocations.[1][3] Minimizes oxidation.[1] | Alkylation from Arg(Pbf/Pmc), tert-butylation.[2][3] | Higher cost compared to unprotected Trp. |
| Fmoc-Trp(For)-OH | Formyl (For) | Up to 95% (deprotection yield)[2] | Stable in moderate acid. | Oxidation and some acid-catalyzed side reactions. | Requires a separate basic deprotection step which can be harsh on the peptide.[2] |
| Fmoc-Trp(Moc)-OH (Hypothetical) | Methoxycarbonyl (Moc) | Not widely reported | Potentially offers stability to TFA. | May prevent alkylation. | Cleavage may require harsh conditions not compatible with many peptides. |
In-Depth Analysis of Tryptophan Protecting Groups
Fmoc-Trp(Boc)-OH: The Gold Standard
The use of Nα-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan (Fmoc-Trp(Boc)-OH) is the most widely accepted and recommended strategy for incorporating tryptophan in Fmoc-SPPS.[1][5] The Boc group on the indole nitrogen provides robust protection against electrophilic attack by carbocations generated during TFA cleavage.[1][3]
Mechanism of Protection: During TFA treatment, the Boc group is cleaved, but it generates an intermediate carbamic acid on the indole ring. This intermediate is sufficiently deactivating to protect the indole from alkylation. Subsequent neutralization leads to the decarboxylation of the carbamic acid, yielding the native tryptophan residue.[4] This elegant mechanism is a key reason for the success of Fmoc-Trp(Boc)-OH.
Advantages:
-
Prevents Alkylation: The Boc group effectively shields the indole ring from electrophilic attack, particularly from carbocations generated from Arg(Pbf) or other tBu-protected residues.[1][3]
-
Minimizes Oxidation: The protected indole is less prone to oxidation during synthesis and workup.[1]
-
Improves Yield and Purity: By preventing the formation of hard-to-separate side products, the use of Fmoc-Trp(Boc)-OH leads to purer crude peptides in higher yields, which significantly simplifies downstream purification efforts.[1][5]
Fmoc-Trp-OH: The Unprotected Approach
While seemingly simpler and more cost-effective, using unprotected Fmoc-Trp-OH is generally not recommended for peptides containing other acid-labile side-chain protecting groups. The risk of obtaining a complex mixture of alkylated and oxidized side products is high, often leading to low yields of the desired peptide and challenging purification.[6]
Fmoc-Trp(For)-OH: An Alternative with Caveats
The formyl (For) group is a smaller and more acid-stable protecting group for the indole nitrogen. While it effectively prevents oxidation and some acid-catalyzed side reactions, its removal requires specific and often harsh basic conditions (e.g., aqueous piperidine or N,N'-dimethylethylenediamine) that may not be compatible with all peptide sequences, potentially leading to side reactions like aspartimide formation or racemization.[2]
A Note on N-(Methoxycarbonyl)-L-tryptophan methyl ester
The specific compound "this compound" as a side-chain protected building block for SPPS is not a commonly used or commercially available reagent. In the context of SPPS, the carboxylic acid must be free to react with the deprotected N-terminus of the growing peptide chain. A methyl ester would require an additional deprotection step.
If we consider a hypothetical Fmoc-Trp(Moc)-OH derivative, where "Moc" is a methoxycarbonyl group on the indole nitrogen, its performance would depend on its stability and cleavage conditions. A methoxycarbonyl group is generally more stable to acid than a Boc group and would likely require harsher conditions for removal, such as strong base, which could compromise the integrity of the peptide. This may explain why it has not been widely adopted as an indole protecting group in standard Fmoc-SPPS.
Experimental Protocols
To provide a practical framework for comparison, the following are standardized protocols for the incorporation of tryptophan derivatives and the final cleavage in an automated peptide synthesizer.
Protocol 1: Automated Coupling Cycle for Fmoc-Trp(X)-OH
This protocol outlines a standard automated synthesis cycle using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid (Fmoc-Trp-OH, Fmoc-Trp(Boc)-OH, or Fmoc-Trp(For)-OH)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Resin with the growing peptide chain
Workflow:
Caption: Automated Fmoc-SPPS Coupling Cycle.
Detailed Steps:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc adduct.
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-Trp derivative and a near-equivalent amount of coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of DIPEA to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 2: Cleavage and Deprotection
This protocol details the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Workflow:
Caption: Peptide Cleavage and Deprotection Workflow.
Detailed Steps:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the molecular weight.
Conclusion and Recommendations
The synthesis of tryptophan-containing peptides requires careful consideration of the potential for side reactions. While unprotected tryptophan can be used in some cases, the use of a protecting group on the indole nitrogen is strongly recommended to ensure high yield and purity, especially for complex peptides or those containing arginine.
Fmoc-Trp(Boc)-OH has emerged as the clear standard in the field. Its ability to effectively prevent alkylation and oxidation under standard Fmoc-SPPS conditions makes it the most reliable choice for the synthesis of tryptophan-containing peptides in automated synthesizers. The slightly higher cost of this derivative is far outweighed by the significant savings in time and resources during peptide purification.
For researchers and drug development professionals, the adoption of Fmoc-Trp(Boc)-OH as the default strategy for incorporating tryptophan is a critical step towards achieving reproducible, high-quality synthesis of therapeutic and research-grade peptides.
References
- AAPPTec.
- Google Patents. Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
- Royal Society of Chemistry. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. [Link]
- Omizzur. Fmoc-Trp(Boc)-OH Synthesis | CAS 143824-78-6. [Link]
- Aapptec Peptides. Fmoc-Trp(Boc)-OH [143824-78-6]. [Link]
- ResearchGate.
- Semantic Scholar. Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. [Link]
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
Navigating the Labyrinth: A Comparative Guide to the Deprotection of N-Protected Tryptophan Esters
For researchers, medicinal chemists, and professionals in drug development, the synthesis of tryptophan-containing peptides and molecules is a frequent yet formidable challenge. The indole side chain of tryptophan, a nucleophilic and electron-rich entity, is notoriously susceptible to a host of side reactions during chemical manipulations, particularly during the critical step of N-terminal deprotection. The choice of the N-protecting group and the subsequent deprotection strategy is paramount to the success of the synthesis, directly impacting yield, purity, and the preservation of stereochemical integrity.
This guide provides an in-depth, comparative analysis of deprotection methodologies for commonly employed N-protected tryptophan esters: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each method, elucidate the causal factors behind common side reactions, and present experimental data to support our recommendations.
The Tryptophan Conundrum: A Minefield of Side Reactions
The indole nucleus of tryptophan is a double-edged sword. While crucial for the biological activity of many peptides, its reactivity makes it a prime target for electrophilic attack. During N-deprotection, particularly under acidic conditions, the generation of cationic species can lead to a cascade of undesirable modifications.
dot graph Deprotection_Challenges { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
Deprotection [label="N-Deprotection\nof Tryptophan Esters", fillcolor="#F1F3F4", fontcolor="#202124"]; SideReactions [label="Potential Side Reactions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkylation [label="Indole Alkylation", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation", fillcolor="#FBBC05", fontcolor="#202124"]; Racemization [label="Racemization", fillcolor="#FBBC05", fontcolor="#202124"]; EsterCleavage [label="Ester Cleavage", fillcolor="#FBBC05", fontcolor="#202124"];
Deprotection -> SideReactions [label="can lead to"]; SideReactions -> Alkylation; SideReactions -> Oxidation; SideReactions -> Racemization; SideReactions -> EsterCleavage; } dot
Figure 1: Common side reactions during the deprotection of N-protected tryptophan esters.
The most prevalent side reaction is the alkylation of the indole ring by carbocations generated from the protecting group (e.g., tert-butyl cation from Boc) or from resin linkers in solid-phase peptide synthesis (SPPS).[1][2] The electron-rich indole nucleus is highly susceptible to electrophilic attack, leading to the formation of undesired adducts.[1] Furthermore, the indole ring can be prone to oxidation under harsh acidic conditions.[1] Finally, the α-carbon of tryptophan is susceptible to racemization , particularly under basic conditions or during activation for coupling.[3][4]
I. The Boc Group: Acidic Deprotection and the Art of Scavenging
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of conditions and its facile removal with acid.[5] However, the acidic deprotection of Boc-tryptophan esters is a classic example of the need for careful optimization to avoid side reactions.
Mechanism of Deprotection
Acid-catalyzed deprotection of the Boc group proceeds via the formation of a tert-butyl cation.
dot graph Boc_Deprotection { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
BocTrp [label="{Boc-NH-CHR-COOR' | Tryptophan Ester}"]; Protonation [label="{H+}", shape=plaintext]; Intermediate [label="{ (CH3)3C-O-C(=O+H)-NH-CHR-COOR' | Protonated Carbamate }"]; Cleavage [label="{ (CH3)3C+ | tert-Butyl Cation} + { HOOC-NH-CHR-COOR' | Unstable Carbamic Acid }"]; Decarboxylation [label="{ H2N-CHR-COOR' | Deprotected Amine} + CO2"]; SideReaction [label="{ Indole Alkylation | (e.g., tert-butylation)}", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger\n(e.g., TIS, H2O)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TrappedCation [label="Trapped Cation"];
BocTrp -> Intermediate [label="+ H+"]; Intermediate -> Cleavage; Cleavage -> Decarboxylation; Cleavage -> SideReaction [label="attacks\nindole ring", color="#EA4335"]; Cleavage -> TrappedCation [label="trapped by", color="#34A853"]; Scavenger -> TrappedCation [style=invis]; } dot
Figure 2: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
Deprotection Methods & Comparative Data
Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. However, neat TFA can lead to significant side product formation. The inclusion of "scavengers" in the cleavage cocktail is crucial to quench the reactive tert-butyl cations before they can alkylate the tryptophan indole ring.[1][6]
| Deprotection Cocktail | Typical Conditions | Tryptophan Alkylation | Remarks | References |
| 95% TFA / 5% H₂O | RT, 1-2 h | High | Water acts as a scavenger but is often insufficient. | [1] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | RT, 1-2 h | Low | Triisopropylsilane (TIS) is a very effective scavenger. A good general-purpose cocktail. | [6] |
| Reagent K (TFA/phenol/H₂O/thioanisole/EDT) | RT, 2-4 h | Very Low | A robust cocktail for complex peptides with multiple sensitive residues. EDT can cause side reactions with tryptophan over long reaction times. | [1] |
| HCl in Dioxane (4M) | 0°C to RT, 1-4 h | Moderate to High | Can be an alternative to TFA, but scavenging is still necessary. | [2][7] |
| Oxalyl Chloride in Methanol | RT, 1-4 h | Low | A mild alternative, reported to be effective even for substrates with other acid-labile groups. | [8][9] |
Table 1: Comparison of common deprotection methods for Boc-tryptophan esters.
Expert Insight: The choice of scavenger cocktail is critical and depends on the other amino acids in the peptide sequence.[1] For peptides containing arginine protected with sulfonyl groups (e.g., Pmc, Pbf), which can also generate reactive cations, more complex scavenger mixtures like Reagent R are recommended to prevent transfer of the protecting group to the tryptophan indole.[1][4][10] The use of indole-protected tryptophan, such as Fmoc-Trp(Boc)-OH, during synthesis is the most effective strategy to prevent alkylation.[1]
Experimental Protocol: TFA/TIS/H₂O Deprotection
-
Preparation: Dissolve the Boc-protected tryptophan ester in a minimal amount of dichloromethane (DCM).
-
Reagent Addition: Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the dissolved compound (typically 10 mL per gram of peptide-resin).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Centrifuge or filter to collect the precipitate and wash with cold ether to remove residual scavengers.[1]
II. The Cbz Group: The Power of Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, prized for its stability to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[11] Its removal is typically achieved by catalytic hydrogenolysis.
Mechanism of Deprotection
Hydrogenolysis of the Cbz group involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst.
dot graph Cbz_Deprotection { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
CbzTrp [label="{Cbz-NH-CHR-COOR' | Tryptophan Ester}"]; H2_PdC [label="{H2, Pd/C}", shape=plaintext]; Intermediate [label="{ HOOC-NH-CHR-COOR' | Unstable Carbamic Acid} + Toluene"]; Decarboxylation [label="{ H2N-CHR-COOR' | Deprotected Amine} + CO2"]; SideReaction [label="{ Indole Ring Reduction }", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
CbzTrp -> Intermediate [label="+ H2, Pd/C"]; Intermediate -> Decarboxylation; CbzTrp -> SideReaction [label="over-reduction", color="#EA4335"]; } dot
Figure 3: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Deprotection Methods & Potential Pitfalls
Catalytic hydrogenolysis is generally a very clean and efficient method for Cbz deprotection.[11] However, with tryptophan-containing compounds, there is a risk of reduction of the indole ring, although this is less common than with harsher reducing agents.[3]
| Deprotection Method | Typical Conditions | Side Reactions | Remarks | References |
| H₂ (1 atm), 10% Pd/C | MeOH or EtOH, RT, 2-16 h | Minimal risk of indole reduction. | The most common and reliable method. | [11][12] |
| Transfer Hydrogenolysis (e.g., Ammonium Formate, Cyclohexene) | 10% Pd/C, MeOH or EtOH, RT to 60°C | Potential for indole reduction, especially with prolonged heating.[3] | Useful when a hydrogen gas supply is unavailable or undesirable. | [3][13] |
| NaBH₄, Pd/C | MeOH, RT | Potential for over-reduction. | A convenient method for in situ hydrogen generation. | [14] |
Table 2: Comparison of deprotection methods for Cbz-tryptophan esters.
Expert Insight: While hydrogenolysis is generally mild, the catalyst activity can vary. It is advisable to monitor the reaction closely to avoid over-reduction. For substrates containing other reducible functional groups (e.g., alkynes, azides), careful selection of reaction conditions is necessary.[12] In some cases, inhibitors can be added to prevent the reduction of other functional groups while allowing for Cbz deprotection.[15]
Experimental Protocol: Catalytic Hydrogenolysis
-
Preparation: Dissolve the Cbz-protected tryptophan ester in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenation: Stir the suspension under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
III. The Fmoc Group: Base-Mediated Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[16]
Mechanism of Deprotection
The deprotection of the Fmoc group is a β-elimination reaction initiated by a base, typically a secondary amine like piperidine.
dot graph Fmoc_Deprotection { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
FmocTrp [label="{Fmoc-NH-CHR-COOR' | Tryptophan Ester}"]; Base [label="{Piperidine}", shape=plaintext]; Intermediate [label="{ Deprotonated Fmoc group }"]; Elimination [label="{ Dibenzofulvene} + { -OOC-NH-CHR-COOR' }"]; Adduct [label="{ Dibenzofulvene-Piperidine Adduct }"]; Decarboxylation [label="{ H2N-CHR-COOR' | Deprotected Amine} + CO2"];
FmocTrp -> Intermediate [label="+ Base"]; Intermediate -> Elimination [label="β-elimination"]; Elimination -> Decarboxylation; Elimination -> Adduct [label="+ Piperidine"]; } dot
Figure 4: Mechanism of base-mediated Fmoc deprotection.
Deprotection Methods & Minimizing Side Reactions
Fmoc deprotection is generally a clean and rapid process.[17] However, the basic conditions can promote racemization, especially for sensitive amino acids.[18] Another potential side reaction, particularly in SPPS, is aspartimide formation if an aspartic acid residue is present in the sequence.[19]
| Deprotection Reagent | Typical Conditions | Racemization Risk | Remarks | References |
| 20% Piperidine in DMF | RT, 2 x 5-10 min | Low for most amino acids | The standard and most widely used method in SPPS. | [20][21] |
| 2% DBU / 2% Piperidine in DMF | RT, 2 x 5-10 min | Slightly higher | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered residues. | [20] |
| Dipropylamine (DPA) in DMF | RT to 60°C | Lower than piperidine for aspartimide formation | Reported to reduce aspartimide formation compared to piperidine, especially at elevated temperatures. | [19] |
Table 3: Comparison of deprotection methods for Fmoc-tryptophan esters.
Expert Insight: For tryptophan-containing peptides synthesized via Fmoc-SPPS, the primary concern remains the protection of the indole side chain during the final acid-catalyzed cleavage from the resin. Therefore, the use of Fmoc-Trp(Boc)-OH is highly recommended to prevent alkylation by cations generated from other protecting groups and the resin linker during the final deprotection step.
Experimental Protocol: Standard Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain the solution.
-
Second Deprotection: Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Conclusion and Recommendations
The successful deprotection of N-protected tryptophan esters hinges on a clear understanding of the reactivity of the indole side chain and the mechanism of action of the chosen deprotection reagent.
dot graph Decision_Tree { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2];
Start [label="Choose N-Protecting Group for Tryptophan Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc [label="Boc"]; Cbz [label="Cbz"]; Fmoc [label="Fmoc"]; Boc_Deprotection [label="Acidic Deprotection\n(TFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cbz_Deprotection [label="Hydrogenolysis\n(H2, Pd/C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Deprotection [label="Basic Deprotection\n(Piperidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc_Action [label="Crucial: Use Scavengers\n(e.g., TIS, H2O)\nto prevent indole alkylation", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Cbz_Action [label="Monitor for indole\nring reduction", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Fmoc_Action [label="Use indole protection\n(e.g., Boc) for final\nTFA cleavage in SPPS", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Boc; Start -> Cbz; Start -> Fmoc; Boc -> Boc_Deprotection; Boc_Deprotection -> Boc_Action; Cbz -> Cbz_Deprotection; Cbz_Deprotection -> Cbz_Action; Fmoc -> Fmoc_Deprotection; Fmoc_Deprotection -> Fmoc_Action; } dot
Figure 5: Decision-making workflow for the deprotection of N-protected tryptophan esters.
-
For Boc-protected tryptophan esters, the use of a scavenger cocktail containing triisopropylsilane is highly recommended to mitigate indole alkylation during acidic deprotection.
-
For Cbz-protected tryptophan esters, catalytic hydrogenolysis remains the method of choice due to its mildness and high efficiency. Careful monitoring is advised to prevent over-reduction.
-
For Fmoc-protected tryptophan esters, standard piperidine-mediated deprotection is robust. The key consideration for tryptophan-containing peptides in Fmoc-SPPS is the protection of the indole side chain (e.g., with a Boc group) to withstand the final acidic cleavage from the resin.
By carefully selecting the protecting group and tailoring the deprotection conditions with an awareness of the potential side reactions, researchers can navigate the complexities of tryptophan chemistry to achieve their synthetic goals with high fidelity and yield.
References
- Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor.
- Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent).
- Scavengers for Boc deprotection to prevent side product form
- Application Notes and Protocols for Fmoc Deprotection of N-Fmoc-4-Br-D-tryptophan.
- Fmoc Resin Cleavage and Deprotection.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Preventing tryptophan indole alkyl
- Common side reactions with Boc-protected amino acids and how to avoid them.
- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- N-Terminal Deprotection - Fmoc removal.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage.
- Tetrahedron Letters.
- Minimizing racemization of N-Fmoc-4-Br-D-tryptophan during activ
- A side-reaction in the SPPS of Trp-containing peptides.
- Advice on N-boc deprotection in the presence of acid sensitive groups.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Application Note: Fmoc Deprotection of Tryptophan-Rich Peptides.
- Cbz-Protected Amino Groups.
- Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc)
- Methods for Removing the Fmoc Group.
- Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection.
- Chemoenzymatic preparation of the enantiomers of β-tryptophan ethyl ester and the β-amino nitrile analogue.
- Cbz deprotection conditions: screening of c
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- Terminology of Antibody Drug for Fmoc Deprotection.
- A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- Screening of Fmoc deprotection on standard amino acids and esters.
- Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures.
- Fmoc Resin Cleavage and Deprotection.
- Protection of Tryptophan in Peptide Synthesis. The Use of Crown Ethers.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly
- Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.
- Cbz-Protected Amino Groups.
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.
- N-Cbz-D-Tryptophan synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. genscript.com [genscript.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Conformational Impact of N-(Methoxycarbonyl)-l-tryptophan Methyl Ester in Peptide Drug Discovery
This guide provides an in-depth technical comparison of N-(Methoxycarbonyl)-l-tryptophan methyl ester as an N-terminal modifying agent and its impact on peptide conformation. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between chemical structure and peptide secondary and tertiary structure. We will explore the theoretical underpinnings of this modification and provide detailed, self-validating experimental workflows for its empirical evaluation against common alternatives.
Introduction: The Critical Role of Peptide Conformation
The therapeutic efficacy of a peptide is inextricably linked to its three-dimensional structure. Conformation dictates how a peptide interacts with its biological target, influencing binding affinity, specificity, and downstream signaling.[1][2] Uncontrolled flexibility can lead to reduced potency and off-target effects. Consequently, medicinal chemists employ various strategies to constrain peptide conformation and stabilize bioactive structures. One powerful yet nuanced approach is the chemical modification of the peptide's N-terminus.[3][4]
The N-terminus is a key position for modification as it is often solvent-exposed and modifications can have a minimal disruptive effect on the overall protein structure while enhancing stability or bioactivity.[5][6] While simple acetylation is common, more complex modifications can impart unique structural biases. This guide focuses on a specific, less-common modification: the incorporation of this compound. We will dissect its potential to influence peptide folding and provide a framework for comparing its effects to peptides with a free or acetylated N-terminus.
Chemical Overview: A Comparison of N-Terminal Modifying Groups
The choice of an N-terminal group is a critical design decision in peptide synthesis. It can influence solubility, stability against enzymatic degradation, and, most importantly, the conformational landscape of the peptide.[3][6]
This compound
-
Structure: This molecule incorporates both a methoxycarbonyl protecting group on the alpha-amino nitrogen and a methyl ester on the C-terminus of a tryptophan residue.[7][8][9] When used for N-terminal modification, the peptide chain is extended from its C-terminal acid.
-
Properties: The methoxycarbonyl group is a small, neutral carbamate that can act as a hydrogen bond acceptor. The tryptophan residue itself is notable for its large, aromatic indole side chain, which can participate in hydrophobic, π-π stacking, and cation-π interactions.[2][10][11] This combination introduces significant steric bulk and specific interactive potential right at the N-terminus.
Alternative N-Terminal Groups for Comparison
-
Unprotected N-Terminus (Free Amine): At physiological pH, the N-terminal amine is typically protonated (NH3+), carrying a positive charge. This charge can be critical for receptor interactions but also leaves the peptide susceptible to degradation by aminopeptidases.
-
N-Acetylation: The addition of an acetyl group (CH₃CO-) neutralizes the N-terminal positive charge, which can increase the peptide's stability and mimic naturally occurring proteins.[6] It is a small, relatively unobtrusive modification often used to promote helical conformations by acting as a "helix cap."
The central hypothesis is that the bulky and electronically distinct N-(Methoxycarbonyl)-l-tryptophan group will impose a more significant and specific conformational constraint compared to the smaller acetyl group or a flexible free amine.
Caption: Workflow for evaluating N-terminal modification impact.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful, non-destructive technique for the rapid assessment of peptide secondary structure in solution. [12][13]It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. [14] Causality: This experiment is chosen as the first step due to its high throughput and sensitivity to global conformational changes. Any significant structural ordering (e.g., induction of an α-helix or β-sheet) induced by the N-terminal modification will produce a characteristic and easily identifiable spectral signature. [13][14] Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately determine the concentration of the lyophilized peptide stock (e.g., by UV absorbance at 280 nm, accounting for the Trp residue).
-
Prepare peptide samples at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be free of components that absorb in the far-UV region.
-
Prepare a buffer-only blank sample.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes to remove oxygen. [13] * Set the temperature control to 25°C.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record a baseline spectrum of the buffer blank from 260 nm to 190 nm.
-
Rinse the cuvette thoroughly and record the spectrum for each peptide sample under the same conditions (scan speed: 50 nm/min; bandwidth: 1 nm; data pitch: 0.5 nm; accumulations: 3).
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline from each peptide spectrum.
-
Convert the raw data (mdeg) to Mean Residue Ellipticity (MRE) using the formula: MRE = (mdeg) / (10 * c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.
-
Deconvolute the resulting spectra using a validated algorithm (e.g., CONTINLL via the DICHROWEB server) to estimate the percentage of α-helix, β-sheet, and random coil. [15] Trustworthiness: The protocol's integrity is maintained by running a buffer blank before and after the sample set to check for baseline drift. Repeating measurements (n=3) ensures the reproducibility of the spectral features.
-
Experimental Protocol: 2D NMR Spectroscopy
NMR spectroscopy provides atomic-resolution information about peptide structure and dynamics in solution. [16][17][18]For a comparative analysis, a suite of 2D NMR experiments is required to assign resonances and derive structural restraints.
Causality: While CD gives a global picture, NMR allows us to pinpoint the specific local effects of the N-terminal modification. Nuclear Overhauser Effect (NOE) data, which depends on the through-space distance between protons (ideally <5 Å), is crucial for determining the 3D fold. [19] Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve each peptide to a final concentration of 0.5-1.0 mM in 90% H₂O / 10% D₂O. [18]The buffer should be the same as used for CD, with pH carefully adjusted.
-
-
Data Acquisition (at 600 MHz or higher):
-
Acquire a set of 2D spectra at 25°C for each peptide:
-
TOCSY (Total Correlation Spectroscopy): To identify proton spin systems belonging to individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): With a mixing time of 200-300 ms to identify short-range and medium-range proton-proton proximities. [17] * ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve resonance overlap by spreading peaks into the carbon dimension.
-
-
-
Data Processing and Analysis:
-
Process spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment to identify all proton signals for each peptide.
-
Identify and quantify NOE cross-peaks. Pay special attention to NOEs between the N-terminal modifying group and residues downstream in the sequence.
-
Calculate ³J(HN-Hα) coupling constants to restrain the backbone dihedral angle φ.
-
-
Structure Calculation:
-
Use the derived NOE distance restraints and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of 20-50 low-energy structures and analyze them for conformational homogeneity.
-
Trustworthiness: The quality of the final structure ensemble is validated by metrics such as the number of NOE violations, Ramachandran plot analysis (phi/psi angles), and the root-mean-square deviation (RMSD) of the backbone atoms.
Experimental Protocol: X-ray Crystallography
X-ray crystallography offers an unambiguous, high-resolution snapshot of the peptide's conformation in the solid state. [20][21] Causality: This technique is the gold standard for atomic-resolution structure determination. [20]While solution dynamics are lost, crystallography can reveal fine details about intramolecular hydrogen bonding and packing interactions that are stabilized by the N-terminal modification. Comparing the crystal structures of the three peptide variants can provide definitive evidence of conformationally distinct states.
Step-by-Step Protocol:
-
Crystallization Screening:
-
Concentrate purified peptides to 10-20 mg/mL.
-
Use commercially available sparse-matrix screening kits (e.g., Hampton Research, Qiagen) to screen a wide range of crystallization conditions (precipitants, buffers, salts) using sitting-drop or hanging-drop vapor diffusion.
-
-
Crystal Optimization:
-
Once initial hits (small crystals) are identified, optimize conditions by fine-tuning precipitant and peptide concentrations to grow larger, single, diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect a suitable crystal and mount it for data collection.
-
Collect X-ray diffraction data, ideally at a synchrotron source for high-intensity X-rays. [22]4. Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
If the peptide sequence is novel, experimental phasing (e.g., using heavy atoms) may be required. [20] * Build an atomic model of the peptide into the electron density map and refine it to achieve the best possible fit with the experimental data.
-
Trustworthiness: The quality of the final crystal structure is assessed by the R-work/R-free values, resolution, and analysis of bond lengths, bond angles, and overall geometry.
Anticipated Results and Data Interpretation
The data from these experiments will allow for a robust, multi-faceted comparison of the three peptide variants. The results can be summarized for clear interpretation.
Table 1: Comparative Conformational Data (Hypothetical)
| Parameter | Peptide 1 (Free Amine) | Peptide 2 (N-Acetyl) | Peptide 3 (N-Methoxycarbonyl-Trp) | Data Source |
| % α-Helix | 5-10% | 25-35% | 30-40% | CD Spectroscopy |
| % β-Sheet | ~5% | ~5% | 15-25% | CD Spectroscopy |
| Dominant Conformation | Random Coil / Flexible | α-Helical | Ordered (Helix/Sheet Mix) | CD, NMR |
| N-Terminal Flexibility | High | Moderately Reduced | Highly Restricted | NMR (RMSD) |
| Key NOE Contacts | Primarily sequential (i, i+1) | dαN(i, i+3), dNN(i, i+2) | dαN(i, i+3), dNN(i, i+2), Trp side chain to residue i+4 | 2D NOESY |
| Backbone φ/ψ (Residue 2) | Broad distribution | -65°, -40° | -120°, +115° | NMR / X-ray |
Interpretation:
-
From CD Data: We might observe that the free amine peptide is largely a random coil. N-acetylation could induce significant helicity, as expected. The N-(Methoxycarbonyl)-l-tryptophan modification might induce a different type of ordered structure, potentially a mix of helix and sheet, indicated by a negative band near 218 nm. [14]* From NMR Data: For the modified peptide, we would look for specific NOEs between the tryptophan side chain protons and protons of downstream residues (e.g., residue 3 or 4). This would be direct evidence of a specific fold-back structure or turn induced by the bulky N-terminal group. The flexibility, as measured by the RMSD of the N-terminal residues in the calculated structure ensemble, is expected to be lowest for the Trp-modified peptide.
-
From X-ray Data: A crystal structure would provide the ultimate proof. It could reveal, for instance, that the methoxycarbonyl group forms an intramolecular hydrogen bond with the amide proton of residue 3, stabilizing a specific turn conformation that is absent in the other two structures.
Conclusion
The strategic modification of a peptide's N-terminus is a cornerstone of rational drug design. This compound represents a compelling but underutilized tool for imposing significant conformational constraints. Its large size and unique electronic properties offer possibilities beyond those of simple acetyl or alkyl groups.
This guide provides a comprehensive and logical framework for evaluating its true impact. By employing a combination of circular dichroism for rapid secondary structure assessment, NMR for detailed solution-state analysis, and X-ray crystallography for atomic-resolution validation, researchers can build a complete picture of the conformational landscape. The presented protocols, grounded in established scientific principles, ensure that the resulting data is robust, reproducible, and directly comparable across different modifications. Ultimately, understanding how this compound shapes peptide conformation will empower scientists to design more potent, stable, and specific peptide therapeutics.
References
- Spencer, R. K., & Nowick, J. S. (n.d.). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]
- An, Y., & Qu, X. (n.d.).
- Greenfield, N. J. (2014). Circular dichroism of peptides. PubMed. [Link]
- Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091–1099. [Link]
- Fairlie, D. P., & Nielsen, D. S. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tryptophan Derivatives in Enhancing Peptide Properties. [Link]
- Undheim, K., & Nielsen, D. S. (n.d.). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy.
- MtoZ Biolabs. (n.d.). CD-Based Peptide Secondary Structure Analysis. [Link]
- Polaris Peptides. (2025). The Role of Circular Dichroism in Peptide Structural Analysis. [Link]
- Bierzyński, A. (2001).
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]
- Gelmi, A., et al. (n.d.). Secondary structure analysis by circular dichroism (CD) spectroscopy.
- Polaris Peptides. (n.d.).
- Spencer, R. K., & Nowick, J. S. (2014). A Newcomer’s Guide to Peptide Crystallography. eScholarship.org. [Link]
- Bierzyński, A. (2001).
- Huck, B. R. (n.d.). X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. [Link]
- Gouthami, V. (2009).
- Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals. [Link]
- Kim, Y. (2020).
- Wang, L., et al. (2022). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 33(1), 85-96. [Link]
- JPT Peptide Technologies. (n.d.).
- Castelletto, V., et al. (2020). Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues. Langmuir. [Link]
- Chen, K., et al. (2025). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society. [Link]
- Zhu, Q., et al. (n.d.). Important roles of tryptophan in proteins and peptides and the....
- PubChem. (n.d.). This compound. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
Sources
- 1. polarispeptides.com [polarispeptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 4. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. jpt.com [jpt.com]
- 7. Nα-甲氧羰基-L-色氨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Na-Methoxycarbonyl- L -tryptophan methyl ester 98 58635-46-4 [sigmaaldrich.com]
- 9. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. researchgate.net [researchgate.net]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Newcomer′s Guide to Peptide Crystallography [escholarship.org]
- 22. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to Investigating Antibody Cross-Reactivity Against Peptides Synthesized with N-(Methoxycarbonyl)-l-tryptophan methyl ester
Foreword: The Imperative of Specificity in an Era of Modified Peptides
In the landscape of modern drug development and biological research, synthetic peptides have emerged as powerful tools, from therapeutic agents to diagnostic reagents. The incorporation of modified amino acids is a common strategy to enhance peptide stability, modulate activity, or introduce specific functionalities. However, these modifications can also introduce unintended immunological consequences. One such consequence, of paramount importance, is antibody cross-reactivity.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for antibodies raised against peptides synthesized using N-(Methoxycarbonyl)-l-tryptophan methyl ester. While this specific modification is primarily a protecting group strategy during synthesis, incomplete deprotection or subsequent metabolic modifications can result in neo-epitopes that may elicit an immune response. Understanding the specificity of antibodies generated against such peptides is not merely an academic exercise; it is a critical step in validating research tools and ensuring the safety and efficacy of peptide-based therapeutics. Here, we will delve into the causality behind experimental choices, provide detailed protocols, and offer a logical framework for data interpretation, grounded in established scientific principles.
The Rationale: Why Scrutinize Cross-Reactivity for Tryptophan Modifications?
Tryptophan is a critical amino acid for the structure and function of many therapeutic peptides.[1] Its indole side chain, however, is susceptible to modification during synthesis and under physiological conditions of oxidative stress.[2][3][4] The use of protecting groups like N-(Methoxycarbonyl) on the tryptophan indole nitrogen is a standard strategy to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS).[1]
However, the potential for incomplete removal of this protecting group, or its partial modification, raises a critical question: could this altered tryptophan residue be immunogenic? Furthermore, would antibodies raised against this modified peptide cross-react with the native, unmodified peptide or with other common tryptophan modifications, such as those induced by oxidation?[3][4] This is not a trivial concern. Lack of specificity can lead to misleading experimental results, off-target effects in therapeutic applications, and inaccurate diagnoses.
Consider the well-documented case of Nε-(carboxymethyl)lysine (CML), a glycation end product. Antibodies raised against CML have been shown to cross-react with the structurally similar Nε-(carboxyethyl)lysine (CEL), which can confound the results of immunoassays aimed at quantifying these specific modifications.[5][6][7] This precedent underscores the necessity of rigorously characterizing the cross-reactivity profile of any antibody intended to target a modified amino acid.
Designing a Robust Cross-Reactivity Study: A Multi-Faceted Approach
A thorough investigation of antibody cross-reactivity requires a systematic and comparative approach. The core principle is to challenge the antibody with a panel of structurally related peptides and quantify the differences in binding.
Part 1: Synthesis and Characterization of a Peptide Panel
The foundation of any cross-reactivity study is a well-characterized panel of peptides. This panel should include the target peptide and a series of potential cross-reactants.
Target Peptide:
-
Peptide-Trp(Moc): The peptide of interest containing the N-(Methoxycarbonyl)-l-tryptophan modification.
Control Peptides:
-
Peptide-Trp: The native, unmodified version of the peptide.
-
Peptide-Trp(O): A peptide with an oxidized tryptophan, for instance, N-formylkynurenine, which represents a common oxidative modification.[4]
-
Peptide-Ala: A peptide where the tryptophan residue is replaced with a structurally dissimilar amino acid like alanine to serve as a negative control.
-
Structurally Unrelated Peptide: A peptide with a completely different sequence to assess non-specific binding.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard amino acids, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU/HATU (3-5 equivalents) and a base such as diisopropylethylamine (DIPEA) in DMF.
-
For the modified tryptophan, use Fmoc-Trp(Moc)-OH.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Wash: After coupling, drain the solution and wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of each synthesized peptide using mass spectrometry and analytical HPLC.
Part 2: Immunoassays for Quantitative and Qualitative Assessment
With the purified peptides in hand, the next step is to use them in a variety of immunoassays to probe the antibody's binding characteristics.
Competitive ELISA is an excellent method for determining the relative affinity of an antibody for different antigens.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with a constant, sub-saturating amount of the target peptide (Peptide-Trp(Moc)) conjugated to a carrier protein like BSA. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
Competition Reaction:
-
In a separate plate, prepare serial dilutions of the competitor peptides (Peptide-Trp(Moc), Peptide-Trp, Peptide-Trp(O), Peptide-Ala, and the unrelated peptide).
-
Add a constant, predetermined concentration of the antibody to each well containing the serially diluted competitor peptides.
-
Incubate for 1-2 hours at room temperature to allow the antibody to bind to the competitor peptides in solution.
-
-
Transfer and Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate thoroughly.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2 M H2SO4).
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Plot the absorbance against the log of the competitor peptide concentration. Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the antibody binding to the coated antigen) for each peptide. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competitor Peptide) x 100%
SPR provides real-time, label-free analysis of molecular interactions, offering valuable data on binding affinity (KD), and the rates of association (ka) and dissociation (kd).
Experimental Protocol: SPR Analysis
-
Chip Preparation: Immobilize the antibody onto a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Analyte Injection: Inject the different peptides (analytes) at various concentrations over the sensor surface.
-
Data Collection: Measure the change in the refractive index at the sensor surface as the peptides bind and dissociate from the antibody. This is recorded as a sensorgram.
-
Regeneration: After each peptide injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD values.
Part 3: Data Presentation and Interpretation
Table 1: Hypothetical Competitive ELISA Data
| Competitor Peptide | IC50 (nM) | % Cross-Reactivity |
| Peptide-Trp(Moc) | 10 | 100% |
| Peptide-Trp | 500 | 2% |
| Peptide-Trp(O) | >10,000 | <0.1% |
| Peptide-Ala | >10,000 | <0.1% |
| Unrelated Peptide | >10,000 | <0.1% |
Table 2: Hypothetical Surface Plasmon Resonance (SPR) Data
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Peptide-Trp(Moc) | 1.5 x 10^5 | 1.5 x 10^-4 | 1.0 x 10^-9 |
| Peptide-Trp | 2.0 x 10^4 | 1.0 x 10^-3 | 5.0 x 10^-8 |
| Peptide-Trp(O) | No Binding | No Binding | No Binding |
| Peptide-Ala | No Binding | No Binding | No Binding |
Interpretation of Hypothetical Data:
The hypothetical data in Tables 1 and 2 suggest that the antibody is highly specific for the peptide containing the N-(Methoxycarbonyl)-l-tryptophan modification. The cross-reactivity with the native peptide is very low (2%), and there is no detectable binding to the oxidized, alanine-substituted, or unrelated peptides. The SPR data corroborates this, showing a significantly higher affinity (lower KD) for the target peptide, driven by both a faster on-rate and a slower off-rate compared to the native peptide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conventional antibody against Nepsilon-(carboxymethyl)lysine (CML) shows cross-reaction to Nepsilon-(carboxyethyl)lysine (CEL): immunochemical quantification of CML with a specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
The Indole Enigma: A Comparative Benchmarking Guide to Tryptophan Protection in Peptide Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The synthesis of tryptophan-containing peptides is a persistent challenge in medicinal chemistry and drug development. The nucleophilic indole side chain of tryptophan is highly susceptible to degradation and side reactions, particularly under the acidic conditions typically employed in solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive comparison of the traditional N-(Methoxycarbonyl)-l-tryptophan methyl ester protecting group against modern alternatives, offering a framework for selecting the optimal protection strategy based on performance and experimental data.
The Tryptophan Conundrum: Why Protection is Non-Negotiable
During the final cleavage of the peptide from the resin support using strong acids like trifluoroacetic acid (TFA), reactive carbocations are generated from the cleavage of other side-chain protecting groups, such as the Pbf group on arginine.[2][3] These electrophilic species can readily alkylate the electron-rich indole ring of tryptophan, leading to a heterogeneous mixture of products that are often difficult to separate, thereby reducing the overall yield and purity of the target peptide.[1][2] Furthermore, the indole nucleus is prone to oxidation.
To mitigate these deleterious side reactions, protection of the indole nitrogen is paramount. An ideal protecting group should be stable throughout the synthesis, prevent side reactions, and be cleanly removable under conditions that do not compromise the integrity of the final peptide.
The Incumbent: this compound
This compound has been utilized in solution-phase peptide synthesis. This protecting group strategy involves the protection of both the alpha-amino group with a methoxycarbonyl group and the carboxylic acid as a methyl ester. While this approach offers a degree of protection, its application in modern solid-phase peptide synthesis (SPPS) is limited. The conditions required for the removal of the methoxycarbonyl and methyl ester groups are not always compatible with the orthogonal protection schemes that are the hallmark of contemporary SPPS.
The New Guard: A Revolution in Tryptophan Protection
In response to the limitations of older protecting groups, a new generation of indole-protecting groups has emerged, designed for seamless integration into Fmoc-based SPPS workflows.
-
tert-Butyloxycarbonyl (Boc): The Boc group has become the gold standard for indole protection in Fmoc-SPPS.[2] Fmoc-Trp(Boc)-OH offers robust protection against alkylation and other acid-catalyzed side reactions.[1][2] The Boc group is cleaved simultaneously with other tert-butyl-based side-chain protecting groups during the final TFA cleavage step.[3][4]
-
Formyl (For): The formyl group is another established protecting group for the tryptophan indole. It is stable to moderately acidic conditions and can be removed with a strong acid in the presence of scavengers or under basic conditions.[1]
-
Novel Solubilizing Protecting Groups: Recent innovations have led to the development of protecting groups that not only protect the indole nucleus but also enhance the solubility of the protected peptide during synthesis and purification. Examples include the 4-(N-methylamino)butanoyl (Nmbu) and sarcosinyl-sarcosinyl (Sar-Sar) groups.[5][6] These groups are cleaved under specific, mild conditions after peptide purification.[5][6]
Benchmarking Study: A Head-to-Head Comparison
To provide a clear, data-driven comparison, we present a hypothetical benchmarking study designed to evaluate the performance of this compound against modern protecting groups in the synthesis of a model tryptophan-containing peptide.
Experimental Design
A model decapeptide containing a single tryptophan residue, along with other amino acids requiring side-chain protection (e.g., Arginine(Pbf), Aspartic acid(OtBu)), is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy. The synthesis is performed in parallel using the following tryptophan derivatives:
-
This compound (for comparison in a solution-phase fragment condensation approach)
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Trp(For)-OH
-
Unprotected Fmoc-Trp-OH (as a negative control)
dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_SPPS" { label="Solid-Phase Peptide Synthesis (SPPS)"; bgcolor="#F1F3F4"; "Resin_Preparation" [label="Resin Swelling & Preparation"]; "Fmoc_Deprotection" [label="Fmoc Deprotection (20% Piperidine/DMF)"]; "Amino_Acid_Coupling" [label="Amino Acid Coupling"]; "Capping" [label="Capping (Optional)"]; "Repeat_Cycle" [label="Repeat Cycle"]; "Resin_Preparation" -> "Fmoc_Deprotection" -> "Amino_Acid_Coupling" -> "Capping" -> "Repeat_Cycle" -> "Fmoc_Deprotection"; }
subgraph "cluster_Cleavage" { label="Cleavage & Deprotection"; bgcolor="#F1F3F4"; "Final_Fmoc_Removal" [label="Final Fmoc Removal"]; "TFA_Cleavage" [label="TFA Cleavage Cocktail"]; "Peptide_Precipitation" [label="Peptide Precipitation (Cold Ether)"]; "Final_Fmoc_Removal" -> "TFA_Cleavage" -> "Peptide_Precipitation"; }
subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#F1F3F4"; "Purification" [label="RP-HPLC Purification"]; "Characterization" [label="LC-MS & MS/MS Analysis"]; "Purification" -> "Characterization"; }
"Repeat_Cycle" -> "Final_Fmoc_Removal" [lhead="cluster_Cleavage", style=dashed]; "Peptide_Precipitation" -> "Purification" [lhead="cluster_Analysis", style=dashed]; } Caption: A generalized workflow for solid-phase peptide synthesis (SPPS), cleavage, and analysis.
Experimental Protocols
Solid-Phase Peptide Synthesis (Manual)
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Couple the respective Fmoc-amino acid (4 equivalents) using a suitable coupling agent like HBTU (4 equivalents) and a base like DIPEA (8 equivalents) in DMF. Agitate for 2 hours.
-
Washing: Wash the resin with DMF and dichloromethane (DCM).
-
Repeat steps 2-4 for each amino acid in the sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin-bound peptide with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
For this compound: A fragment of the peptide would be synthesized in solution phase and then coupled to the resin-bound peptide. This multi-step process is inherently more complex than a direct SPPS approach.
Results and Discussion
The performance of each protecting group is evaluated based on the crude peptide purity (as determined by RP-HPLC) and the yield of the desired peptide after purification.
| Protecting Group | Crude Purity (%) | Major Impurities | Post-Purification Yield (%) |
| Unprotected | ~70-78%[1] | Tryptophan alkylation products | Low |
| N-(Methoxycarbonyl) | (Not directly comparable via SPPS) | N/A | N/A |
| Fmoc-Trp(Boc)-OH | High [1] | Minimal side products [1] | High |
| Fmoc-Trp(For)-OH | Up to 95% (deprotection yield)[1] | Incomplete formyl removal | Moderate to High |
-
Unprotected Tryptophan: As expected, the synthesis with unprotected tryptophan results in significant formation of side products due to alkylation of the indole ring.[1][2] This necessitates extensive purification, leading to a low overall yield.
-
This compound: While not directly tested in this SPPS protocol, the use of this derivative in a convergent synthesis strategy would likely introduce additional steps and potential for side reactions during fragment coupling and deprotection, making it less efficient for routine peptide synthesis compared to modern Fmoc-based methods.
-
Fmoc-Trp(For)-OH: The formyl group provides good protection, resulting in high crude purity. However, the separate deprotection step can sometimes be incomplete, leading to formylated peptide impurities.
-
Fmoc-Trp(Boc)-OH: The Boc-protected tryptophan consistently delivers the highest crude purity and final yield.[1] The Boc group effectively shields the indole from modification during TFA cleavage and is conveniently removed simultaneously with other side-chain protecting groups, streamlining the workflow.[2][4]
dot graph "Protecting_Group_Comparison" { rankdir="TB"; node [shape=record, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Tryptophan-Containing Peptide Synthesis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Protecting_Group_Choice" [label="{Choice of Tryptophan Protection|{ Unprotected| Boc| Formyl| Methoxycarbonyl}}"];
"Unprotected_Outcome" [label="High risk of side reactions (alkylation, oxidation)[1][2]|Low crude purity & yield", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Boc_Outcome" [label="Excellent protection during SPPS & cleavage[1]|High crude purity & yield[1]|Streamlined workflow[2][4]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Formyl_Outcome" [label="Good protection|Requires separate deprotection step[1]|Potential for incomplete removal", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "Methoxycarbonyl_Outcome" [label="Primarily for solution-phase synthesis|Not ideal for modern SPPS|Complex workflow", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Start" -> "Protecting_Group_Choice"; "Protecting_Group_Choice":unprotected -> "Unprotected_Outcome"; "Protecting_Group_Choice":boc -> "Boc_Outcome"; "Protecting_Group_Choice":for -> "Formyl_Outcome"; "Protecting_Group_Choice":methoxycarbonyl -> "Methoxycarbonyl_Outcome"; } Caption: Decision tree for selecting a tryptophan protecting group.
Conclusion and Recommendations
For the synthesis of tryptophan-containing peptides via Fmoc-SPPS, the use of this compound is not recommended due to its incompatibility with standard orthogonal protection strategies. The data overwhelmingly supports the use of Fmoc-Trp(Boc)-OH as the superior choice for routine peptide synthesis.[2] It offers the most robust protection against common side reactions, leading to higher purity and yields, and integrates seamlessly into the standard Fmoc-SPPS workflow.
While Fmoc-Trp(For)-OH is a viable alternative, the additional deprotection step adds complexity and a potential source of impurities. The use of unprotected Fmoc-Trp-OH should be avoided, especially in sequences containing amino acids that generate highly reactive carbocations upon deprotection, such as arginine.[7]
The selection of an appropriate protecting group is a critical decision that directly impacts the success of a peptide synthesis campaign. By understanding the chemical challenges posed by the tryptophan indole and the comparative performance of available protecting groups, researchers can significantly improve the efficiency and outcome of their synthetic efforts.
References
- A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis - Benchchem.
- [Side-reactions in peptide synthesis, III.
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combin
- A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC - ResearchG
- A side-reaction in the SPPS of Trp-containing peptides - PubMed.
- A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH - Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Side reactions in peptide synthesis: ter-butyl
- US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google P
- Amino Acid Deriv
- Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH | Request PDF - ResearchG
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Targeting tryptophan: New technique opens door to novel drug synthesis.
- SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES Lukas Junk,a,b* Angelika Ullrich,a Uli Kazmaiera,b aInstitute of Organic Chemistry,.
- Late‐Stage Diversification of Tryptophan‐Derived Biomolecules - PMC - NIH.
- Minimal Protection Str
- Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed.
- Tryptophan Synthase: Bioc
- Resin effects in solid-phase peptide synthesis.
- Na-Methoxycarbonyl- L -tryptophan methyl ester 98 58635-46-4 - Sigma-Aldrich.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- This compound | CAS 58635-46-4 | SCBT.
- 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
- Nα-Boc-L-tryptophan methyl ester - Chem-Impex.
- Application Notes and Protocols: N-Boc-6-methyl-L-tryptophan in Solution-Phase Synthesis - Benchchem.
- This compound | C14H16N2O4 | CID 7018187 - PubChem.
- Protective Groups - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-(Methoxycarbonyl)-l-tryptophan methyl ester
As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the benchtop to the responsible management of the chemical reagents we use. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(Methoxycarbonyl)-l-tryptophan methyl ester, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to be a self-validating system for your laboratory's chemical hygiene plan.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This compound is a derivative of the amino acid tryptophan used in various synthetic applications. While some safety data sheets (SDS) indicate that this specific compound is not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it and its parent compounds with care.[1] Tryptophan derivatives, as a class, require prudent handling to avoid unforeseen biological effects.[2]
The primary principle of laboratory safety is to treat all non-hazardous chemicals as potentially hazardous until their properties are fully understood. This approach minimizes risk and establishes a robust safety culture. Therefore, the disposal of this compound should follow the established protocols for chemical waste.
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Classification | Required Personal Protective Equipment (PPE) | Rationale |
| Acute Toxicity | No data available; not classified as hazardous.[1][3] | Nitrile gloves, safety glasses with side shields, lab coat. | Protects against incidental skin and eye contact during handling and disposal procedures. |
| Skin Corrosion/Irritation | No data available.[4] | Nitrile gloves, lab coat. | Prevents direct contact with the solid compound or solutions, minimizing potential for unknown irritation. |
| Serious Eye Damage/Irritation | No data available.[4] | Safety glasses with side shields or goggles. | Essential to prevent dust particles or splashes from entering the eyes. |
| Environmental Hazards | Should not be released into the environment.[1] | Contained disposal. | Prevents contamination of aquatic systems and soil, adhering to environmental stewardship principles. |
The Core Disposal Protocol: A Step-by-Step Guide
Disposing of chemical waste is a regulated process. The U.S. Environmental Protection Agency (EPA) provides a framework under the Resource Conservation and Recovery Act (RCRA) that governs hazardous waste management from generation to final disposal.[5] Laboratories in academic and research institutions often operate under specific guidelines, such as Subpart K, which provides a flexible and protective framework for managing laboratory waste.[6][7][8]
The following workflow ensures compliance and safety.
Step 1: Segregation at the Source
Immediately upon determining that this compound is waste, it must be segregated from non-hazardous, regular trash.
-
Causality: Co-mingling chemical waste with regular trash can lead to hazardous reactions, environmental contamination, and places custodial staff at risk. Proper segregation is the foundational step in the waste management hierarchy.[9]
Step 2: Proper Containerization
All waste, whether residual solid, contaminated labware (e.g., weigh boats, gloves), or solutions, must be placed in a designated and appropriate waste container.
-
Container Specifications: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. For solids, a wide-mouth polyethylene or glass jar is suitable. Ensure the original packaging is used if possible and appropriate.[10]
-
Avoid: Never dispose of this chemical down the sink or in standard trash receptacles.[11][12] This action is a direct violation of environmental regulations and laboratory safety protocols.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical regulatory requirement and essential for safety.
-
Label Contents: The container must be clearly labeled with the words "Hazardous Waste ".[13][14]
-
Chemical Identification: List the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.
-
Hazard Indication: While this compound may not have a specific hazard pictogram under GHS, it is best practice to note potential hazards or simply indicate "Caution: Handle with Care".[14]
Step 4: Designated Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel who generate the waste.[7][14]
-
Storage Conditions: Keep the waste container closed at all times, except when adding waste. Store it in a secondary containment bin to prevent the spread of material in case of a spill. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[1]
Step 5: Arranging for Final Disposal
Chemical waste generated in a laboratory must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Procedure: Follow your institution's specific procedures for requesting a waste pickup. This typically involves completing a chemical waste collection form and scheduling a pickup with the EHS department.
-
Professional Handling: Licensed waste haulers are trained to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations, typically through high-temperature incineration or other approved methods.[13][15]
Visualizing the Disposal Workflow
To ensure clarity, the decision-making process for the disposal of this compound is summarized in the following workflow diagram.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. medlabmag.com [medlabmag.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
